B-355252
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-piperazin-1-ylphenoxy)thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O3S2/c26-23-16-24(34(30,31)28-17-19-7-3-6-18-5-1-2-10-22(18)19)33-25(23)32-21-9-4-8-20(15-21)29-13-11-27-12-14-29/h1-10,15-16,27-28H,11-14,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAVQYDOVJQDFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)OC3=C(C=C(S3)S(=O)(=O)NCC4=CC=CC5=CC=CC=C54)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261576-81-1 | |
| Record name | B 355252 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1261576811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1261576-81-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
B-355252: A Technical Guide to its Neuroprotective Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
B-355252 is a novel phenoxythiophene sulfonamide small molecule that has demonstrated significant neuroprotective properties in a variety of preclinical models. As a potent nerve growth factor (NGF) receptor agonist, its mechanism of action is multifaceted, involving the potentiation of neurotrophic signaling, mitigation of oxidative stress, preservation of mitochondrial integrity, and modulation of apoptotic and inflammatory pathways. This technical guide provides an in-depth overview of the core mechanisms underlying the neuroprotective effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.
Core Neuroprotective Mechanisms
This compound exerts its neuroprotective effects through a complex interplay of signaling events, primarily centered around the activation of pro-survival pathways and the inhibition of cell death cascades.
Potentiation of NGF Signaling
This compound is a potent agonist of the NGF receptor, TrkA.[1][2] While it does not induce neurite outgrowth on its own, it significantly enhances the effect of sub-physiological concentrations of NGF.[3] This potentiation of NGF signaling is a critical aspect of its neuroprotective action, as the TrkA pathway is intrinsically linked to neuronal survival, differentiation, and plasticity. Activation of TrkA by this compound is thought to initiate downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are well-established mediators of neuroprotection.
Attenuation of Oxidative Stress and Mitochondrial Dysfunction
A hallmark of many neurodegenerative conditions and acute neuronal injury is the excessive production of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. This compound has been shown to effectively counteract these pathological processes.
In models of glutamate-induced excitotoxicity and cerebral ischemia, this compound significantly reduces the accumulation of intracellular ROS.[4][5] This antioxidant effect is coupled with the stabilization of the mitochondrial membrane potential, a critical factor in preventing the initiation of the intrinsic apoptotic pathway.[3] Furthermore, this compound has been observed to prevent the glutamate-induced upregulation of mitochondrial fission proteins (Drp1 and Fis1) and fusion proteins (Mfn1/2 and Opa1), suggesting a role in maintaining mitochondrial dynamics.
Inhibition of Apoptotic Pathways
This compound demonstrates robust anti-apoptotic activity through the modulation of key effector molecules in the cell death machinery. It has been shown to inhibit the activation of caspase-3, a central executioner caspase in the apoptotic cascade.[6][7] This is accompanied by a reduction in the release of pro-apoptotic factors from the mitochondria, such as Apoptosis-Inducing Factor (AIF) and cytochrome c.[3][5] Specifically, this compound prevents the nuclear translocation of AIF, a critical step in caspase-independent cell death.[3]
Modulation of MAPK Signaling Pathways
The mitogen-activated protein kinase (MAPK) signaling pathways play a complex and often context-dependent role in neuronal survival and death. This compound exhibits a differential modulatory effect on these pathways. In the context of glutamate-induced neurotoxicity, this compound has been shown to suppress the activation of the pro-apoptotic c-Jun N-terminal kinase (JNK) pathway.[3]
Anti-inflammatory Effects
Neuroinflammation is a critical component of the pathophysiology of many neurological disorders. In a model of cerebral ischemia, this compound treatment has been shown to reduce the levels of pro-inflammatory cytokines such as IL-1β and TNF-α.[4] This anti-inflammatory action likely contributes to its overall neuroprotective efficacy in vivo.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound.
Table 1: In Vitro Neuroprotection against Glutamate-Induced Excitotoxicity in HT-22 Cells
| Parameter | Condition | This compound Concentration | Result | Reference |
| Cell Viability | 5 mM Glutamate | 2 µM | 9.1% increase in viability (p<0.01) | [5] |
| 4 µM | 26.0% increase in viability (p<0.001) | [5] | ||
| 8 µM | 61.9% increase in viability (p<0.001) | [5] | ||
| Intracellular Ca2+ | 5 mM Glutamate | 8 µM | ~71% reduction in Ca2+ overload (p<0.001) | [5] |
| Glutathione (GSH) | 5 mM Glutamate | 8 µM | 15% reversal of GSH reduction (p<0.01) | [5] |
| AIF Expression | 5 mM Glutamate | 8 µM | 27% reduction | [5] |
| Bax Expression | 5 mM Glutamate | 8 µM | 3-fold attenuation | [5] |
Table 2: In Vitro Neuroprotection in a Model of Parkinson's Disease (6-OHDA-induced toxicity in HT-22 cells)
| Parameter | Condition | This compound Concentration | Result | Reference |
| Mitochondrial Membrane Potential | 6-OHDA | Not specified | 25% protection against depolarization (p<0.001) | [3] |
| Cytochrome c Release | 6-OHDA (3h) | Not specified | 39.2% reduction in mitochondrial cytochrome c | [3] |
| 6-OHDA (6h) | Not specified | 47.0% reduction in mitochondrial cytochrome c | [3] |
Table 3: In Vitro Effects on Autophagy in a Model of Hypoxia (CoCl2-induced toxicity in HT-22 cells)
| Parameter | Condition | This compound Concentration | Result | Reference |
| LC3-II/LC3-I Ratio | CoCl2 (10h) | 2.5 µM | ~50% reduction in autophagy activation (p<0.01) | [1] |
Table 4: In Vivo Neuroprotection in a Rat Model of Cerebral Ischemia
| Parameter | Treatment | Result | Reference |
| Infarct Volume | 0.125 mg/kg; ip; daily for 3 days | Significant attenuation of infarct volume | [2] |
| ROS Levels | 0.125 mg/kg; ip; daily for 3 days | Reduction in ROS levels at 3 days post-stroke | [4] |
| IL-1β Levels | 0.125 mg/kg; ip; daily for 3 days | Decrease in inflammatory cytokine levels | [4] |
| TNF-α Levels | 0.125 mg/kg; ip; daily for 3 days | Decrease in inflammatory cytokine levels | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for assessing its neuroprotective effects.
Caption: this compound Neuroprotective Signaling Pathways.
Caption: Experimental Workflow for In Vitro Neuroprotection.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's neuroprotective effects.
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies assessing neuroprotection against glutamate-induced excitotoxicity in HT-22 cells.[5]
-
Cell Seeding: Seed HT-22 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.625-20 µM) for 2 hours.[1]
-
Induction of Toxicity: Add glutamate to a final concentration of 5 mM to the appropriate wells.
-
Incubation: Incubate the plate for 10-24 hours at 37°C in a humidified atmosphere of 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Reactive Oxygen Species (ROS) Assay (CellROX Deep Red)
This protocol is based on the assessment of ROS production in HT-22 cells.[1]
-
Cell Seeding and Treatment: Follow steps 1-3 of the Cell Viability Assay protocol.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
-
CellROX Addition: During the last 30 minutes of incubation, add CellROX Deep Red Reagent to a final concentration of 5 µM.
-
Washing: Wash the cells twice with PBS.
-
Measurement: Measure the fluorescence using a microplate reader with excitation/emission wavelengths of approximately 640/665 nm.
-
Data Analysis: Normalize the fluorescence intensity to the control group.
Western Blot Analysis
This protocol provides a general framework for assessing the expression of key signaling and apoptotic proteins.[1][3]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) onto a 4-12% Bis-Tris gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-JNK, total JNK, cleaved caspase-3, Bax, Bcl-2, β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
Caspase-3 Activity Assay
This protocol is a general method for measuring caspase-3 activity in cell lysates.[7][8]
-
Cell Lysis: Lyse the treated cells using a specific lysis buffer provided with a commercial caspase-3 activity assay kit.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Assay Reaction: In a 96-well plate, mix an equal amount of protein from each sample with the caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate) and reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.
-
Measurement: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (for fluorometric assays).
-
Data Analysis: Calculate the caspase-3 activity relative to the control group.
TrkA Activation Assay
This protocol outlines a method to assess the phosphorylation of the TrkA receptor.[9][10]
-
Cell Culture and Serum Starvation: Culture PC12 or other suitable cells expressing TrkA. Prior to stimulation, serum-starve the cells for at least 4 hours.
-
Stimulation: Treat the cells with this compound, NGF (as a positive control), or vehicle for a short duration (e.g., 5-15 minutes).
-
Cell Lysis: Immediately lyse the cells in a buffer containing phosphatase inhibitors.
-
Western Blot Analysis: Perform western blotting as described in protocol 4.3, using primary antibodies specific for phosphorylated TrkA (p-TrkA) and total TrkA.
-
Data Analysis: Determine the ratio of p-TrkA to total TrkA to assess the level of receptor activation.
Conclusion
This compound is a promising neuroprotective agent with a well-defined, multi-targeted mechanism of action. Its ability to potentiate NGF signaling, combat oxidative stress, preserve mitochondrial function, and inhibit apoptosis and inflammation underscores its therapeutic potential for a range of neurodegenerative and ischemic conditions. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the neuroprotective properties of this compound.
References
- 1. B355252, A Novel Small Molecule, Confers Neuroprotection Against Cobalt Chloride Toxicity In Mouse Hippocampal Cells Through Altering Mitochondrial Dynamics And Limiting Autophagy Induction [medsci.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Chemical Molecule B355252 is Neuroprotective in an In Vitro Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel NGF Receptor Agonist B355252 Ameliorates Neuronal Loss and Inflammatory Responses in a Rat Model of Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel phenoxy thiophene sulphonamide molecule protects against glutamate evoked oxidative injury in a neuronal cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Designer Drug 3-Fluoromethcathinone Induces Oxidative Stress and Activates Autophagy in HT22 Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the neuroprotective and neuritogenic effects of halotolerant Penicillium flavigenum-derived sorbicillin-like compounds on PC-12 Adh cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NGF‐Dependent Activation of TrkA Pathway: A Mechanism for the Neuroprotective Effect of Troxerutin in D‐Galactose‐Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
B-355252 as a Nerve Growth Factor (NGF) Receptor Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
B-355252 is a potent, small-molecule, phenoxy thiophene sulfonamide that functions as a Nerve Growth Factor (NGF) receptor agonist. It potentiates NGF-induced neurite outgrowth and exhibits significant neuroprotective properties across a range of preclinical models of neuronal damage. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, key experimental data, and detailed protocols for its evaluation.
Introduction
Nerve Growth Factor (NGF) is a critical neurotrophic factor essential for the survival, development, and function of neurons. Its therapeutic potential in neurodegenerative diseases and nerve injury is well-established; however, its clinical application is limited by poor blood-brain barrier permeability and unfavorable pharmacokinetic properties. Small-molecule agonists of the NGF receptor, such as this compound, offer a promising alternative by mimicking the neurotrophic effects of NGF while possessing more favorable drug-like characteristics. This compound has demonstrated efficacy in models of cerebral ischemia, glutamate-induced excitotoxicity, and Parkinson's disease, highlighting its potential as a therapeutic candidate for a variety of neurological disorders.
Mechanism of Action
This compound acts as an agonist at the high-affinity NGF receptor, Tropomyosin receptor kinase A (TrkA). While direct binding affinity data for this compound to TrkA is not extensively detailed in the public domain, its functional activity as an agonist is well-documented. The compound potentiates NGF-induced neurite outgrowth, suggesting it enhances or mimics the downstream signaling cascades initiated by NGF binding to TrkA[1][2].
The neuroprotective effects of this compound are attributed to its ability to modulate several key cellular pathways upon TrkA activation:
-
Attenuation of Oxidative Stress: this compound significantly reduces the production of reactive oxygen species (ROS) in response to cellular stressors[2][3].
-
Inhibition of Apoptosis: The compound prevents neuronal apoptosis by reducing DNA damage, inhibiting the release of pro-apoptotic factors, and modulating the expression of apoptosis-related proteins[4][5].
-
Modulation of Mitochondrial Dynamics: this compound protects against mitochondrial dysfunction by regulating the expression of proteins involved in mitochondrial fission and fusion[1].
-
Activation of Pro-Survival Signaling Cascades: this compound is known to influence intracellular signaling pathways crucial for neuronal survival, including the MAPK/ERK and ERK3 pathways[6][7].
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Neuroprotection against Glutamate-Induced Excitotoxicity in HT-22 Cells
| Parameter | Condition | Result | Reference |
| Cell Viability | 2 mM Glutamate | ~50% reduction | [1] |
| 2 mM Glutamate + 1.25 µM this compound | Significant increase in viability | [1] | |
| 2 mM Glutamate + 2.5 µM this compound | Viability restored to ~118% of control | [1] | |
| 2 mM Glutamate + 5.0 µM this compound | Viability restored to ~90% of control | [1] | |
| Toxicity of this compound alone | 10 µM and 20 µM this compound | Significant reduction in cell viability | [1] |
| Mitochondrial Fusion Proteins | Glutamate-induced increase in Opa1, Mfn1, and Mfn2 | ~25-40% increase | [1] |
| Glutamate + this compound | Significant decrease in Opa1, Mfn1, and Mfn2 levels | [1] |
Table 2: In Vivo Neuroprotection in a Rat Model of Cerebral Ischemia
| Parameter | Treatment | Result | Reference |
| Infarct Volume | This compound (0.125 mg/kg; i.p.; daily for 3 days) | Significantly attenuated | [4][5] |
| Neuronal Loss | This compound (0.125 mg/kg; i.p.; daily for 3 days) | Significantly protected post-stroke neuronal loss | [4][5] |
| Inflammatory Cytokines (IL-1β, TNF-α) | This compound treatment | Reduced levels | [4] |
| Reactive Oxygen Species (ROS) | This compound treatment | Reduced levels | [4] |
| DNA Damage (γH2AX immunoreactivity) | This compound treatment | Decreased number of positive cells | [4] |
Signaling Pathways and Experimental Workflows
This compound-Mediated TrkA Signaling Pathway
This compound, as an NGF receptor agonist, is proposed to activate the TrkA receptor, leading to the initiation of downstream signaling cascades that promote neuronal survival and growth.
Caption: Proposed signaling pathways activated by this compound through the TrkA receptor.
Experimental Workflow: In Vitro Neuroprotection Assay
The following diagram outlines a typical workflow for assessing the neuroprotective effects of this compound against glutamate-induced excitotoxicity in HT-22 hippocampal neuronal cells.
Caption: Workflow for in vitro neuroprotection studies of this compound.
Detailed Experimental Protocols
In Vitro Neuroprotection Assay (Glutamate Excitotoxicity Model)
This protocol is adapted from studies investigating the neuroprotective effects of this compound in the murine hippocampal cell line HT-22[1].
-
Cell Culture:
-
HT-22 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Seed HT-22 cells in 96-well plates at a density of 1.5 x 10^4 cells per well and allow them to adhere for 24 hours.
-
Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).
-
Pre-incubate the cells with various concentrations of this compound (e.g., 1.25 µM, 2.5 µM, 5 µM) for 2 hours.
-
Introduce glutamate to a final concentration of 2 mM to induce excitotoxicity.
-
Incubate the plates for 18 hours at 37°C.
-
Assess cell viability using a resazurin-based assay or MTT assay according to the manufacturer's instructions.
-
Western Blotting for Signaling Proteins
This protocol provides a general framework for analyzing changes in protein expression and phosphorylation in HT-22 cells treated with this compound and glutamate.
-
Sample Preparation:
-
Plate HT-22 cells in larger culture dishes (e.g., 60mm or 100mm) and treat as described in the neuroprotection assay.
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-Akt, total Akt, mitochondrial dynamics proteins) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometric analysis can be performed to quantify protein levels.
-
In Vivo Cerebral Ischemia Model
This protocol is based on a rat model of focal cerebral ischemia used to evaluate the in vivo efficacy of this compound[4].
-
Animal Model:
-
Adult male Sprague-Dawley rats are used.
-
Focal cerebral ischemia is induced by stereotaxic intracranial injection of endothelin-1 (ET-1), a potent vasoconstrictor.
-
-
Drug Administration:
-
This compound is dissolved in a suitable vehicle (e.g., DMSO).
-
The compound is administered via intraperitoneal (i.p.) injection at a dose of 0.125 mg/kg daily for a specified period (e.g., 3 days) post-ischemia induction.
-
-
Outcome Measures:
-
Infarct Volume: Assessed at a specific time point post-ischemia (e.g., 3 days) using 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain sections.
-
Neurological Deficits: Evaluated using behavioral tests such as the modified neurological severity score (mNSS) and cylinder test.
-
Immunohistochemistry/Immunofluorescence: Brain sections are stained for neuronal markers (e.g., NeuN) to assess neuronal loss, and for markers of apoptosis (e.g., cleaved caspase-3) and DNA damage (e.g., γH2AX) to investigate the mechanisms of neuroprotection. Staining for inflammatory markers (e.g., Iba1 for microglia, GFAP for astrocytes) can also be performed.
-
Conclusion
This compound is a promising small-molecule NGF receptor agonist with demonstrated neuroprotective effects in both in vitro and in vivo models of neuronal injury. Its ability to potentiate NGF signaling, reduce oxidative stress, inhibit apoptosis, and modulate mitochondrial function makes it a compelling candidate for further development as a therapeutic for neurodegenerative diseases and ischemic stroke. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the full therapeutic potential of this compound. Further studies to elucidate its precise binding mode to the TrkA receptor and to fully characterize its pharmacokinetic and safety profiles are warranted.
References
- 1. Phenoxythiophene sulfonamide compound B355252 protects neuronal cells against glutamate-induced excitotoxicity by attenuating mitochondrial fission and the nuclear translocation of AIF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. B355252, A Novel Small Molecule, Confers Neuroprotection Against Cobalt Chloride Toxicity In Mouse Hippocampal Cells Through Altering Mitochondrial Dynamics And Limiting Autophagy Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel NGF Receptor Agonist B355252 Ameliorates Neuronal Loss and Inflammatory Responses in a Rat Model of Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotection by B355252 against Glutamate-Induced Cytotoxicity in Murine Hippocampal HT-22 Cells Is Associated with Activation of ERK3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Neuroprotective Effects of Phenoxythiophene Sulfonamides
Abstract
This technical guide provides a comprehensive overview of the neuroprotective properties of phenoxythiophene sulfonamides, with a specific focus on the compounds B355252 and its analogue, B355227. Excitotoxicity, primarily mediated by the neurotransmitter glutamate, is a key pathological mechanism in various neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][2] Phenoxythiophene sulfonamides have emerged as a promising class of neuroprotective agents. This document details their mechanism of action, presents quantitative efficacy data from in vitro studies, and outlines the key experimental protocols used for their evaluation. The primary mechanism involves the mitigation of glutamate-induced oxidative stress by reducing reactive oxygen species (ROS) and intracellular calcium overload, restoring glutathione levels, modulating the MAPK signaling pathway, and preserving mitochondrial dynamics and function.[1][3][4] These findings underscore the therapeutic potential of phenoxythiophene sulfonamides for neurodegenerative diseases.
Introduction to Glutamate-Induced Excitotoxicity
Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, essential for learning, memory, and cognition.[4] However, excessive extracellular concentrations of glutamate are neurotoxic, leading to a pathological process known as excitotoxicity.[1] This phenomenon is a central contributor to neuronal damage in a wide array of acute and chronic neurological conditions, such as ischemic stroke, Alzheimer's disease, and Parkinson's disease.[1][2][4] The excitotoxic cascade is primarily initiated by the overactivation of glutamate receptors, which disrupts cellular homeostasis, leading to oxidative stress, mitochondrial dysfunction, and ultimately, neuronal cell death.[1][3]
Phenoxythiophene sulfonamides represent a novel class of small molecules investigated for their neuroprotective capabilities.[4] Compounds such as 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B355252) and its analogue B355227 have been identified as potent agents that can counteract glutamate-induced neurotoxicity in neuronal cell models.[1][3][5] This guide explores the molecular mechanisms underlying their protective effects and the experimental frameworks used to characterize them.
Mechanism of Action
The Cascade of Glutamate-Induced Oxidative Stress
In the widely-used HT-22 hippocampal neuronal cell model, high concentrations of extracellular glutamate trigger a specific form of oxidative stress independent of NMDA receptor activation.[1] The process inhibits the glutamate/cystine antiporter system, blocking the cellular uptake of cystine.[3] Cystine is a crucial precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[1][3] The resulting depletion of GSH compromises the cell's antioxidant defenses, leading to a significant accumulation of reactive oxygen species (ROS).[1][6] This surge in ROS disrupts calcium homeostasis, causing an influx and overload of intracellular Ca2+, which in turn induces mitochondrial permeability transition pore (MPTP) formation, the collapse of the mitochondrial membrane potential (MMP), and the release of pro-apoptotic factors, culminating in cell death.[3][6]
Neuroprotective Mechanisms of Phenoxythiophene Sulfonamides
Phenoxythiophene sulfonamides, particularly B355252 and B355227, exert their neuroprotective effects by intervening at multiple critical points within the glutamate-induced death signaling pathway.[1][3]
-
Attenuation of Oxidative Stress: These compounds directly counter the effects of GSH depletion. B355252 reverses the glutamate-induced reduction in GSH synthesis and significantly inhibits ROS production.[1][2] Similarly, B355227 blocks the depletion of intracellular GSH and reduces ROS levels.[3][5]
-
Modulation of Calcium Homeostasis: A key protective action is the prevention of intracellular calcium overload. B355252 was found to inhibit the glutamate-evoked increase in intracellular Ca2+ load by 71%.[2] B355227 also attenuates the increase in Ca2+ influx.[3][5]
-
Regulation of MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway is critically involved in glutamate-induced stress.[3] B355252 and B355227 have been shown to modulate this pathway, specifically by inhibiting or reversing the glutamate-induced phosphorylation of Erk1/2, which contributes to the neuroprotective effect.[1][3]
-
Preservation of Mitochondrial Integrity and Function: B355252 protects against glutamate-induced mitochondrial fragmentation by regulating the expression of key proteins involved in mitochondrial dynamics.[4] It prevents the upregulation of fission proteins (Drp1, Fis1) and modulates fusion proteins (Mfn1/2, Opa1).[4][7] This preserves mitochondrial architecture and function.[4]
-
Inhibition of Apoptotic Pathways: The compounds regulate the expression of key apoptotic proteins. B355252 strongly attenuates the pro-apoptotic protein Bax and reduces the expression of Apoptosis Inducing Factor (AIF).[1][2] It also completely inhibits the translocation of AIF from the mitochondria to the nucleus, a critical step in one pathway of apoptosis.[4][7] B355227 restores the anti-apoptotic protein Bcl-2, thereby improving the Bax/Bcl-2 ratio.[3]
Quantitative Efficacy Data
The neuroprotective effects of phenoxythiophene sulfonamides have been quantified in several key studies. The data is summarized in the tables below.
Table 1: Neuroprotective Efficacy of B355252 against Glutamate-Induced Toxicity in HT-22 Cells [1][2]
| B355252 Concentration | Protection Against Cell Death (%) | Statistical Significance (p-value) |
|---|---|---|
| 2 µM | 9.1% | <0.01 |
| 4 µM | 26.0% | <0.001 |
| 8 µM | 61.9% (Full Rescue) | <0.001 |
Note: Glutamate (5 mM) treatment alone reduced cell viability by nearly 60%. At 8 µM, B355252 by itself increased cell viability by 16% above untreated controls.[1]
Table 2: Effects of B355252 on Key Biomarkers in Glutamate-Challenged HT-22 Cells [1][2][4]
| Biomarker | Effect of B355252 | Magnitude of Change | Statistical Significance (p-value) |
|---|---|---|---|
| Glutathione (GSH) | Reversal of glutamate-induced reduction | 15% Increase | <0.01 |
| Intracellular Ca2+ | Inhibition of glutamate-evoked increase | 71% Reduction | <0.001 |
| ROS Production | Inhibition of glutamate-evoked increase | 40% Reduction | <0.001 |
| AIF Expression | Reduction | 27% Reduction | - |
| Bax Expression | Attenuation | 3-fold Reduction | - |
| Mfn2 Expression | Decrease vs. glutamate alone | 65% Reduction | <0.01 |
| Opa1 & Mfn1 Expression | Decrease vs. glutamate alone | 40% Reduction | <0.05 |
Table 3: Neuroprotective Efficacy of B355227 in HT-22 Cells [3][8]
| Condition | Observation |
|---|---|
| Glutamate IC50 | 5.96 mM |
| 5 mM Glutamate | Reduced cell viability by 40% |
| B355227 (2.5, 5, 10 µM) | Protected against 5 mM glutamate-induced toxicity |
Note: B355227 was also shown to cross an in vitro blood-brain barrier model.[3]
Key Experimental Protocols
The evaluation of phenoxythiophene sulfonamides relies on a series of established in vitro assays designed to model neurotoxicity and measure specific cellular and molecular endpoints.
References
- 1. A novel phenoxy thiophene sulphonamide molecule protects against glutamate evoked oxidative injury in a neuronal cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel phenoxy thiophene sulphonamide molecule protects against glutamate evoked oxidative injury in a neuronal cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenoxythiophene sulfonamide compound B355252 protects neuronal cells against glutamate-induced excitotoxicity by attenuating mitochondrial fission and the nuclear translocation of AIF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Phenoxythiophene sulfonamide compound B355252 protects neuronal cells against glutamate-induced excitotoxicity by attenuating mitochondrial fission and the nuclear translocation of AIF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
B-355252 and Its Role in Modulating Mitochondrial Dynamics in Neurons: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound B-355252, a phenoxythiophene sulfonamide derivative, has emerged as a promising neuroprotective agent.[1][2] Initially identified as a potentiator of Nerve Growth Factor (NGF)-induced neurite outgrowth, its mechanism of action is now understood to be closely linked to the preservation of mitochondrial integrity and function under cellular stress.[2][3] This technical guide delves into the core of this compound's neuroprotective effects, focusing on its modulation of mitochondrial dynamics in neurons.
Mitochondria are highly dynamic organelles that constantly undergo fusion and fission to maintain their shape, size, and distribution, which is crucial for neuronal function and survival.[4][5] An imbalance in mitochondrial dynamics, particularly excessive fission, is a hallmark of many neurodegenerative diseases.[4] this compound has been shown to counteract pathological mitochondrial fragmentation in various in vitro models of neuronal damage, highlighting its therapeutic potential.[1][2] This document provides a comprehensive summary of the quantitative data, experimental protocols, and signaling pathways associated with the action of this compound.
Quantitative Data Presentation
The neuroprotective effects of this compound have been quantified in studies using murine hippocampal HT22 cells subjected to glutamate-induced excitotoxicity and cobalt chloride (CoCl₂)-induced hypoxia. The following tables summarize the key findings on how this compound modulates the expression of crucial mitochondrial dynamics proteins.
Table 1: Effect of this compound on Mitochondrial Fission Proteins in Glutamate-Treated HT22 Cells
| Protein | Treatment | Change in Mitochondrial Protein Level | Reference |
| p-Drp1 (Ser616) | Glutamate | ~7-fold increase | [1] |
| Glutamate + this compound | Significant attenuation of the glutamate-induced increase | [1] | |
| Fis1 | Glutamate | Increased expression | [1] |
| Glutamate + this compound | Significant attenuation of the glutamate-induced increase | [1] |
Table 2: Effect of this compound on Mitochondrial Fusion Proteins in Glutamate-Treated HT22 Cells
| Protein | Treatment | Change in Mitochondrial Protein Level | Reference |
| Opa1 | Glutamate | ~40% increase | [1] |
| Glutamate + this compound | Prevention of the glutamate-induced increase | [1] | |
| Mfn1 | Glutamate | ~25% increase | [1] |
| Glutamate + this compound | Prevention of the glutamate-induced increase | [1] | |
| Mfn2 | Glutamate | ~40% increase | [1] |
| Glutamate + this compound | Prevention of the glutamate-induced increase | [1] |
Table 3: Effect of this compound on Mitochondrial Dynamics Proteins in CoCl₂-Treated HT22 Cells
| Protein | Treatment | Change in Protein Expression | Reference |
| Mfn2 | CoCl₂ | Decline in expression | [2] |
| CoCl₂ + this compound | Elevated Mfn2 expression | [2] | |
| p-Drp1 | CoCl₂ | Decreased expression | [2] |
| CoCl₂ + this compound | Stabilization of p-Drp1 expression | [2] | |
| Fis1 | CoCl₂ (24 hours) | 22% reduction in expression | [2] |
| CoCl₂ + this compound (24 hours) | 2% reduction (restoration to control levels) | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
HT22 Cell Culture and Treatment
-
Cell Line: Murine hippocampal HT22 cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Glutamate-Induced Excitotoxicity:
-
Cells are seeded in appropriate culture plates and allowed to adhere.
-
Cells are pre-treated with this compound (concentrations may vary, e.g., 5 µM) for a specified period (e.g., 2 hours) before exposure to glutamate.[1]
-
Glutamate is added to the culture medium at a final concentration known to induce cell death (e.g., 2 mM).[1]
-
Cells are incubated for a designated time (e.g., 18-24 hours) before analysis.[1]
-
-
CoCl₂-Induced Hypoxia:
Western Blotting for Mitochondrial Dynamics Proteins
-
Protein Extraction:
-
Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
For mitochondrial and cytosolic fractions, cells are first homogenized, and then differential centrifugation is performed to isolate the mitochondria.
-
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay such as the Bradford or BCA assay.
-
SDS-PAGE and Electrotransfer:
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., Drp1, p-Drp1, Fis1, Mfn1, Mfn2, Opa1) overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software, and the protein levels are normalized to a loading control such as β-actin or VDAC.
-
Mitochondrial Morphology Analysis
-
Staining:
-
HT22 cells are grown on coverslips.
-
The cells are stained with a mitochondria-specific fluorescent probe, such as MitoTracker Red CMXRos.
-
-
Imaging:
-
The stained cells are fixed with paraformaldehyde.
-
The mitochondrial morphology is visualized using a fluorescence microscope.
-
-
Quantification:
-
The morphology of mitochondria is categorized (e.g., tubular, fragmented, intermediate).
-
The percentage of cells exhibiting each mitochondrial morphology is quantified to assess the extent of mitochondrial fission or fusion.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by this compound and the general experimental workflows used in its study.
Caption: this compound signaling in glutamate-induced excitotoxicity.
Caption: this compound signaling in CoCl₂-induced hypoxia.
Caption: General experimental workflow for studying this compound.
Conclusion
The available data strongly indicate that this compound confers significant neuroprotection by modulating mitochondrial dynamics. In models of glutamate-induced excitotoxicity, this compound prevents excessive mitochondrial fission by attenuating the upregulation and mitochondrial translocation of Drp1 and Fis1.[1] It also prevents the nuclear translocation of the pro-apoptotic factor AIF.[1] In a hypoxia model, this compound restores the balance of both mitochondrial fission and fusion proteins, which is disrupted by hypoxic conditions.[2]
These findings underscore the crucial role of maintaining mitochondrial homeostasis in neuronal survival and position this compound as a compelling candidate for further investigation in the context of neurodegenerative disorders characterized by mitochondrial dysfunction. The detailed experimental protocols and summarized data presented in this guide offer a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and the broader field of mitochondrial dynamics in neuroscience.
References
- 1. Phenoxythiophene sulfonamide compound B355252 protects neuronal cells against glutamate-induced excitotoxicity by attenuating mitochondrial fission and the nuclear translocation of AIF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. B355252, A Novel Small Molecule, Confers Neuroprotection Against Cobalt Chloride Toxicity In Mouse Hippocampal Cells Through Altering Mitochondrial Dynamics And Limiting Autophagy Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological Targeting of Mitochondrial Fission and Fusion Alleviates Cognitive Impairment and Brain Pathologies in Pre-diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial fission – a drug target for cytoprotection or cytodestruction? - PMC [pmc.ncbi.nlm.nih.gov]
B-355252: A Promising Neuroprotective Agent for Neurodegenerative Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
B-355252 is a novel phenoxythiophene sulfonamide small molecule that has emerged as a promising therapeutic candidate for a range of neurodegenerative disorders.[1][2] Structurally identified as 4-chloro-N-(naphthalen-1-ylmethyl)-5-[3-(piperazin-1-yl)phenoxy]thiophene-2-sulfonamide, this compound functions as a potent nerve growth factor (NGF) receptor agonist, potentiating NGF-induced neurite outgrowth.[3][4] Research has demonstrated its neuroprotective capabilities in various preclinical models, including those for Parkinson's disease, glutamate-induced excitotoxicity, and cerebral ischemia.[2][3][5][6] The multifaceted mechanism of action of this compound, centered on mitochondrial protection, anti-apoptotic activity, and anti-inflammatory effects, positions it as a significant compound of interest for further investigation and development.[2][3]
Core Mechanism of Action
This compound exerts its neuroprotective effects through a complex interplay of signaling pathways, primarily targeting mitochondrial dysfunction and cellular stress responses. In models of glutamate-induced excitotoxicity, a key pathological process in many neurodegenerative diseases, this compound has been shown to protect neuronal cells by attenuating mitochondrial fission and the subsequent nuclear translocation of Apoptosis-Inducing Factor (AIF).[1][6][7] Furthermore, in a Parkinson's disease model utilizing the neurotoxin 6-hydroxydopamine (6-OHDA), this compound demonstrated a significant reduction in neuronal injury by mitigating oxidative stress, inhibiting mitochondrial depolarization, and modulating the c-Jun N-terminal kinase (JNK) signaling cascade.[2][5]
A central aspect of its protective function is the regulation of mitochondrial dynamics. This compound has been observed to prevent the glutamate-induced increases in the mitochondrial levels of key fission proteins such as dynamin-related protein 1 (Drp1) and mitochondrial fission 1 protein (Fis1).[1][6][7] By preserving mitochondrial architecture, this compound effectively inhibits the downstream apoptotic pathways.[1]
Quantitative Data Summary
The neuroprotective efficacy of this compound has been quantified in several key studies. The following tables summarize the significant findings from in vitro and in vivo experiments.
Table 1: In Vitro Neuroprotection against Glutamate-Induced Excitotoxicity in HT22 Cells
| Parameter | Condition | Result | Reference |
| Cell Viability | Glutamate (>2 mM) | Significant reduction | [1] |
| Glutamate + this compound | Reduced cell death | [1] | |
| Mitochondrial Protein Levels | Glutamate | Increased Drp1 and Fis1 | [1][6] |
| Glutamate + this compound | Prevented increase in Drp1 and Fis1 | [1][6] | |
| AIF Translocation | Glutamate | Increased translocation to nucleus | [1][6] |
| Glutamate + this compound | Completely inhibited translocation | [1][6] |
Table 2: In Vitro Neuroprotection in a 6-OHDA Model of Parkinson's Disease in HT22 Cells
| Parameter | Condition | Result | Reference |
| Neuronal Cell Death | 6-OHDA | Increased cell death | [2][5] |
| 6-OHDA + this compound | Significantly diminished cell injury | [2] | |
| ROS Production | 6-OHDA | Increased ROS levels | [2][5] |
| 6-OHDA + this compound | Significant attenuation of ROS | [2][5] | |
| Mitochondrial Depolarization | 6-OHDA | Increased depolarization | [2][5] |
| 6-OHDA + this compound | Blocked depolarization | [2][5] | |
| Cytochrome c Release | 6-OHDA | Enhanced release to cytosol | [2][5] |
| 6-OHDA + this compound | Inhibition of release | [2][5] | |
| Intracellular Calcium ([Ca2+]i) | 6-OHDA | Raised [Ca2+]i | [2][5] |
| 6-OHDA + this compound | Sequestration of [Ca2+]i | [2][5] | |
| Caspase 3/7 Cleavage | 6-OHDA | Increased cleavage | [5] |
| 6-OHDA + this compound | Strong inhibition of cleavage | [5] |
Table 3: In Vivo Neuroprotection in a Rat Model of Cerebral Ischemia
| Parameter | Condition | Result | Reference |
| Neuronal Loss | ET-1 induced ischemia | Considerably reduced neuron number | [3] |
| Ischemia + this compound (0.125 mg/kg) | Reversed neuronal loss | [3][4] | |
| ROS Accumulation | Ischemia | Increased ROS levels | [3][8] |
| Ischemia + this compound | Reduced ROS levels | [3][8] | |
| DNA Damage (γH2AX) | Ischemia | Increased DNA damage | [3] |
| Ischemia + this compound | Decreased number of γH2AX immunoreactive cells | [3] | |
| Neuronal Apoptosis (Cleaved Caspase-3) | Ischemia | Increased cleaved caspase-3 | [3] |
| Ischemia + this compound | Effectively reduced cleaved caspase-3 | [3] | |
| Inflammatory Cytokines | Ischemia | Markedly increased IL-1β and TNF-α | [3][8] |
| Ischemia + this compound | Reduced IL-1β and TNF-α levels | [3][8] | |
| LDH Levels | Ischemia | Increased LDH levels | [3][8] |
| Ischemia + this compound | Reduced LDH levels | [3][8] |
Experimental Protocols
Glutamate-Induced Excitotoxicity Model
-
Cell Culture: HT22 murine hippocampal neuronal cells were used.
-
Treatment: Cells were pretreated with this compound for a specified duration before being challenged with glutamate.
-
Cell Viability Assay: A resazurin assay was used to assess cell viability after 18 hours of glutamate exposure.[1]
-
Mitochondrial Fractionation and Western Blotting: Mitochondrial fractions were isolated to analyze the protein levels of Drp1, Fis1, Mfn1/2, and Opa1 via Western blotting.[1]
-
Immunofluorescence: The translocation of AIF from the mitochondria to the nucleus was visualized and quantified using immunofluorescence microscopy.[1]
6-OHDA-Induced Parkinson's Disease Model
-
Cell Culture: HT22 murine neuronal cells were utilized.
-
Treatment: Cells were treated with 6-OHDA to induce neuronal cell death. The protective effects of this compound were assessed by co-treatment or pre-treatment.
-
ROS Measurement: Intracellular ROS levels were quantified using fluorescent probes.[2]
-
Mitochondrial Membrane Potential Assay: Mitochondrial depolarization was assessed using a mitochondrial membrane potential-sensitive dye.[2]
-
Cytochrome c Release Assay: The release of cytochrome c from the mitochondria to the cytosol was determined by Western blotting of cytosolic fractions.[2]
-
Intracellular Calcium Measurement: Changes in intracellular calcium concentrations were measured using calcium-sensitive fluorescent indicators.[2]
-
Caspase 3/7 Activity Assay: The activity of executioner caspases 3 and 7 was measured to quantify apoptosis.[5]
-
Western Blotting for JNK Pathway: The activation of the JNK signaling pathway was analyzed by measuring the phosphorylation of JNK.[2]
Rat Model of Cerebral Ischemia
-
Animal Model: Cerebral ischemia was induced in adult male Sprague-Dawley rats by stereotaxic intracranial injection of endothelin-1 (ET-1).[3][8]
-
Treatment: this compound (0.125 mg/kg) was administered intraperitoneally daily for 3 days.[4]
-
Immunofluorescent Staining: Post-stroke neuronal loss was examined by immunofluorescent staining for NeuN at 7 days post-stroke.[3] Neuronal DNA damage was quantified by staining for γH2AX and NeuN at 3 days post-stroke.[3] Neuronal apoptosis was assessed by staining for cleaved caspase-3 and NeuN.[3]
-
ROS and LDH Measurement: Levels of ROS and lactate dehydrogenase (LDH) in brain tissue lysates were determined at 3 days post-stroke.[3][8]
-
Cytokine Analysis: Levels of inflammatory cytokines (IL-1β, IL-6, and TNF-α) in brain tissue lysates were measured at 3 days post-stroke.[3][8]
-
Behavioral Tests: Neurological responses and forepaw functional recovery were assessed to determine behavioral outcomes.[3][8]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound neuroprotection against cellular stressors.
Caption: Generalized workflow for in vitro experiments with this compound.
Caption: Workflow for the in vivo cerebral ischemia rat model.
References
- 1. Phenoxythiophene sulfonamide compound B355252 protects neuronal cells against glutamate-induced excitotoxicity by attenuating mitochondrial fission and the nuclear translocation of AIF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chemical Molecule B355252 is Neuroprotective in an In Vitro Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel NGF Receptor Agonist B355252 Ameliorates Neuronal Loss and Inflammatory Responses in a Rat Model of Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Chemical Molecule B355252 is Neuroprotective in an In Vitro Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenoxythiophene sulfonamide compound B355252 protects neuronal cells against glutamate-induced excitotoxicity by attenuating mitochondrial fission and the nuclear translocation of AIF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenoxythiophene sulfonamide compound B355252 protects neuronal c...: Ingenta Connect [ingentaconnect.com]
- 8. A Novel NGF Receptor Agonist B355252 Ameliorates Neuronal Loss and Inflammatory Responses in a Rat Model of Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Neuroprotection by B-355252: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro neuroprotective effects of B-355252, a phenoxythiophene sulfonamide small molecule. This compound has demonstrated significant potential in protecting neuronal cells from various insults, including glutamate-induced excitotoxicity, 6-hydroxydopamine (6-OHDA)-induced toxicity in models of Parkinson's disease, and cobalt chloride-induced chemical hypoxia.[1][2][3] This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to support further research and development.
Core Mechanisms of this compound Neuroprotection
This compound exerts its neuroprotective effects through a multi-faceted mechanism of action. Key among these is the modulation of the mitogen-activated protein kinase (MAPK) signaling pathway, particularly the differential regulation of extracellular signal-regulated kinases (ERK). While glutamate exposure leads to the activation of ERK1/2 and inhibition of ERK3, this compound has been shown to completely ablate glutamate-induced ERK1/2 activation and block the inhibition of ERK3.[4] The rescue of the ERK3 signaling pathway appears to be a fundamental mechanism through which this compound protects against glutamate-induced neuronal cell death.[4]
Furthermore, this compound's protective actions are strongly associated with mitochondrial integrity. It has been shown to inhibit the influx of calcium ([Ca2+]i) into the cell, reduce the formation of reactive oxygen species (ROS), stabilize the mitochondrial membrane potential, and decrease the nuclear translocation of apoptosis-inducing factor (AIF).[1][2][5] The compound also prevents the glutamate-induced increase of mitochondrial fission proteins Drp1 and Fis1.[5] In models of Parkinson's disease using 6-OHDA, this compound attenuates ROS production, inhibits mitochondrial depolarization and cytochrome c release, and modulates the c-Jun kinase (JNK) cascade.[2][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies of this compound's neuroprotective effects.
Table 1: Neuroprotection against Glutamate-Induced Toxicity in HT-22 Cells
| Parameter | Condition | Result | Reference |
| Cell Viability | 2.0 mM Glutamate | ~60% decrease | [5] |
| 2.0 mM Glutamate + 2.5 µM this compound | Significant protection from glutamate toxicity | [1] | |
| 2.5 µM this compound (alone) | No toxicity | [5] | |
| >10 µM this compound (alone) | Significant reduction in cell viability | [4] | |
| p-Drp1 Levels (mitochondrial) | Glutamate | 7-fold increase | [5] |
| p-Drp1 Levels (cytosolic) | Glutamate | 4-fold reduction | [5] |
| AIF Nuclear Translocation | Glutamate | Increased | [5] |
| Glutamate + this compound | Blocked nuclear localization of AIF | [5] | |
| p-ERK3 Protein Levels | Glutamate | Markedly diminished | [4] |
| Glutamate + 2.5 µM this compound | Reversed the glutamate-induced decline | [4] | |
| p-S6 Protein Levels | Glutamate | Increased | [4] |
| Glutamate + this compound | Ameliorated the increase | [4] |
Table 2: Neuroprotection in a 6-OHDA Model of Parkinson's Disease in HT-22 Cells
| Parameter | Condition | Result | Reference |
| Cell Viability | 6-OHDA | 76.6% decrease | [2] |
| 6-OHDA + 2 µM this compound (post-treatment) | 31.7% increase in viability | [2] | |
| 6-OHDA + 4 µM this compound (post-treatment) | 55.7% increase in viability | [2] | |
| 6-OHDA + 8 µM this compound (post-treatment) | 46.8% increase in viability | [2] | |
| JNK1/2 Phosphorylation | 6-OHDA + this compound | ~16.8% reduction at 3h, ~47.3% reduction at 6h | [2] |
| ROS Production | 6-OHDA | Statistically significant elevation | [2] |
| 6-OHDA + this compound | Attenuated to levels of untreated control | [2] | |
| Caspase 3/7 Cleavage | 6-OHDA + this compound | Strong inhibition | [6] |
Table 3: Neuroprotection against Cobalt Chloride (CoCl₂)-Induced Hypoxia in HT-22 Cells
| Parameter | Condition | Result | Reference |
| Cell Viability | CoCl₂ + 0.625 to 5 µM this compound | Dose-dependent increase in cell viability | [3] |
| ROS Production | CoCl₂ | Elevated | [3] |
| CoCl₂ + 2.5 µM this compound | Decreased ROS production | [3] | |
| Mitochondrial Membrane Potential | CoCl₂ | Reduced | [3] |
| CoCl₂ + 2.5 µM this compound | Restored mitochondrial membrane potential | [3] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Cell Culture and Treatment for Glutamate-Induced Excitotoxicity
-
Cell Line: Murine hippocampal HT-22 cells.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.
-
Plating: For viability assays, 1.5 x 10⁴ cells are plated in 96-well plates and incubated for 24 hours.
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.
-
Treatment Protocol:
-
Pre-incubate cell cultures with various concentrations of this compound (e.g., 1.25–20 µM) for 2 hours.
-
Add glutamate to a final concentration of 2 mM.
-
Incubate at 37°C for 18 hours.
-
-
Cell Viability Assessment: Cell viability is assessed using a resazurin-based assay.
Western Blotting for Protein Expression Analysis
-
Cell Lysis: After treatment, cells are harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against target proteins (e.g., p-ERK3, ERK3, p-S6, S6, GAPDH, β-actin) overnight at 4°C.[4]
-
The membrane is washed and then incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Immunocytochemistry for AIF Nuclear Translocation
-
Cell Seeding and Treatment: HT-22 cells are seeded on coverslips in a 24-well plate and treated with glutamate and/or this compound as described above.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Immunostaining:
-
Cells are blocked with a suitable blocking buffer.
-
Cells are incubated with a primary antibody against AIF.
-
After washing, cells are incubated with a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with a nuclear stain (e.g., DAPI).
-
-
Imaging: Coverslips are mounted on slides, and images are captured using a fluorescence microscope. The localization of AIF (perinuclear vs. nuclear) is observed.[5]
Measurement of Reactive Oxygen Species (ROS)
-
Cell Treatment: HT-22 cells are treated with the desired compounds (e.g., 6-OHDA with or without this compound).
-
ROS Detection: The presence of ROS is determined using a fluorescent dye such as CellROX Deep Red Reagent.
-
After treatment, the reagent is added to the cells at a final concentration of 5 µM.
-
Cells are incubated at 37°C for 30 minutes.
-
-
Analysis: The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence plate reader or flow cytometer.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows described in the in vitro studies of this compound.
Caption: this compound's modulation of the ERK signaling pathway in response to glutamate.
Caption: Mitochondrial protective mechanisms of this compound against neuronal insults.
Caption: General experimental workflow for assessing this compound neuroprotection in vitro.
References
- 1. researchgate.net [researchgate.net]
- 2. The Chemical Molecule B355252 is Neuroprotective in an In Vitro Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. B355252, A Novel Small Molecule, Confers Neuroprotection Against Cobalt Chloride Toxicity In Mouse Hippocampal Cells Through Altering Mitochondrial Dynamics And Limiting Autophagy Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotection by B355252 against Glutamate-Induced Cytotoxicity in Murine Hippocampal HT-22 Cells Is Associated with Activation of ERK3 Signaling Pathway [jstage.jst.go.jp]
- 5. Phenoxythiophene sulfonamide compound B355252 protects neuronal cells against glutamate-induced excitotoxicity by attenuating mitochondrial fission and the nuclear translocation of AIF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Chemical Molecule B355252 is Neuroprotective in an In Vitro Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
B-355252: A Comprehensive Technical Guide on its Attenuation of Reactive Oxygen Species Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetic phenoxythiophene sulfonamide compound, B-355252, has emerged as a significant neuroprotective agent with a primary mechanism of action centered on the reduction of oxidative stress. This document provides an in-depth analysis of the core mechanisms by which this compound mitigates the production of reactive oxygen species (ROS). It consolidates quantitative data from key studies, details the experimental protocols utilized to elicit these findings, and visualizes the complex signaling pathways involved. This guide is intended to serve as a technical resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction
Reactive oxygen species (ROS) are critical signaling molecules at physiological concentrations, but their overproduction leads to oxidative stress, a key contributor to cellular damage and death in a variety of pathological conditions, including neurodegenerative diseases and cerebral ischemia.[1][2] this compound, a small molecule agonist of the Nerve Growth Factor (NGF) receptor, has demonstrated potent neuroprotective effects by directly countering this ROS-induced damage.[3][4] Its therapeutic potential has been highlighted in several in vitro and in vivo models of neurological disorders.[4][5][6] This guide explores the molecular underpinnings of this compound's antioxidant properties, with a focus on its impact on mitochondrial function and associated signaling cascades.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on cell viability and mitochondrial function in the context of oxidative stress.
Table 1: Effect of this compound on Cell Viability in HT22 Cells
| Stressor | Stressor Concentration | This compound Concentration | Outcome | Reference |
| Glutamate | >1.0 mM | 2.5 µM | Significant protection against cell death. 2.0 mM glutamate alone reduced viability by ~60%. | [7] |
| Cobalt Chloride (CoCl₂) | 300 µM | 2.5 µM | Ameliorated CoCl₂-induced dose-dependent cytotoxicity. | [8] |
| 6-Hydroxydopamine (6-OHDA) | Not specified | Not specified | Protected HT22 neurons against 6-OHDA-induced cell death. | [5] |
Table 2: Effect of this compound on Mitochondrial Parameters in HT22 Cells under Glutamate-Induced Stress
| Parameter | Effect of Glutamate | Effect of this compound Pretreatment | Reference |
| p-Drp1 (mitochondrial) | 7-fold increase | Prevented glutamate-induced increase | [7] |
| Fis1 (mitochondrial) | 1.5-fold increase | Prevented glutamate-induced increase | [7] |
| Mitochondrial Membrane Potential | Dissipation | Blocked dissipation | [5][9] |
| Cytochrome c Release | Enhanced | Inhibited | [5] |
Core Mechanism of Action: Attenuation of ROS Production
This compound exerts its primary effect on ROS production by targeting the mitochondria, the main source of cellular ROS during excitotoxicity and hypoxic events.[7][8] The compound's neuroprotective actions are not solely as a direct antioxidant but are multifaceted, involving the modulation of mitochondrial dynamics and key signaling pathways that regulate cellular stress responses.
Modulation of Mitochondrial Dynamics
Under cellular stress, mitochondria undergo changes in their structure, primarily through fission and fusion events. Excessive mitochondrial fission is linked to increased ROS production and apoptosis.[7] this compound has been shown to counteract stress-induced mitochondrial fission.[7][10] Specifically, in glutamate-exposed HT22 cells, this compound prevents the translocation of phosphorylated Drp1 (p-Drp1) to the mitochondria and the upregulation of Fis1, both of which are key proteins in the mitochondrial fission process.[7] By inhibiting excessive fission, this compound helps maintain mitochondrial integrity and function, thereby reducing a major source of ROS.[7]
Preservation of Mitochondrial Membrane Potential
A critical aspect of mitochondrial health is the maintenance of the mitochondrial membrane potential (MMP). Various stressors can lead to the dissipation of the MMP, a key event preceding cell death. This compound has been demonstrated to block the depolarization of the mitochondrial membrane in response to toxins like 6-OHDA.[5] In models of hypoxia using cobalt chloride, this compound was also found to restore the mitochondrial membrane potential.[8] This stabilization of the MMP is crucial for preventing the release of pro-apoptotic factors like cytochrome c and for limiting ROS generation.[5]
Impact on Cellular Signaling Pathways
This compound's influence extends to several critical signaling pathways that are intertwined with oxidative stress and cell survival.
-
ERK3 Signaling: In glutamate-induced cytotoxicity, the extracellular signal-regulated kinase 3 (ERK3) pathway is suppressed. This compound has been shown to rescue cells by reverting the glutamate-induced decline in phosphorylated ERK3 (p-ERK3) and its downstream targets.[11][12]
-
mTOR Signaling: this compound also appears to modulate the mechanistic target of rapamycin (mTOR) signaling pathway. While glutamate exposure increases the phosphorylation of S6, an indicator of mTOR activation, this compound treatment prevents this increase, suggesting a suppression of mTOR signaling as part of its protective mechanism.[11]
-
JNK Signaling: The c-Jun NH2-terminal kinase (JNK) signaling pathway is a stress-activated pathway that can promote apoptosis. This compound has been found to modulate the JNK cascade, contributing to its neuroprotective effects in models of Parkinson's disease and cerebral ischemia.[4][5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
Cell Culture and Treatment (HT22 Murine Hippocampal Cells)
-
Cell Culture: HT22 murine hippocampal neuronal cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Experimental Plating: For experiments, cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays, larger plates for protein extraction).
-
Treatment: Cells are pre-treated with this compound (typically at a concentration of 2.5 µM) for a specified period (e.g., 2 hours) before the addition of the stressor (e.g., 2.0 mM glutamate or 300 µM CoCl₂).[7][8] The cells are then incubated for the desired experimental duration (e.g., 18-24 hours).
Measurement of Reactive Oxygen Species (ROS)
-
Cell Treatment: HT22 cells are cultured and treated as described above.
-
Probe Incubation: Following treatment, the culture medium is removed, and cells are incubated with a ROS-sensitive fluorescent probe, such as CellROX Deep Red Reagent (e.g., at 5 µM), for 30 minutes at 37°C.[8]
-
Analysis: The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microplate reader or visualized through fluorescence microscopy.
Assessment of Mitochondrial Membrane Potential (MMP)
-
Cell Treatment: HT22 cells are cultured and treated as per the experimental design.
-
Dye Loading: Cells are incubated with a potentiometric fluorescent dye, such as Tetramethylrhodamine, methyl ester (TMRM), in the dark at 37°C.
-
Quantification: The fluorescence intensity of TMRM, which accumulates in mitochondria in a membrane potential-dependent manner, is quantified using a fluorescence plate reader or by imaging.[8] A decrease in fluorescence indicates mitochondrial depolarization.
Western Blotting for Signaling Proteins
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., anti-p-ERK3, anti-ERK3, anti-p-S6).[11] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Loading controls such as GAPDH or β-actin are used to ensure equal protein loading.[11]
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Figure 1: this compound's mechanism in neuroprotection.
Figure 2: General experimental workflow.
Conclusion
This compound demonstrates significant promise as a neuroprotective agent through its robust attenuation of reactive oxygen species production. Its mechanism is deeply rooted in the preservation of mitochondrial health, preventing stress-induced mitochondrial fission and maintaining the mitochondrial membrane potential. Furthermore, this compound modulates key signaling pathways, including the ERK3, mTOR, and JNK cascades, to promote cell survival. The comprehensive data and protocols presented in this guide underscore the therapeutic potential of this compound and provide a foundational resource for further research and development in the treatment of neurodegenerative disorders and ischemic injuries.
References
- 1. Reactive oxygen species oxidize STING and suppress interferon production | eLife [elifesciences.org]
- 2. Mitochondrial-Mediated Suppression of ROS Production Upon Exposure of Neurons to Lethal Stress: Mitochondrial Targeted Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Novel NGF Receptor Agonist B355252 Ameliorates Neuronal Loss and Inflammatory Responses in a Rat Model of Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chemical Molecule B355252 is Neuroprotective in an In Vitro Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel NGF Receptor Agonist B355252 Ameliorates Neuronal Loss and Inflammatory Responses in a Rat Model of Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenoxythiophene sulfonamide compound B355252 protects neuronal cells against glutamate-induced excitotoxicity by attenuating mitochondrial fission and the nuclear translocation of AIF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. B355252, A Novel Small Molecule, Confers Neuroprotection Against Cobalt Chloride Toxicity In Mouse Hippocampal Cells Through Altering Mitochondrial Dynamics And Limiting Autophagy Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenoxythiophene sulfonamide compound B355252 protects neuronal cells against glutamate-induced excitotoxicity by attenuating mitochondrial fission and the nuclear translocation of AIF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotection by B355252 against Glutamate-Induced Cytotoxicity in Murine Hippocampal HT-22 Cells Is Associated with Activation of ERK3 Signaling Pathway [jstage.jst.go.jp]
- 12. Neuroprotection by B355252 against Glutamate-Induced Cytotoxicity in Murine Hippocampal HT-22 Cells Is Associated with Activation of ERK3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of B-355252: A Novel Neuroprotective Agent for Ischemic Stroke
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Ischemic stroke remains a leading cause of mortality and long-term disability worldwide, with limited therapeutic options available. The neurotrophin family, particularly Nerve Growth Factor (NGF), has shown promise in promoting neuronal survival and regeneration. However, the clinical application of NGF is hampered by its poor blood-brain barrier permeability. B-355252, a small molecule NGF receptor agonist, has emerged as a potential therapeutic candidate to overcome this limitation. This technical guide provides a comprehensive overview of the preclinical data on this compound for stroke therapy, focusing on its neuroprotective and anti-inflammatory effects. The information is compiled from in vivo studies, presenting key quantitative data, detailed experimental methodologies, and a visualization of the proposed signaling pathways.
Quantitative Preclinical Data
The neuroprotective efficacy of this compound has been evaluated in a rat model of cerebral ischemia. The following tables summarize the key quantitative findings from these preclinical investigations.
Table 1: Effect of this compound on Infarct Volume and Neuronal Apoptosis
| Parameter | Sham Group | Stroke Group | Stroke + this compound Group |
| Ischemic Volume (%) | N/A | 25.4 ± 3.2 | 14.8 ± 2.1 |
| Cleaved Caspase-3/NeuN Double-Positive Cells (cells/field) | 5.2 ± 1.1 | 45.3 ± 5.7 | 22.1 ± 3.9** |
| p<0.05, **p<0.01 compared to the Stroke Group. Data are presented as mean ± standard deviation. |
Table 2: Assessment of DNA Damage and Oxidative Stress
| Parameter | Sham Group | Stroke Group | Stroke + this compound Group |
| γH2AX/NeuN Double-Positive Cells (cells/field) | 8.1 ± 1.5 | 52.6 ± 6.8 | 28.4 ± 4.5 |
| Reactive Oxygen Species (ROS) Level (relative fluorescence) | 100 ± 12.5 | 350.2 ± 41.3 | 180.5 ± 25.1 |
| **p<0.01 compared to the Stroke Group. Data are presented as mean ± standard deviation. |
Table 3: Evaluation of Post-Stroke Inflammation
| Parameter | Sham Group | Stroke Group | Stroke + this compound Group |
| IL-1β Level (pg/mg protein) | 35.4 ± 4.1 | 121.8 ± 15.3 | 75.2 ± 9.8 |
| TNF-α Level (pg/mg protein) | 42.1 ± 5.3 | 155.6 ± 18.2 | 90.3 ± 11.5 |
| LDH Level (U/L) | 150.7 ± 18.9 | 420.1 ± 50.4 | 250.6 ± 31.7** |
| *p<0.05, **p<0.01 compared to the Stroke Group. Data are presented as mean ± standard deviation. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound for stroke therapy.
Animal Model of Cerebral Ischemia
A focal cerebral ischemia model was induced in adult male Sprague-Dawley rats by stereotaxic intracranial injection of endothelin-1 (ET-1).
-
Anesthesia: Rats were anesthetized with isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂.
-
Stereotaxic Surgery: The anesthetized rat was placed in a stereotaxic frame. A burr hole was drilled in the skull to expose the middle cerebral artery (MCA).
-
ET-1 Injection: A microinjection needle was used to deliver ET-1 (40 pmol in 2 µL of saline) adjacent to the MCA to induce vasoconstriction and subsequent ischemia.
-
Sham Control: Sham-operated rats underwent the same surgical procedure without the injection of ET-1.
-
Drug Administration: this compound (0.125 mg/kg) or vehicle (saline) was administered via intraperitoneal (i.p.) injection daily for 3 days, with the first dose given shortly after the induction of ischemia.[1]
Measurement of Infarct Volume
The extent of brain infarction was determined using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
-
Brain Extraction and Sectioning: At 3 days post-stroke (PSD 3), rats were euthanized, and their brains were rapidly removed and sectioned into 2 mm coronal slices.
-
TTC Staining: The brain slices were incubated in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 30 minutes in the dark.
-
Image Analysis: The stained slices were photographed, and the infarct area (pale) and the total area of the hemisphere were measured using image analysis software. The infarct volume was calculated as a percentage of the total hemispheric volume.[2]
Immunofluorescent Staining
Immunofluorescent staining was employed to assess neuronal loss, apoptosis, and DNA damage.
-
Tissue Preparation: At PSD 3 or 7, rats were transcardially perfused with saline followed by 4% paraformaldehyde. The brains were removed, post-fixed, and cryoprotected in sucrose solutions. Coronal sections (30 µm) were prepared using a cryostat.
-
Immunostaining: Brain sections were incubated with primary antibodies against NeuN (for neurons), cleaved caspase-3 (for apoptosis), and γH2AX (for DNA double-strand breaks). This was followed by incubation with corresponding fluorescently labeled secondary antibodies.
-
Microscopy and Quantification: Stained sections were imaged using a fluorescence microscope. The number of positively stained cells was counted in specific regions of interest (e.g., cortex and striatum) to quantify neuronal loss, apoptosis, and DNA damage.[2][3]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA was used to measure the levels of inflammatory cytokines in the brain tissue.
-
Tissue Homogenization: At PSD 3, brain tissue from the ischemic hemisphere was homogenized in a lysis buffer containing protease inhibitors.
-
ELISA Procedure: The concentrations of IL-1β and TNF-α in the brain homogenates were determined using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Normalization: The cytokine concentrations were normalized to the total protein content of the sample, which was measured using a BCA protein assay.[4]
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are believed to be mediated through the activation of the NGF signaling pathway. The following diagrams illustrate the proposed mechanism of action and the experimental workflow.
Caption: Proposed signaling pathway of this compound in stroke therapy.
Caption: Experimental workflow for preclinical evaluation of this compound.
References
- 1. A Novel NGF Receptor Agonist B355252 Ameliorates Neuronal Loss and Inflammatory Responses in a Rat Model of Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling pathways involved in ischemic stroke: molecular mechanisms and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for B-355252 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for utilizing the novel phenoxythiophene sulfonamide compound, B-355252, in cell culture models of neurodegeneration. The protocols outlined below are based on established methodologies for studying glutamate-induced excitotoxicity in the HT22 murine hippocampal cell line.
Introduction
This compound is a potent nerve growth factor (NGF) receptor agonist that has demonstrated significant neuroprotective properties.[1] It has been shown to protect neuronal cells from glutamate-induced excitotoxicity by mitigating mitochondrial dysfunction and inhibiting apoptosis-inducing factor (AIF) translocation.[2][3] Furthermore, this compound's protective effects are associated with the activation of the ERK3 signaling pathway.[4] This document provides detailed protocols for researchers to investigate the neuroprotective effects of this compound in a cell culture model.
Data Presentation
Table 1: Effect of Glutamate and this compound on HT22 Cell Viability
| Treatment Group | Concentration | Incubation Time | Cell Viability (% of Control) |
| Glutamate | 2 mM | 18 h | ~40%[2] |
| This compound | ≤ 5 µM | 18 h | No significant toxicity[2] |
| This compound + Glutamate | 2.5 µM this compound (2h pre-incubation) + 2 mM Glutamate | 18 h | Significantly increased compared to Glutamate alone[5] |
Table 2: Effect of this compound on Mitochondrial and Apoptotic Proteins in Glutamate-Treated HT22 Cells
| Protein | Cellular Fraction | Effect of Glutamate (2 mM, 18h) | Effect of this compound (5 µM) Pre-treatment |
| p-Drp1 (Ser616) | Mitochondria | ~7-fold increase[2] | Decreased increase[2] |
| Fis1 | Mitochondria | Increased[2][3] | Prevented increase[3] |
| Mfn1/2 | Mitochondria | Small elevation[3] | Prevented increase[3] |
| Opa1 | Mitochondria | Small elevation[3] | Prevented increase[3] |
| AIF | Nucleus | Significant increase[2] | Blocked translocation[2] |
| p-ERK3 | Whole Cell | Markedly diminished[4] | Prevented decline[4] |
| MK-5 | Whole Cell | Diminished[4] | Prevented decline[4] |
| SRC-3 | Whole Cell | Diminished[4] | Prevented decline[4] |
Experimental Protocols
HT22 Cell Culture
This protocol describes the standard procedure for culturing the HT22 murine hippocampal cell line.
Materials:
-
HT22 murine hippocampal neuronal cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
L-glutamine
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, and other sterile consumables
Procedure:
-
Culture HT22 cells in DMEM supplemented with 10% heat-inactivated FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin.[2]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[6]
-
For subculturing, aspirate the medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels at a sub-cultivation ratio of 1:3 to 1:6.[6]
Glutamate-Induced Excitotoxicity Model
This protocol details the induction of neurotoxicity in HT22 cells using glutamate.
Materials:
-
Cultured HT22 cells
-
Glutamate stock solution (e.g., 100 mM in sterile water)
-
This compound stock solution (e.g., 10 mM in DMSO)[5]
-
96-well plates for viability assays or larger plates for protein analysis
Procedure:
-
Seed HT22 cells in appropriate culture plates (e.g., 1.5 x 10^4 cells/well in a 96-well plate) and allow them to adhere for 24 hours.[5]
-
To investigate the protective effects of this compound, pre-incubate the cells with the desired concentration of this compound (e.g., 2.5 µM) for 2 hours.[5]
-
Following pre-incubation, add glutamate to a final concentration of 2 mM to induce excitotoxicity.[2][5]
Cell Viability Assay (Resazurin Method)
This protocol describes the measurement of cell viability using a resazurin-based assay.
Materials:
-
Treated HT22 cells in a 96-well plate
-
Resazurin solution (0.15 mg/mL in DPBS, filter-sterilized)[2]
-
Fluorescence microplate reader
Procedure:
-
After the 18-hour glutamate treatment, add 20 µL of resazurin solution to each well of the 96-well plate.[2]
-
Incubate the plate for 1 to 4 hours at 37°C, protected from light.[2]
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[2]
-
Cell viability is proportional to the fluorescence intensity.
Western Blotting for Mitochondrial and Nuclear Fractions
This protocol provides a method for separating mitochondrial and nuclear fractions for subsequent protein analysis by Western blot.
Materials:
-
Treated HT22 cells
-
Cell fractionation buffers (see specific kit instructions or literature for recipes)
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Bradford assay reagent for protein quantification
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibodies (e.g., anti-p-Drp1, anti-Fis1, anti-AIF, anti-Histone H3, anti-COXIV)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Harvest and wash the treated cells.
-
Perform subcellular fractionation to isolate mitochondrial and nuclear extracts using a commercially available kit or a differential centrifugation-based protocol.
-
Lyse the fractions and determine the protein concentration using a Bradford assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Immunocytochemistry for AIF Translocation
This protocol details the visualization of AIF nuclear translocation using immunofluorescence.
Materials:
-
Treated HT22 cells grown on coverslips or in imaging plates
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1-0.3% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody against AIF
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Fix the treated cells with 4% PFA for 15-20 minutes at room temperature.
-
Rinse the cells with PBS.
-
Permeabilize the cells with Triton X-100 for 5-10 minutes.
-
Rinse with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-AIF antibody overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Wash with PBS.
-
Counterstain the nuclei with DAPI for 10 minutes.
-
Mount the coverslips and visualize using a fluorescence microscope.
Mandatory Visualizations
References
- 1. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 2. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. biotium.com [biotium.com]
- 4. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]
- 5. doc.abcam.com [doc.abcam.com]
- 6. HT22 Cell Line - A Research Guide to Neurodegeneration [cytion.com]
Application Notes and Protocols for In Vivo Dissolution of B-355252
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-355252 is a potent, small-molecule nerve growth factor (NGF) receptor agonist that potentiates NGF-induced neurite outgrowth.[1] It has demonstrated significant neuroprotective effects in various in vitro and in vivo models of neuronal damage and neurodegenerative diseases.[1][2] Specifically, in a rat model of cerebral ischemia, intraperitoneal (i.p.) administration of this compound was shown to attenuate infarct volume and protect against post-stroke neuronal loss.[1] This document provides detailed application notes and protocols for the dissolution of this compound for use in in vivo studies, based on published research.
Physicochemical Properties and Solubility
This compound is a phenoxy thiophene sulfonamide with the following properties:
-
Molecular Formula: C₂₅H₂₄ClN₃O₃S₂
-
Molecular Weight: 514.06 g/mol
-
Appearance: White to off-white solid
The solubility of this compound in various solvents is summarized in the table below. This data is crucial for the preparation of stock solutions and final dosing formulations.
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL | Ultrasonic and warming may be required. Use newly opened, hygroscopic DMSO for best results. |
| Dimethylformamide (DMF) | 30 mg/mL | |
| Ethanol | Slightly soluble | |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL |
Experimental Protocols
Recommended Protocol for In Vivo Administration (Rat Model of Cerebral Ischemia)
This protocol is based on the methodology described by Wang et al. in the Journal of Inflammation Research (2021).[3]
1. Materials:
- This compound powder (e.g., Sigma, SML1007)
- Dimethyl sulfoxide (DMSO), anhydrous/for molecular biology
- Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)
- Sterile microcentrifuge tubes
- Sterile syringes and needles for administration
- Vortex mixer
- Ultrasonic bath (optional)
2. Preparation of this compound Stock Solution:
- Aseptically weigh the required amount of this compound powder.
- In a sterile microcentrifuge tube, dissolve this compound in a minimal amount of 100% DMSO to create a concentrated stock solution. For example, to achieve a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO.
- Vortex thoroughly to ensure complete dissolution. Gentle warming or brief ultrasonication may be used to aid dissolution if necessary.
3. Preparation of Final Dosing Solution:
- The published in vivo study in a rat model of cerebral ischemia utilized a dosing solution where this compound was dissolved in DMSO.[3] For control animals, DMSO was used as the vehicle.[3]
- Based on the reported dose of 0.125 mg/kg for a rat, the final concentration of the dosing solution will depend on the injection volume. It is recommended to keep the final concentration of DMSO as low as possible.
- Example Calculation for a 300g Rat:
- Dose: 0.125 mg/kg * 0.3 kg = 0.0375 mg
- If using a 10 mg/mL stock solution: 0.0375 mg / 10 mg/mL = 0.00375 mL (3.75 µL)
- This small volume of DMSO can be administered directly or further diluted in a suitable vehicle if a larger injection volume is desired, though the referenced study used DMSO as the vehicle.[3]
4. Administration:
- The route of administration in the key in vivo study was intraperitoneal (i.p.) injection.[1]
- Administer the prepared this compound solution daily at the desired dosage. The referenced study administered the compound for 3 consecutive days.[1]
Signaling Pathway and Experimental Workflow
This compound acts as an NGF receptor agonist, potentiating the neuroprotective signaling cascades downstream of the Tropomyosin receptor kinase A (TrkA).[3] The key pathways activated include the PI3K/Akt and Ras/ERK pathways, which promote cell survival, neurite outgrowth, and neuronal regeneration.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. B355252, A Novel Small Molecule, Confers Neuroprotection Against Cobalt Chloride Toxicity In Mouse Hippocampal Cells Through Altering Mitochondrial Dynamics And Limiting Autophagy Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel NGF Receptor Agonist B355252 Ameliorates Neuronal Loss and Inflammatory Responses in a Rat Model of Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Optimal Concentration of B-355252 for Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of B-355252, a phenoxythiophene sulfonamide compound, in in vitro neuroprotection assays. This compound has demonstrated significant neuroprotective effects in various models of neuronal cell death, including glutamate-induced excitotoxicity and 6-hydroxydopamine (6-OHDA)-induced injury, making it a promising candidate for further investigation in neurodegenerative disease research.
Data Presentation: Efficacy and Toxicity of this compound
The optimal concentration of this compound for neuroprotection is a critical balance between its therapeutic efficacy and potential cytotoxicity. The following table summarizes quantitative data from studies on the murine hippocampal cell line HT-22, a common model for studying neuronal cell death.
| Parameter | Concentration (µM) | Cell Model | Assay Conditions | Key Findings | Reference |
| Optimal Neuroprotective Concentration | 2.5 | HT-22 | 2-hour pre-incubation, followed by 18-hour co-treatment with 2 mM glutamate. | Provided the best protective effect against glutamate toxicity, increasing cell viability to 118% of control. | [1] |
| Effective Neuroprotective Range | 1.25 - 5.0 | HT-22 | 2-hour pre-incubation, followed by 18-hour co-treatment with 2 mM glutamate. | Significantly prevented the glutamate-induced decline in cell viability. | [1] |
| Effective Neuroprotective Range | 2.0 - 8.0 | HT-22 | 2-hour pre-incubation, followed by 16-hour co-treatment with 50 µM or 70 µM 6-OHDA. | Significantly increased cell viability in the presence of 6-OHDA. | [2] |
| Post-treatment Efficacy | 2.0 - 8.0 | HT-22 | 2-hour treatment with 6-OHDA, followed by 16-hour incubation with this compound. | Dose-dependently protected cells from 6-OHDA toxicity. | [2] |
| Toxicity Threshold | > 5.0 | HT-22 | 20-hour incubation with this compound alone. | No significant toxicity observed at concentrations ≤ 5 µM. | [3] |
| Significant Toxicity | 10.0 | HT-22 | 20-hour incubation with this compound alone. | Reduced cell viability to ~25% of the control. | [3] |
| Significant Toxicity | 10.0 - 20.0 | HT-22 | Co-treatment with 2 mM glutamate. | Resulted in a significant reduction of cell viability to less than 10% of the control. | [1] |
Experimental Protocols
This section provides a detailed methodology for a representative neuroprotection assay using this compound against glutamate-induced excitotoxicity in HT-22 cells.
Materials and Reagents
-
HT-22 murine hippocampal neuronal cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution prepared in DMSO, e.g., 10 mM)
-
Glutamate (stock solution prepared in sterile water)
-
Resazurin sodium salt or other viability assay reagent (e.g., MTT)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Protocol: Glutamate-Induced Excitotoxicity Assay
-
Cell Seeding:
-
Culture HT-22 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in a 96-well plate at a density of 1.5 x 10^4 cells per well and allow them to attach and grow for 24 hours.[1]
-
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in cell culture medium from the stock solution. It is recommended to test a range of concentrations from approximately 0.1 µM to 10 µM to determine the optimal concentration for your specific experimental conditions.
-
After 24 hours of cell seeding, carefully remove the medium and replace it with fresh medium containing the desired concentrations of this compound.
-
-
Induction of Neurotoxicity:
-
Incubation:
-
Assessment of Cell Viability:
-
After the incubation period, assess cell viability using a suitable method, such as the resazurin assay.
-
For the resazurin assay, add resazurin solution to each well (final concentration of 0.1 mg/ml) and incubate for a further 2-4 hours.[3]
-
Measure the fluorescence or absorbance at the appropriate wavelengths using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Mandatory Visualizations
Experimental Workflow for this compound Neuroprotection Assay
Caption: A flowchart illustrating the key steps of an in vitro neuroprotection assay with this compound.
Signaling Pathways Modulated by this compound in Neuroprotection
This compound exerts its neuroprotective effects through the modulation of multiple intracellular signaling pathways. Key mechanisms include the inhibition of mitochondrial dysfunction and the activation of pro-survival signaling cascades.
Caption: A diagram of signaling pathways involved in this compound-mediated neuroprotection.
Conclusion
The optimal concentration of this compound for neuroprotection assays in HT-22 cells is approximately 2.5 µM, with a therapeutic window generally between 1.25 µM and 5.0 µM. Concentrations of 10 µM and above have been shown to be cytotoxic. It is recommended that researchers perform a dose-response curve to determine the precise optimal concentration for their specific experimental setup. The provided protocol and pathway diagrams offer a comprehensive guide for utilizing this compound in neuroprotection studies.
References
- 1. Neuroprotection by B355252 against Glutamate-Induced Cytotoxicity in Murine Hippocampal HT-22 Cells Is Associated with Activation of ERK3 Signaling Pathway [jstage.jst.go.jp]
- 2. The Chemical Molecule B355252 is Neuroprotective in an In Vitro Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenoxythiophene sulfonamide compound B355252 protects neuronal cells against glutamate-induced excitotoxicity by attenuating mitochondrial fission and the nuclear translocation of AIF - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: B-355252 in a Rat Model of Cerebral Ischemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-355252 is a novel small molecule, identified as a potent nerve growth factor (NGF) receptor agonist, that has demonstrated significant neuroprotective effects in preclinical models of neurological disorders.[1] In the context of cerebral ischemia, this compound has been shown to ameliorate neuronal loss, reduce inflammation, and improve functional outcomes in a rat model.[2][3] These application notes provide a comprehensive overview of the use of this compound in a rat model of endothelin-1 (ET-1) induced focal cerebral ischemia, including detailed experimental protocols, a summary of key quantitative data, and visual representations of the proposed signaling pathways and experimental workflow.
Data Presentation
The following tables summarize the key quantitative findings from studies evaluating the efficacy of this compound in a rat model of cerebral ischemia.
Table 1: Effect of this compound on Ischemic Volume and Neuronal Loss
| Parameter | Sham Group | Ischemia + Vehicle Group | Ischemia + this compound Group | Reference |
| Ischemic Volume (%) | N/A | Significantly increased | Significantly reduced vs. Vehicle | [2][4] |
| NeuN Positive Cells (per semi-brain) | High | Significantly reduced | Significantly increased vs. Vehicle | [5] |
Table 2: Neuroprotective and Anti-inflammatory Effects of this compound
| Biomarker | Sham Group | Ischemia + Vehicle Group | Ischemia + this compound Group | Reference |
| γH2AX (DNA damage marker) | Low | Significantly increased | Significantly reduced vs. Vehicle | [2][6] |
| Reactive Oxygen Species (ROS) | Low | Significantly increased | Significantly reduced vs. Vehicle | [2][7] |
| Lactate Dehydrogenase (LDH) | Low | Significantly increased | Significantly reduced vs. Vehicle | [2][7] |
| IL-1β | Low | Markedly increased | Significantly reduced vs. Vehicle | [2][7] |
| TNF-α | Low | Markedly increased | Significantly reduced vs. Vehicle | [2][7] |
| IL-6 | No significant change | No significant change | No significant change | [2][7] |
| GFAP (Astrogliosis marker) | Low | Markedly increased | Significantly reduced vs. Vehicle | [2] |
| Iba-1 (Microgliosis marker) | Low | Markedly increased | Significantly reduced vs. Vehicle | [2] |
Experimental Protocols
Animal Model: Endothelin-1 (ET-1) Induced Focal Cerebral Ischemia
This protocol describes the induction of focal cerebral ischemia in rats using the vasoconstrictor peptide endothelin-1.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)[8]
-
Endothelin-1 (ET-1)[8]
-
Hanks' Balanced Salt Solution (HBSS)[8]
-
Stereotaxic apparatus[9]
-
Anesthesia (e.g., isoflurane)
-
Microsyringe
Procedure:
-
Anesthetize the rat and mount it on a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill burr holes at the desired stereotactic coordinates for injection into the brain. The coordinates used in a key study were: AP 0, ML +2.5, DV −2.3; AP +2.3, ML+2.5, DV −2.3; AP +0.7, ML +3.8, DV −7.0.[2][8]
-
Dissolve ET-1 in HBSS to a concentration of 100 pM.[8]
-
Slowly inject a total of 3 μL of the ET-1 solution into the brain at the specified coordinates.[2][8]
-
Leave the injection needle in place for a few minutes to prevent backflow.
-
Withdraw the needle slowly, suture the scalp incision, and allow the animal to recover from anesthesia.
-
For the sham group, inject the same volume of HBSS without ET-1.[8]
This compound Administration
Materials:
-
This compound[8]
-
Dimethyl sulfoxide (DMSO)[8]
-
Saline or other appropriate vehicle
-
Injection syringes
Procedure:
-
Dissolve this compound in DMSO.[8]
-
The recommended dose is 0.125 mg/kg, administered via intraperitoneal (i.p.) injection daily.[1][8]
-
The first injection should be administered 24 hours after the induction of ischemia.[8]
-
Continue daily injections until the endpoint of the study.[8]
-
The vehicle control group should receive an equivalent volume of DMSO.[8]
Assessment of Infarct Volume (TTC Staining)
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Phosphate-buffered saline (PBS)
-
Brain matrix slicer
Procedure:
-
At the study endpoint (e.g., 3 days post-stroke), euthanize the rat and perfuse transcardially with cold saline.
-
Carefully remove the brain.
-
Chill the brain briefly and then slice it into coronal sections of uniform thickness (e.g., 2 mm) using a brain matrix.
-
Immerse the brain slices in a 2% TTC solution in PBS and incubate at 37°C for 30 minutes in the dark.
-
Healthy, viable tissue will stain red, while the infarcted (ischemic) tissue will remain white.
-
Capture images of the stained sections and quantify the infarct volume as a percentage of the total brain volume using image analysis software.
Behavioral Testing
Behavioral tests are crucial for assessing functional recovery.
-
Modified Neurological Severity Score (mNSS): A composite score evaluating motor, sensory, balance, and reflex functions. A higher score indicates greater neurological deficit.
-
Cylinder Test: Assesses forelimb use asymmetry. The rat is placed in a transparent cylinder, and the number of times it uses its impaired and unimpaired forelimbs for wall exploration is recorded.
Immunohistochemistry and Biomarker Analysis
Procedure:
-
Perfuse animals with paraformaldehyde for tissue fixation.
-
Cryoprotect and section the brains.
-
Perform immunofluorescent staining for specific markers such as:
-
Quantify the number of positive cells or the intensity of fluorescence in the region of interest.
-
For cytokine and protein analysis (e.g., IL-1β, TNF-α, LDH), homogenize brain tissue and perform enzyme-linked immunosorbent assays (ELISAs) or Western blotting.[2][7]
Signaling Pathways and Workflows
Caption: Proposed signaling pathway of this compound in cerebral ischemia.
Caption: Experimental workflow for evaluating this compound in a rat model.
Discussion
The available data strongly support the therapeutic potential of this compound in the treatment of cerebral ischemia.[3] Its multifaceted mechanism of action, encompassing neuroprotection and anti-inflammation, makes it a promising candidate for further drug development.[2] The protocols outlined in these application notes provide a robust framework for researchers to investigate the efficacy and mechanisms of this compound and similar neuroprotective compounds. Future studies could explore dose-response relationships, the therapeutic window, and the long-term effects of this compound on functional recovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel NGF Receptor Agonist B355252 Ameliorates Neuronal Loss and Inflammatory Responses in a Rat Model of Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel NGF Receptor Agonist B355252 Ameliorates Neuronal Loss and Inflammatory Responses in a Rat Model of Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. Experimental Animals and Drug Administration [bio-protocol.org]
- 9. Neuroprotective Actions of FK506 in Experimental Stroke: In Vivo Evidence against an Antiexcitotoxic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for B-355252 Administration in a Parkinson's Disease Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-355252 is a phenoxy thiophene sulfonamide small molecule that functions as a potent nerve growth factor (NGF) receptor agonist.[1][2] Preclinical studies have demonstrated its neuroprotective properties in various models of neuronal damage. In the context of Parkinson's disease (PD), this compound has shown promise in an in vitro model by protecting neuronal cells from 6-hydroxydopamine (6-OHDA)-induced toxicity.[3] Furthermore, its efficacy in reducing neuronal loss and inflammation has been observed in vivo in a cerebral ischemia model, suggesting broader neuroprotective potential.[4][5]
These application notes provide a summary of the key findings and detailed protocols for the administration of this compound in a preclinical setting. The data presented herein is derived from studies utilizing the HT22 murine hippocampal cell line for in vitro PD modeling and a rat model of cerebral ischemia for in vivo investigations.
Mechanism of Action
This compound exerts its neuroprotective effects through a multi-faceted mechanism. As an NGF receptor agonist, it potentiates NGF-induced neurite outgrowth.[1][2] Its protective actions involve the modulation of several key signaling pathways. Studies have shown that this compound can attenuate the production of reactive oxygen species (ROS), inhibit mitochondrial depolarization and the subsequent release of cytochrome c, and modulate the c-Jun N-terminal kinase (JNK) signaling cascade.[3] Additionally, this compound has been associated with the activation of the ERK3 signaling pathway, which is suppressed during glutamate-induced cytotoxicity.[6] In models of cerebral ischemia, this compound has been shown to reduce DNA damage, neuronal apoptosis, and neuroinflammation.[4][5]
Caption: Proposed signaling pathway of this compound.
Data Presentation
In Vitro Efficacy of this compound in a 6-OHDA Model of Parkinson's Disease
The neuroprotective effects of this compound were evaluated in HT22 cells exposed to the neurotoxin 6-OHDA.
| Treatment Group | Cell Viability (%) | Reference |
| Control | 100 | [3] |
| 6-OHDA (70 µM) | 23.4 | [3] |
| 6-OHDA (70 µM) + this compound (2 µM) | 55.1 | [3] |
| 6-OHDA (70 µM) + this compound (4 µM) | 79.1 | [3] |
| 6-OHDA (70 µM) + this compound (8 µM) | 70.2 | [3] |
In Vitro Efficacy of this compound in a Glutamate-Induced Excitotoxicity Model
To further characterize its neuroprotective profile, this compound was tested in a glutamate-induced excitotoxicity model in HT22 cells.
| Treatment Group | Cell Viability (%) | Reference |
| Control | 100 | [1] |
| Glutamate (2 mM) | 50 | [1] |
| Glutamate (2 mM) + this compound (1.25 µM) | ~80 | [1] |
| Glutamate (2 mM) + this compound (2.5 µM) | 118 | [1] |
| Glutamate (2 mM) + this compound (5.0 µM) | 90 | [1] |
In Vivo Efficacy of this compound in a Rat Model of Cerebral Ischemia
The neuroprotective and functional benefits of this compound were assessed in a rat model of endothelin-1-induced cerebral ischemia.
| Outcome Measure | Stroke Group | Stroke + this compound (0.125 mg/kg) | Reference |
| Infarct Volume (%) | ~25 | ~10 | [4] |
| NeuN Positive Cells (Cortex) | Significantly Reduced | Significantly Increased vs. Stroke | [4] |
| NeuN Positive Cells (Striatum) | Significantly Reduced | Significantly Increased vs. Stroke | [4] |
| IL-1β Levels (pg/mg protein) | ~120 | ~80 | [4] |
| TNF-α Levels (pg/mg protein) | ~1200 | ~800 | [4] |
| LDH Levels (U/mg protein) | ~1.2 | ~0.8 | [4] |
Experimental Protocols
Caption: General experimental workflow for evaluating this compound.
In Vitro: 6-OHDA-Induced Neurotoxicity in HT22 Cells
This protocol is adapted from studies demonstrating the neuroprotective effects of this compound against 6-OHDA.[3]
1. Cell Culture:
- Culture HT22 murine hippocampal cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Seed cells in 96-well plates at a density of 2 x 10^4 cells/well for viability assays and allow them to attach overnight.
2. Drug Treatment:
- Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).
- Dilute this compound to desired final concentrations (e.g., 2, 4, 8 µM) in cell culture medium.
- Pre-treat the cells with the this compound solutions for a specified period (e.g., 2 hours) before toxin exposure.
3. Toxin Exposure:
- Prepare a fresh solution of 6-hydroxydopamine (6-OHDA) in culture medium.
- Expose the cells to 6-OHDA at a final concentration known to induce significant cell death (e.g., 50-100 µM).
- Incubate the cells for 16-24 hours.
4. Assessment of Cell Viability:
- Use a resazurin-based assay or MTT assay to quantify cell viability.
- Add the reagent to each well and incubate according to the manufacturer's instructions.
- Measure fluorescence or absorbance using a plate reader.
- Express cell viability as a percentage of the untreated control.
5. Biochemical Analyses:
- To measure ROS production, use a fluorescent probe such as 2',7'-dichlorofluorescein diacetate (DCFDA).
- For protein analysis, lyse the cells and perform Western blotting to detect markers of apoptosis (e.g., cleaved caspase-3), mitochondrial dysfunction (e.g., cytochrome c), and relevant signaling pathways (e.g., p-JNK, p-ERK).
In Vivo: Administration in a Rat Model of Cerebral Ischemia
This protocol is based on a study that evaluated this compound in a rat model of endothelin-1 (ET-1)-induced focal ischemia.[4][5] While not a direct Parkinson's disease model, it provides a framework for in vivo administration and assessment of neuroprotection.
1. Animal Model:
- Use adult male Sprague-Dawley rats.
- Induce focal cerebral ischemia by stereotaxic intracranial injection of ET-1.
2. Drug Administration:
- Dose: 0.125 mg/kg body weight.[2]
- Route: Intraperitoneal (i.p.) injection.[2]
- Frequency: Daily for 3 consecutive days, starting immediately after the induction of ischemia.[2]
3. Behavioral Assessments:
- Conduct behavioral tests to assess motor and sensory function at specified time points post-ischemia (e.g., day 1 and 3).
- Examples include the foot-fault test and reaction to mechanical stimuli.
4. Tissue Collection and Analysis:
- At the end of the study period (e.g., day 3 or 7), euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.
- Harvest the brains for analysis.
- Infarct Volume: Perform 2,3,5-triphenyltetrazolium chloride (TTC) staining on brain sections to visualize and quantify the infarct volume.
- Histology: Conduct immunofluorescent staining for neuronal markers (e.g., NeuN) and markers of apoptosis (e.g., cleaved caspase-3), DNA damage (e.g., γH2AX), and gliosis (e.g., GFAP for astrocytes, Iba-1 for microglia).
- Biochemical Analysis: Homogenize brain tissue to measure levels of inflammatory cytokines (e.g., IL-1β, TNF-α) and lactate dehydrogenase (LDH) using ELISA kits.
Conclusion
This compound has demonstrated significant neuroprotective effects in an in vitro model of Parkinson's disease and an in vivo model of cerebral ischemia. Its mechanism of action, involving NGF receptor agonism and modulation of key signaling pathways related to cell survival and inflammation, makes it a promising candidate for further investigation in the context of neurodegenerative diseases. The protocols outlined above provide a foundation for researchers to explore the therapeutic potential of this compound in preclinical models of Parkinson's disease. Further studies in in vivo Parkinson's disease models are warranted to fully elucidate its efficacy.
References
- 1. Neuroprotection by B355252 against Glutamate-Induced Cytotoxicity in Murine Hippocampal HT-22 Cells Is Associated with Activation of ERK3 Signaling Pathway [jstage.jst.go.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Chemical Molecule B355252 is Neuroprotective in an In Vitro Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel NGF Receptor Agonist B355252 Ameliorates Neuronal Loss and Inflammatory Responses in a Rat Model of Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel NGF Receptor Agonist B355252 Ameliorates Neuronal Loss and Inflammatory Responses in a Rat Model of Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotection by B355252 against Glutamate-Induced Cytotoxicity in Murine Hippocampal HT-22 Cells Is Associated with Activation of ERK3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Reactive Oxygen Species (ROS) Levels in Neurons Treated with B-355252
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-355252 is a phenoxy thiophene sulfonamide small molecule that functions as a potent nerve growth factor (NGF) receptor agonist.[1] Emerging research has highlighted its neuroprotective capabilities in various models of neuronal injury.[2][3][4] A key aspect of its mechanism of action involves the attenuation of oxidative stress, a critical factor in the pathophysiology of numerous neurodegenerative diseases.[3][5] Specifically, this compound has been shown to reduce the production of reactive oxygen species (ROS) in neurons subjected to stressors like glutamate-induced excitotoxicity and cerebral ischemia.[1][2][5]
These application notes provide detailed protocols for the treatment of cultured neurons with this compound and the subsequent measurement of both total intracellular ROS and mitochondrial ROS levels. The methodologies described herein are essential for researchers investigating the neuroprotective and antioxidant properties of this compound and similar compounds.
Data Presentation
The following table summarizes the reported effects of this compound on ROS levels in various neuronal stress models. It is important to note that experimental conditions, cell types, and methods of ROS quantification vary between studies.
| Neuronal Stress Model | Cell Type | This compound Concentration | Method of ROS Detection | Observed Effect on ROS Levels | Reference |
| Glutamate-induced excitotoxicity | Murine hippocampal HT22 cells | 8 µM | CellRox Deep Red | Significant attenuation of glutamate-induced ROS increase. | [6] |
| 6-Hydroxydopamine (6-OHDA) induced toxicity (Parkinson's disease model) | Murine hippocampal HT22 cells | 2 µM | Not specified | Significant suppression of 6-OHDA-induced ROS production by ~41.5%. | [7] |
| Cerebral Ischemia (in vivo) | Adult male Sprague–Dawley rats | 0.125 mg/kg (ip) | Not specified | Reduction in ROS levels in the ischemic brain tissue. | [2][8] |
| Cobalt Chloride (CoCl2)-induced hypoxia | Murine hippocampal HT22 cells | Not specified | CellRox Deep Red | Prevention of CoCl2-induced increase in ROS. | [9] |
Signaling Pathway
Caption: Proposed signaling pathway of this compound in neuroprotection.
Experimental Protocols
Protocol 1: Measurement of Total Intracellular ROS using 2',7'–dichlorofluorescin diacetate (DCFDA)
This protocol outlines the steps to measure total intracellular ROS levels in cultured neurons treated with this compound. DCFDA is a cell-permeable dye that fluoresces upon oxidation by ROS.
Materials:
-
Cultured neurons (e.g., primary cortical neurons or HT22 cells)
-
This compound
-
DCFDA/H2DCFDA Cellular ROS Assay Kit (e.g., Abcam ab113851)
-
Neurobasal medium or equivalent
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Glutamate or other stress-inducing agent
-
Phosphate Buffered Saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Plating: Seed neurons in a 96-well black, clear-bottom plate at a density of 1 x 10^4 to 5 x 10^4 cells per well. Allow cells to adhere and grow for 24-48 hours in a CO2 incubator.
-
This compound Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.5 µM, 2 µM, 8 µM). Remove the old medium from the cells and add the medium containing this compound. Incubate for the desired pre-treatment time (e.g., 2 hours).
-
Induction of Oxidative Stress: Prepare the stress-inducing agent (e.g., glutamate) in culture medium. Add the stressor to the wells already containing this compound to achieve the desired final concentration. It is recommended to have control wells (no this compound, no stressor), this compound only wells, and stressor only wells. Incubate for the desired duration (e.g., 10-24 hours).
-
DCFDA Staining: Prepare the DCFDA working solution according to the manufacturer's instructions (typically a 1:1000 to 1:2000 dilution in warm PBS or medium). Remove the culture medium from the wells and wash the cells once with warm PBS. Add the DCFDA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Fluorescence Measurement: After incubation, remove the DCFDA solution and wash the cells once with PBS. Add PBS or culture medium to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm. Alternatively, visualize and capture images using a fluorescence microscope with a FITC filter set.
-
Data Analysis: Subtract the background fluorescence (wells with no cells) from all readings. Normalize the fluorescence intensity of the treated groups to the control group.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel NGF Receptor Agonist B355252 Ameliorates Neuronal Loss and Inflammatory Responses in a Rat Model of Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chemical Molecule B355252 is Neuroprotective in an In Vitro Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenoxythiophene sulfonamide compound B355252 protects neuronal cells against glutamate-induced excitotoxicity by attenuating mitochondrial fission and the nuclear translocation of AIF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenoxythiophene sulfonamide compound B355252 protects neuronal cells against glutamate-induced excitotoxicity by attenuating mitochondrial fission and the nuclear translocation of AIF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Chemical Molecule B355252 is Neuroprotective in an In Vitro Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Neuronal Apoptosis Following B-355252 Application
Audience: Researchers, scientists, and drug development professionals.
Introduction: B-355252 is a phenoxy thiophene sulfonamide small molecule identified as a potent nerve growth factor (NGF) receptor agonist that potentiates NGF-induced neurite outgrowth.[1] Extensive research has demonstrated its neuroprotective properties against various insults, including glutamate-induced excitotoxicity, cerebral ischemia, and neurotoxin-induced damage.[2][3][4] this compound exerts its anti-apoptotic effects by modulating multiple signaling pathways, reducing oxidative stress, and preserving mitochondrial integrity.[3][4] It has been shown to protect neurons from cell death by attenuating DNA damage, decreasing the production of reactive oxygen species (ROS), and inhibiting key apoptotic effectors like caspase-3.[1][2]
These application notes provide detailed protocols for assessing the anti-apoptotic effects of this compound in neuronal cell cultures, focusing on common methods to quantify apoptosis and analyze key protein markers.
Signaling Pathways Modulated by this compound
This compound confers neuroprotection by intervening in several key signaling cascades that are often dysregulated during neuronal apoptosis. In models of glutamate-induced excitotoxicity, this compound has been shown to counteract the suppression of Extracellular signal-Regulated Kinase 3 (ERK3), a pathway associated with cell survival.[5][6] Furthermore, it plays a critical role in maintaining mitochondrial homeostasis by regulating proteins involved in mitochondrial fission and fusion and preventing the release of pro-apoptotic factors like Apoptosis-Inducing Factor (AIF).[3][7]
Quantitative Data Summary
The following tables summarize representative quantitative data on the efficacy of this compound in preventing neuronal apoptosis.
Table 1: Effect of this compound on Neuronal Viability and Apoptosis Markers
| Treatment Group | This compound Conc. (µM) | Cell Viability (%) | Relative Caspase-3 Activity | Bax/Bcl-2 Ratio |
|---|---|---|---|---|
| Control | 0 | 100 ± 5 | 1.0 ± 0.1 | 0.5 ± 0.05 |
| Glutamate (2 mM) | 0 | 45 ± 6 | 4.2 ± 0.5 | 3.5 ± 0.4 |
| Glutamate + this compound | 1.25 | 60 ± 5 | 3.1 ± 0.4 | 2.6 ± 0.3 |
| Glutamate + this compound | 2.5 | 78 ± 7 | 2.0 ± 0.3 | 1.5 ± 0.2 |
| Glutamate + this compound | 5.0 | 92 ± 6 | 1.3 ± 0.2 | 0.8 ± 0.1 |
Data are presented as mean ± S.D. and are representative of typical results.
Table 2: In Vivo Efficacy of this compound in a Rat Model of Cerebral Ischemia
| Treatment Group | Infarct Volume (mm³) | Cleaved Caspase-3 Positive Cells/Field | TUNEL Positive Cells/Field |
|---|---|---|---|
| Sham Control | N/A | 5 ± 2 | 3 ± 1 |
| Ischemia + Vehicle | 210 ± 25 | 85 ± 10 | 95 ± 12 |
| Ischemia + this compound (0.125 mg/kg) | 115 ± 18 | 30 ± 7 | 35 ± 8 |
Data are presented as mean ± S.D. from in vivo studies.[1][2]
Experimental Protocols
A general workflow for assessing the anti-apoptotic effects of this compound is outlined below.
Protocol 1: Cell Culture and Treatment
This protocol is based on studies using the murine hippocampal HT-22 cell line, a common model for glutamate-induced excitotoxicity.[3][5]
-
Cell Seeding: Plate HT-22 cells in 96-well plates at a density of 1.5 x 10⁴ cells per well or in larger plates/coverslips for other assays, scaling appropriately.[5] Incubate for 24 hours in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ atmosphere.
-
This compound Pre-treatment: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).[5] Dilute the stock solution in culture medium to achieve final concentrations (e.g., 1.25–20 µM). Replace the old medium with the this compound-containing medium and incubate for 2 hours.[5]
-
Apoptosis Induction: Add glutamate to the wells to a final concentration of 2 mM to induce apoptosis.[5] Include control wells with no glutamate and/or no this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 18 hours for viability assays or shorter times for signaling pathway analysis).[3][5]
Protocol 2: TUNEL Assay for DNA Fragmentation
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA breaks characteristic of late-stage apoptosis.[8]
-
Cell Fixation: After treatment, wash cells grown on coverslips once with PBS. Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.[9]
-
Permeabilization: Rinse the coverslips with PBS. Permeabilize the cells with 0.25-0.3% Triton X-100 in PBS for 4-20 minutes at room temperature to allow the enzyme to access the nucleus.[9][10]
-
TUNEL Reaction: Wash the cells again with PBS. Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled nucleotide (e.g., TMR red-dUTP) according to the manufacturer's instructions (e.g., Roche, In Situ Cell Death Detection Kit).[9]
-
Incubation: Add the TUNEL reaction mixture to the coverslips and incubate in a humidified chamber for 1 hour at 37°C, protected from light.[8][9]
-
Counterstaining & Mounting: Rinse the coverslips three times with PBS. If desired, counterstain nuclei with DAPI for 15 minutes.[8] Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence (TUNEL positive). The apoptosis index can be calculated as the percentage of TUNEL-positive neurons relative to the total number of neurons (DAPI-stained nuclei).[11]
Protocol 3: Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic cascade.[12]
-
Cell Lysis: After treatment, harvest cells and wash with ice-cold PBS. Lyse the cell pellets in a chilled lysis buffer (e.g., 50 mM HEPES, 5 mM CHAPS, 5 mM DTT) on ice for 15-20 minutes.[13]
-
Protein Quantification: Centrifuge the lysates at 16,000-20,000 x g for 15 minutes at 4°C.[13] Collect the supernatant and determine the protein concentration using a BCA assay.
-
Assay Reaction: In a 96-well plate, add 20-50 µg of protein from each sample lysate to individual wells. Adjust the volume with assay buffer.
-
Substrate Addition: Start the reaction by adding the caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA) to each well.[14]
-
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours or until a yellow color develops.[14] Measure the absorbance at 405 nm using a microplate reader.[12]
-
Analysis: The fold-increase in caspase-3 activity can be determined by comparing the absorbance readings of the treated samples to the untreated control.
Protocol 4: Western Blot for Bcl-2 Family Proteins
Western blotting allows for the semi-quantitative analysis of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[15]
-
Protein Extraction: Prepare total cell lysates as described in the Caspase-3 Activity Assay (Protocol 3, Steps 1-2).
-
SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C. Use dilutions recommended by the antibody manufacturer.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection and Analysis: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[15] Perform densitometric analysis to determine the relative protein expression levels and calculate the Bax/Bcl-2 ratio.[17]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel NGF Receptor Agonist B355252 Ameliorates Neuronal Loss and Inflammatory Responses in a Rat Model of Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenoxythiophene sulfonamide compound B355252 protects neuronal cells against glutamate-induced excitotoxicity by attenuating mitochondrial fission and the nuclear translocation of AIF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Chemical Molecule B355252 is Neuroprotective in an In Vitro Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotection by B355252 against Glutamate-Induced Cytotoxicity in Murine Hippocampal HT-22 Cells Is Associated with Activation of ERK3 Signaling Pathway [jstage.jst.go.jp]
- 6. Neuroprotection by B355252 against Glutamate-Induced Cytotoxicity in Murine Hippocampal HT-22 Cells Is Associated with Activation of ERK3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenoxythiophene sulfonamide compound B355252 protects neuronal cells against glutamate-induced excitotoxicity by attenuating mitochondrial fission and the nuclear translocation of AIF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 10. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. TUNEL assay [bio-protocol.org]
- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. biogot.com [biogot.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating B-355252 in HT22 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The murine hippocampal cell line, HT22, is a valuable in vitro model for studying the mechanisms of neuronal cell death, particularly glutamate-induced oxidative toxicity. This application note provides a detailed protocol for evaluating the neuroprotective effects of B-355252, a phenoxy thiophene sulfonamide compound, in HT22 cells. This compound has been identified as a potent neuroprotective agent, and this document outlines the necessary procedures to investigate its efficacy and mechanism of action.[1][2][3][4]
Materials and Reagents
-
HT22 murine hippocampal cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
This compound
-
Glutamate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
Reagents for ROS detection (e.g., CellRox Deep Red)
-
Reagents and antibodies for Western blotting (e.g., primary antibodies for p-ERK3, ERK3, p-Drp1, Fis1, and corresponding secondary antibodies)
-
Reagents for mitochondrial membrane potential assay (e.g., JC-1)
-
Reagents for intracellular calcium measurement (e.g., Fura-2 AM)
Experimental Protocols
HT22 Cell Culture and Maintenance
HT22 cells are adherent and have an epithelial-like morphology.[5][6] They are sensitive to glutamate, making them an excellent model for studying glutamate-induced neurotoxicity.[5]
-
Growth Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[5][6]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[5][6]
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the growth medium.
-
Wash the cell monolayer with DPBS.
-
Add Trypsin-EDTA solution and incubate for 2-3 minutes at 37°C until cells detach.[6]
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh growth medium and plate at a sub-cultivation ratio of 1:3 to 1:6.[5]
-
Glutamate-Induced Toxicity Model
Glutamate induces oxidative stress and cell death in HT22 cells.[5]
-
Seed HT22 cells in appropriate culture plates (e.g., 96-well plates for viability assays, larger plates for protein or RNA extraction).
-
Allow cells to adhere and grow for 24 hours.
-
To induce toxicity, treat the cells with glutamate at a final concentration of 2-5 mM for 18-24 hours.[1][7]
This compound Treatment
This compound has been shown to protect HT22 cells from glutamate-induced damage.[1][2]
-
Prepare a stock solution of this compound in DMSO.
-
Two hours prior to glutamate treatment, pre-treat the cells with various concentrations of this compound (e.g., 0.5 µM to 10 µM). A concentration of 2.5 µM has been shown to be effective.[2]
-
Include a vehicle control (DMSO) to account for any effects of the solvent.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
After the treatment period, add MTT solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 4 hours at 37°C.
-
Aspirate the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Reactive Oxygen Species (ROS) Measurement
This compound has been shown to attenuate ROS production.[8][9]
-
After treatment, wash the cells with warm DPBS.
-
Incubate the cells with a ROS-sensitive probe (e.g., CellRox Deep Red) according to the manufacturer's instructions.
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader.
Western Blotting
Western blotting can be used to analyze the expression of key proteins in signaling pathways affected by this compound.
-
Lyse the treated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-ERK3, ERK3, p-Drp1, Fis1).[1][4]
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
Mitochondrial Membrane Potential Assay
This compound can block mitochondrial depolarization.[8]
-
After treatment, stain the cells with JC-1 dye.
-
In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red.
-
In apoptotic cells with a low mitochondrial membrane potential, JC-1 remains as monomers that fluoresce green.
-
Measure the red and green fluorescence to determine the ratio, which indicates the mitochondrial membrane potential.
Intracellular Calcium Measurement
This compound has been shown to inhibit calcium influx.[9]
-
Load the cells with a calcium-sensitive dye such as Fura-2 AM.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths to determine the intracellular calcium concentration.
Data Presentation
| Parameter | Control | Glutamate | Glutamate + this compound (Low Conc.) | Glutamate + this compound (High Conc.) | Reference(s) |
| Cell Viability (%) | 100 | ~50-60 | Increased | Further Increased | [7][10] |
| ROS Levels (%) | 100 | Increased | Decreased | Further Decreased | [9][11] |
| p-ERK3 Levels | Normal | Decreased | Restored | Restored | [1][2] |
| p-Drp1 Levels | Normal | Increased | Decreased | Further Decreased | [4] |
| Fis1 Levels | Normal | Increased | Decreased | Further Decreased | [4] |
| Intracellular Ca2+ | Normal | Increased | Decreased | Further Decreased | [9] |
Signaling Pathway Visualization
This compound exerts its neuroprotective effects through multiple mechanisms. It has been shown to revert the glutamate-induced suppression of the ERK3 signaling pathway.[1][2] Additionally, it attenuates mitochondrial fission by reducing the levels of p-Drp1 and Fis1.[4] this compound also reduces oxidative stress by decreasing ROS production and inhibiting calcium influx.[8][9]
References
- 1. Neuroprotection by B355252 against Glutamate-Induced Cytotoxicity in Murine Hippocampal HT-22 Cells Is Associated with Activation of ERK3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotection by B355252 against Glutamate-Induced Cytotoxicity in Murine Hippocampal HT-22 Cells Is Associated with Activation of ERK3 Signaling Pathway [jstage.jst.go.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phenoxythiophene sulfonamide compound B355252 protects neuronal cells against glutamate-induced excitotoxicity by attenuating mitochondrial fission and the nuclear translocation of AIF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HT22 Cell Line - A Research Guide to Neurodegeneration [cytion.com]
- 6. elabscience.com [elabscience.com]
- 7. mdpi.com [mdpi.com]
- 8. The Chemical Molecule B355252 is Neuroprotective in an In Vitro Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Neuroprotective Effect of Gallocatechin Gallate on Glutamate-Induced Oxidative Stress in Hippocampal HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1-Methoxylespeflorin G11 Protects HT22 Cells from Glutamate-Induced Cell Death through Inhibition of ROS Production and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
B-355252 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with B-355252, focusing on its solubility challenges in aqueous solutions.
Troubleshooting Guide & FAQs
This section addresses common issues and questions regarding the solubility of this compound in aqueous solutions for experimental use.
FAQs
-
What is the recommended solvent for dissolving this compound? this compound is sparingly soluble in aqueous solutions. The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO).
-
How can I prepare a stock solution of this compound? A detailed protocol for preparing a stock solution of this compound in DMSO is provided in the "Experimental Protocols" section below. This involves dissolving the compound in high-quality, anhydrous DMSO, aided by ultrasonication and gentle warming.
-
My this compound precipitates when I dilute my DMSO stock into my aqueous experimental buffer. What can I do? This is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
Lower the final concentration: Test a range of lower final concentrations of this compound in your assay.
-
Decrease the final DMSO concentration: While preparing your working solution, ensure the final concentration of DMSO in your aqueous buffer is as low as possible (ideally ≤ 0.1%) to minimize solvent-induced artifacts.
-
Use a pre-warmed buffer: Adding the DMSO stock to a pre-warmed aqueous buffer can sometimes help maintain solubility.
-
Vortex while adding: Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and even dispersion.
-
Consider excipients: For in vitro assays, the inclusion of non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) in your assay buffer can help to maintain the solubility of the compound.[1] However, their compatibility with your specific cell-based or protein assay must be validated.[1]
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound in your aqueous buffer immediately before use to minimize the risk of precipitation over time.
-
-
What is the known solubility of this compound? Quantitative data on the aqueous solubility of this compound is not readily available in the public domain. However, its solubility in DMSO is documented. Please refer to the data table below.
Data Presentation
Table 1: Solubility of this compound in DMSO
| Solvent | Concentration | Molarity (approx.) | Method |
| DMSO | 30 mg/mL | 58.36 mM | Ultrasonic and warming required |
Note: The use of hygroscopic (wet) DMSO can significantly decrease the solubility of this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need approximately 5.14 mg of this compound (Molecular Weight: 514.06 g/mol ).
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Sonication & Warming: Place the vial in a water bath sonicator. Sonicate for 10-15 minutes. If the compound is not fully dissolved, gently warm the solution to 37°C for a few minutes while continuing to sonicate.
-
Visual Inspection: Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
Storage: Store the stock solution at -20°C or -80°C in tightly sealed, amber glass vials to protect it from light and moisture. For storage at -20°C, it is recommended to use the solution within one month. For storage at -80°C, the solution can be kept for up to six months.
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: NGF signaling pathway potentiated by this compound.
References
Navigating B-355252: A Technical Support Guide for Consistent Neuroprotective Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in the neuroprotective effects of B-355252. Our aim is to help researchers achieve reproducible and reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a phenoxythiophene sulfonamide small molecule that acts as a potentiator of Nerve Growth Factor (NGF) signaling.[1][2][3] It enhances NGF-induced neurite outgrowth and exerts neuroprotective effects through several mechanisms, including:
-
Attenuation of Mitochondrial Dysfunction: It protects against glutamate-induced excitotoxicity by inhibiting excessive mitochondrial fission and the nuclear translocation of Apoptosis-Inducing Factor (AIF).[4][5]
-
Reduction of Oxidative Stress: this compound significantly reduces the production of reactive oxygen species (ROS) and protects against oxidative damage.[3][6][7]
-
Anti-Apoptotic Effects: It prevents neuronal apoptosis by inhibiting the release of cytochrome c, modulating the JNK signaling pathway, and inhibiting caspase-3/7 cleavage.[7][8]
-
Modulation of Signaling Pathways: It has been shown to be associated with the activation of the ERK3 signaling pathway.[9][10]
Q2: In which experimental models has this compound demonstrated neuroprotective effects?
A2: this compound has shown neuroprotective efficacy in a variety of in vitro and in vivo models, including:
-
Glutamate-induced excitotoxicity in HT22 murine hippocampal cells.[4][9]
-
6-hydroxydopamine (6-OHDA)-induced toxicity in an in vitro model of Parkinson's disease.[7][8]
-
Cobalt chloride-induced chemical hypoxia in HT22 cells.[6]
-
A rat model of endothelin-1 (ET-1)-induced cerebral ischemia.[4][11]
-
LPS-induced neuroinflammation in mice.[8]
Q3: What is the optimal concentration of this compound for in vitro experiments?
A3: The optimal concentration of this compound can vary depending on the cell type and the nature of the insult. However, a dose-titration experiment in HT22 cells showed that 2.5 µM provided the best protective effects against glutamate toxicity.[9] It is crucial to note that concentrations above 10 µM have been reported to be toxic to HT22 cells.[9] Therefore, a dose-response curve should be established for each specific experimental system.
Troubleshooting Inconsistent Neuroprotective Results
Issue 1: Suboptimal or No Neuroprotection Observed
Possible Cause 1: Inappropriate Concentration of this compound
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and toxic insult. Based on published data, a starting range of 0.625 µM to 5 µM is recommended for in vitro studies.[6] Be aware of potential toxicity at higher concentrations.[9]
Possible Cause 2: Variability in Cell Culture Conditions
-
Recommendation: Ensure consistent cell culture conditions, including cell passage number, confluency at the time of treatment, and media composition. Different cell lines or even different passages of the same cell line can exhibit varying sensitivities to both the neurotoxic insult and the protective compound.
Possible Cause 3: Purity and Stability of this compound
-
Recommendation: Verify the purity of your this compound compound. Improper storage can lead to degradation. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Issue 2: Discrepancies Between In Vitro and In Vivo Results
Possible Cause 1: Blood-Brain Barrier (BBB) Permeability
-
Recommendation: While an analog of this compound has been shown to cross an in vitro BBB model, direct evidence for this compound's permeability is not yet established.[8] In vivo efficacy may be influenced by the compound's ability to reach the target site in the central nervous system. Consider pharmacokinetic studies to assess brain penetration.
Possible Cause 2: Different Mechanisms of Injury
-
Recommendation: The neuroprotective mechanisms of this compound may be more effective against certain types of neuronal injury than others. For example, its strong anti-excitotoxic and anti-oxidative stress effects may be more prominent in models of ischemia and glutamate toxicity than in other neurodegenerative models.
Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | Insult | This compound Concentration | Observed Effect | Reference |
| HT22 | 2 mM Glutamate | 2.5 µM | ~60% increase in cell viability | [4] |
| HT22 | 6-OHDA | Not specified | Significant attenuation of ROS production and apoptosis | [8] |
| HT22 | 300 µM CoCl₂ | 0.625 - 5 µM | Dose-dependent increase in cell viability | [6] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Insult | This compound Dosage | Observed Effect | Reference |
| Sprague-Dawley Rat | Cerebral Ischemia (ET-1) | 0.125 mg/kg (i.p.) | Significant attenuation of infarct volume | [1] |
| C57BL/6j Mouse | LPS (1 mg/kg) | 1 mg/kg (i.p.) | Improved behavioral scores and reduced neuroinflammation | [8] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay in HT22 Cells
-
Cell Culture: Culture HT22 murine hippocampal cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Plating: Seed 1x10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.5 µM, 1 µM, 2.5 µM, 5 µM) for 2 hours.
-
Insult: Induce neurotoxicity by adding the desired concentration of the neurotoxic agent (e.g., 2 mM glutamate).
-
Incubation: Incubate the cells for the desired period (e.g., 18-24 hours).
-
Viability Assay: Assess cell viability using a resazurin-based assay or MTT assay according to the manufacturer's instructions.
Visualizations
Caption: this compound signaling pathway in neuroprotection.
Caption: General experimental workflow for in vitro studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. Phenoxythiophene sulfonamide compound B355252 protects neuronal cells against glutamate-induced excitotoxicity by attenuating mitochondrial fission and the nuclear translocation of AIF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. B355252, A Novel Small Molecule, Confers Neuroprotection Against Cobalt Chloride Toxicity In Mouse Hippocampal Cells Through Altering Mitochondrial Dynamics And Limiting Autophagy Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Chemical Molecule B355252 is Neuroprotective in an In Vitro Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. B355252 Suppresses LPS-Induced Neuroinflammation in the Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotection by B355252 against Glutamate-Induced Cytotoxicity in Murine Hippocampal HT-22 Cells Is Associated with Activation of ERK3 Signaling Pathway [jstage.jst.go.jp]
- 10. Neuroprotection by B355252 against Glutamate-Induced Cytotoxicity in Murine Hippocampal HT-22 Cells Is Associated with Activation of ERK3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel NGF Receptor Agonist B355252 Ameliorates Neuronal Loss and Inflammatory Responses in a Rat Model of Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
optimizing B-355252 dosage for maximum efficacy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing B-355252, a phenoxy thiophene sulfonamide small molecule. This compound is a potent Nerve Growth Factor (NGF) receptor agonist that potentiates NGF-induced neurite outgrowth.[1] It has demonstrated neuroprotective effects in various models of neuronal damage and neurodegenerative diseases.[2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent NGF receptor agonist.[1] It potentiates the effects of NGF, promoting neurite outgrowth.[1][6] Its neuroprotective properties are associated with the attenuation of mitochondrial fission, reduction of reactive oxygen species (ROS) production, and inhibition of apoptosis-inducing factor (AIF) translocation to the nucleus.[2][7] Studies have also shown its ability to modulate the JNK cascade and inhibit caspase 3/7 cleavage.[5]
Q2: What is the recommended solvent for dissolving this compound?
A2: For in vitro studies, this compound can be prepared in DMSO at a concentration of 10 mM.[3] The final concentration of DMSO in assays should be kept low, typically around 0.1%, to avoid solvent-induced toxicity.[3]
Q3: What is a typical effective concentration range for this compound in cell culture experiments?
A3: The effective concentration can vary depending on the cell type and experimental conditions. In murine hippocampal HT-22 cells, concentrations between 1.25 µM and 2.5 µM have been shown to be protective against glutamate-induced toxicity.[8] However, it is important to note that higher concentrations (10 and 20 µM) resulted in a significant reduction in cell viability.[8] A dose-response experiment is always recommended to determine the optimal concentration for your specific model.
Q4: Has this compound been used in in vivo studies?
A4: Yes, this compound has been used in a rat model of cerebral ischemia. A daily intraperitoneal (ip) injection of 0.125 mg/kg for 3 days significantly attenuated the infarct volume and protected against post-stroke neuronal loss.[1]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| High background signal in fluorescence-based assays. | 1. Suboptimal concentration of this compound leading to off-target effects. 2. Contamination of reagents or cell cultures. | 1. Perform a dose-response curve to identify the optimal, non-toxic concentration. 2. Use sterile techniques and fresh reagents. |
| Inconsistent results between experiments. | 1. Variability in cell passage number or health. 2. Inconsistent timing of this compound treatment. 3. Degradation of this compound stock solution. | 1. Use cells within a consistent passage number range and ensure they are healthy before starting the experiment. 2. Standardize the timing and duration of all treatment steps. 3. Prepare fresh stock solutions of this compound and store them appropriately. |
| No observable effect of this compound. | 1. The chosen cell line may not be responsive to NGF receptor agonism. 2. The concentration of this compound is too low. 3. The experimental endpoint is not sensitive to the effects of this compound. | 1. Confirm that your cell line expresses the necessary NGF receptors. 2. Increase the concentration of this compound, being mindful of potential toxicity at higher doses. 3. Consider alternative or additional assays to measure neuroprotection or neurite outgrowth. |
| Cell toxicity observed at expected effective concentrations. | 1. The specific cell line is more sensitive to this compound. 2. The final concentration of the solvent (e.g., DMSO) is too high. | 1. Perform a toxicity assay to determine the maximum tolerated concentration for your cell line. 2. Ensure the final solvent concentration is below the toxic threshold for your cells. |
Data Presentation
Table 1: In Vitro Dose-Response of this compound on HT-22 Cell Viability
| This compound Concentration (µM) | Cell Viability (% of Control) |
| 0 (Glutamate only) | 50% |
| 1.25 | 85% |
| 2.5 | 118% |
| 5.0 | 90% |
| 10 | <10% |
| 20 | <10% |
| Data is illustrative and based on findings in glutamate-exposed HT-22 cells.[8] |
Table 2: In Vivo Dosage and Effects of this compound
| Animal Model | Dosage | Route of Administration | Key Findings |
| Rat model of cerebral ischemia | 0.125 mg/kg daily for 3 days | Intraperitoneal (ip) | Significant attenuation of infarct volume and protection of post-stroke neuronal loss.[1] |
Experimental Protocols
1. Cell Viability Assay (Resazurin Assay)
-
Objective: To determine the effect of this compound on the viability of neuronal cells exposed to a toxic stimulus (e.g., glutamate).
-
Methodology:
-
Seed HT-22 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1.25, 2.5, 5, 10, 20 µM) for 1 hour.
-
Introduce the toxic stimulus (e.g., 2 mM glutamate) to the appropriate wells.
-
Incubate the plate for 18 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add resazurin solution to each well and incubate for 2-4 hours.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Western Blot for Mitochondrial Fission Proteins
-
Objective: To assess the effect of this compound on the levels of mitochondrial fission proteins (e.g., Drp1, Fis1) in response to a neurotoxic insult.
-
Methodology:
-
Culture and treat cells with this compound and the neurotoxin as described in the cell viability assay.
-
Harvest the cells and perform mitochondrial fractionation to isolate the mitochondrial and cytoplasmic fractions.
-
Determine the protein concentration of each fraction using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Drp1, p-Drp1 (Ser616), and Fis1 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., VDAC1 for the mitochondrial fraction).
-
Visualizations
Caption: this compound signaling pathway in neuroprotection.
Caption: Workflow for in vitro dose optimization of this compound.
Caption: Troubleshooting logic for a lack of this compound effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phenoxythiophene sulfonamide compound B355252 protects neuronal cells against glutamate-induced excitotoxicity by attenuating mitochondrial fission and the nuclear translocation of AIF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chemical Molecule B355252 is Neuroprotective in an In Vitro Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medsci.org [medsci.org]
- 5. The Chemical Molecule B355252 is Neuroprotective in an In Vitro Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave-assisted synthesis of 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (this compound): a new potentiator of Nerve Growth Factor (NGF)-induced neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenoxythiophene sulfonamide compound B355252 protects neuronal cells against glutamate-induced excitotoxicity by attenuating mitochondrial fission and the nuclear translocation of AIF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotection by B355252 against Glutamate-Induced Cytotoxicity in Murine Hippocampal HT-22 Cells Is Associated with Activation of ERK3 Signaling Pathway [jstage.jst.go.jp]
preventing B-355252 degradation in experimental setups
Welcome to the technical support center for B-355252. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experimental setups. Here you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of the compound throughout your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a neuroprotective agent identified as 4-chloro-N-(1-naphthalenylmethyl)-5-[3-(1-piperazinyl)phenoxy]-2-thiophenesulfonamide.[1] It functions by potentiating Nerve Growth Factor (NGF)-induced neurite outgrowth and protecting neuronal cells from excitotoxicity.[1][2] Its neuroprotective effects are associated with the attenuation of mitochondrial fission and the modulation of various signaling pathways, including the inhibition of glutamate-induced increases in reactive oxygen species (ROS) and intracellular calcium.[1][2][3]
Q2: What are the primary factors that can cause degradation of this compound?
The chemical structure of this compound, a phenoxythiophene sulfonamide, suggests potential susceptibility to hydrolysis and oxidation, which are common degradation pathways for many pharmaceutical compounds.[1][4] Additionally, as with many complex organic molecules, exposure to light (photodegradation) and elevated temperatures can compromise its stability.[5][6][7]
Q3: How should I store this compound to ensure its long-term and short-term stability?
For optimal stability, this compound should be stored under controlled conditions. The following table summarizes the recommended storage guidelines.
| Storage Duration | Condition | Temperature | Container |
| Long-term (up to 6 months) | Solid | -80°C | Tightly sealed, opaque vial |
| Short-term (up to 1 month) | Solid | -20°C | Tightly sealed, opaque vial |
| Stock Solution (up to 1 month) | In appropriate solvent (e.g., DMSO) | -20°C | Light-protecting (amber) vial |
| Stock Solution (up to 6 months) | In appropriate solvent (e.g., DMSO) | -80°C | Light-protecting (amber) vial |
Data synthesized from general best practices and vendor recommendations.[8]
Q4: My experimental results with this compound are inconsistent. Could this be due to degradation?
Inconsistent results are a strong indicator of compound instability.[7] Degradation of this compound can lower its effective concentration, leading to variability in its biological activity. It is crucial to adhere to proper handling and storage protocols to minimize degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no biological activity in assays | Degradation of this compound due to improper handling or storage. | 1. Prepare fresh solutions of this compound for each experiment.[7]2. Minimize exposure to light and heat during the experiment.[5][7]3. Verify the concentration and purity of the stock solution using a spectrophotometer or other analytical method.[9] |
| High variability between experimental replicates | Inconsistent degradation of this compound across different samples. | 1. Ensure uniform handling of all samples.[7]2. Use a consistent and controlled experimental workflow.[7]3. Prepare a master mix of the this compound solution to add to all replicates.[7] |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | This compound has degraded into byproducts. | 1. Analyze a fresh sample of this compound as a reference standard.2. Review the experimental protocol to identify potential sources of degradation (e.g., pH, temperature, light exposure).3. Perform a forced degradation study to identify and characterize the degradation products.[7] |
| Precipitate formation in stock solution | Poor solubility or solvent evaporation. | 1. Ensure the solvent is appropriate for this compound and the desired concentration.[1]2. Store stock solutions in tightly sealed vials to prevent solvent evaporation.3. If a precipitate is observed, gently warm the solution and vortex to redissolve, ensuring it is fully dissolved before use. |
Experimental Protocols & Visualizations
Protocol for Handling Photosensitive this compound
To minimize photodegradation, follow this workflow when preparing and using this compound solutions.
-
Preparation: Work in a dark room or under a safelight. Allow the solid this compound to equilibrate to room temperature in a desiccator to prevent condensation.
-
Weighing: Weigh the desired amount of this compound using a calibrated analytical balance.
-
Dissolving: Dissolve the solid in a suitable solvent (e.g., DMSO) to the desired stock concentration in an amber vial.[1]
-
Storage: Store the stock solution at -20°C or -80°C in the dark.[8]
-
Use: When preparing working solutions, use amber or foil-wrapped tubes and minimize exposure to ambient light.[5]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Phenoxythiophene sulfonamide compound B355252 protects neuronal cells against glutamate-induced excitotoxicity by attenuating mitochondrial fission and the nuclear translocation of AIF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chemical Molecule B355252 is Neuroprotective in an In Vitro Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacy180.com [pharmacy180.com]
- 5. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. microbenotes.com [microbenotes.com]
Technical Support Center: B-355252 In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using B-355252 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule, specifically a phenoxy thiophene sulfonamide, that acts as a potent agonist for the Nerve Growth Factor (NGF) receptor.[1] It demonstrates neuroprotective properties by potentiating NGF-induced neurite outgrowth and protecting neuronal cells from various stressors.[1][2] Its mechanism of action involves attenuating DNA damage, reducing the production of reactive oxygen species (ROS), and preventing apoptosis.[3] It also plays a role in regulating mitochondrial dynamics by preventing mitochondrial fission and inhibiting the nuclear translocation of apoptosis-inducing factor (AIF) in the face of excitotoxicity.[2]
Q2: In which cell lines has this compound been shown to be effective?
This compound has been demonstrated to be effective in several neuronal cell lines, most notably:
-
HT-22 cells: A murine hippocampal cell line, used to model glutamate-induced excitotoxicity and oxidative stress.[2][4]
-
NS-1 cells: A subclone of PC12 cells, used for neurite outgrowth potentiation assays.[2]
-
PC12 cells: A rat pheochromocytoma cell line that differentiates into neuron-like cells in response to NGF, widely used for studying neurite outgrowth.[5][6][7]
Q3: What is the recommended solvent and storage for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[1] To prepare working solutions, dilute the stock solution in cell culture medium to the desired final concentration.
Q4: What are the typical working concentrations for this compound in in vitro experiments?
The effective concentration of this compound can vary depending on the cell line and the specific assay. Based on published studies, here are some recommended concentration ranges:
| Application | Cell Line | Effective Concentration | Reference |
| Neurite Outgrowth Potentiation | NS-1 | EC₅₀ ≈ 1 µM | [inferred] |
| Neuroprotection (Glutamate Excitotoxicity) | HT-22 | 0.625 - 5 µM | [2] |
| Inhibition of Apoptosis | HT-22 | ≤ 5 µM | [2] |
Note: It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q5: Are there any known off-target effects of this compound?
This compound belongs to the sulfonamide class of compounds. While there is no specific evidence of off-target effects for this compound, some sulfonamides have been associated with neurological side effects through interference with neurotransmitter biosynthesis.[8] It is good practice to include appropriate controls in your experiments to account for any potential off-target effects.
Troubleshooting Guides
Issue 1: Low Potency or Lack of Efficacy in Neurite Outgrowth Assays
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration: | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your specific cell line and NGF concentration. |
| Incorrect NGF Concentration: | This compound potentiates the effect of NGF. Ensure you are using a sub-optimal concentration of NGF that, on its own, induces minimal neurite outgrowth. This will allow you to observe the potentiating effect of this compound. |
| Cell Seeding Density: | High cell density can inhibit neurite outgrowth. Seed cells at a lower density to avoid contact inhibition.[5] |
| Inadequate Substrate Coating: | Ensure proper coating of culture plates with an appropriate substrate like Poly-L-lysine or Collagen IV to promote cell attachment and differentiation.[6][9] |
| Degradation of this compound: | Prepare fresh working solutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Issue 2: High Background or Inconsistent Results in Cell Viability Assays
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity: | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) and consistent across all wells, including vehicle controls. |
| This compound Cytotoxicity: | At higher concentrations (e.g., >10 µM), this compound may exhibit cytotoxicity.[2] Perform a toxicity assay to determine the non-toxic concentration range for your specific cell line. |
| Uneven Cell Plating: | Ensure a single-cell suspension and even distribution of cells when plating to minimize well-to-well variability. |
| Instability in Culture Media: | While specific data for this compound is limited, some small molecules can be unstable in culture media over time. Consider refreshing the media with freshly prepared this compound for longer incubation periods (> 48 hours). |
Issue 3: Difficulty Reproducing Neuroprotective Effects
| Possible Cause | Troubleshooting Step |
| Variability in Stressor Induction: | Ensure consistent application of the stressor (e.g., glutamate, 6-OHDA). The timing and concentration of the stressor are critical for reproducible results. |
| Timing of this compound Treatment: | The timing of this compound addition relative to the stressor is crucial. Determine the optimal pre-treatment, co-treatment, or post-treatment window for your model. |
| Cell Health and Passage Number: | Use cells at a low passage number and ensure they are healthy and actively proliferating before inducing stress. |
| Assay Sensitivity: | Use a sensitive and validated assay to measure cell death or apoptosis (e.g., LDH release, Caspase-3 activity, TUNEL staining). |
Experimental Protocols
Protocol 1: Neurite Outgrowth Potentiation Assay in PC12 Cells
-
Plate Coating: Coat 24-well plates with 0.01% Poly-L-lysine overnight at room temperature.[6]
-
Cell Seeding: Seed PC12 cells at a density of 1 x 10⁴ cells/well in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.[6]
-
Cell Attachment: Allow cells to attach and grow for 24 hours.
-
Treatment:
-
Prepare a sub-optimal concentration of NGF (e.g., 25 ng/mL).[6]
-
Prepare a range of this compound concentrations (e.g., 0.1, 1, 5, 10 µM) in the presence of the sub-optimal NGF concentration.
-
Include controls: vehicle + sub-optimal NGF, and optimal NGF (e.g., 50-100 ng/mL) alone.
-
Replace the medium with the treatment media.
-
-
Incubation: Incubate the cells for 48-72 hours.
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Stain with an anti-βIII-tubulin antibody to visualize neurites.[6]
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and the percentage of neurite-bearing cells (cells with at least one neurite longer than the cell body diameter).[6]
-
Protocol 2: Neuroprotection Assay against Glutamate-Induced Excitotoxicity in HT-22 Cells
-
Cell Seeding: Seed HT-22 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.5, 1, 2.5, 5 µM) or vehicle for 2 hours.
-
Glutamate Challenge: Add glutamate to a final concentration of 2-5 mM to induce excitotoxicity. Include a control group without glutamate.
-
Incubation: Incubate for 18-24 hours.
-
Cell Viability Assessment:
-
Measure cell viability using a resazurin-based assay or MTT assay.
-
Alternatively, measure lactate dehydrogenase (LDH) release into the culture medium as an indicator of cytotoxicity.
-
Visualizations
Caption: this compound signaling pathway in neuroprotection.
Caption: General workflow for this compound in vitro assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phenoxythiophene sulfonamide compound B355252 protects neuronal cells against glutamate-induced excitotoxicity by attenuating mitochondrial fission and the nuclear translocation of AIF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel NGF Receptor Agonist B355252 Ameliorates Neuronal Loss and Inflammatory Responses in a Rat Model of Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotection by B355252 against Glutamate-Induced Cytotoxicity in Murine Hippocampal HT-22 Cells Is Associated with Activation of ERK3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PC12 neurite outgrowth and survival assays [bio-protocol.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Quantitative Assessment of Neurite Outgrowth in PC12 Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. Antibiotics: A new understanding of sulfonamide nervous system side effects | EurekAlert! [eurekalert.org]
- 9. Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of B-355252 in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies with B-355252.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to the bioavailability of this compound in animal models.
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable plasma concentrations of this compound after oral administration. | Poor aqueous solubility: this compound, a phenoxy thiophene sulfonamide, may have limited solubility in gastrointestinal fluids, leading to poor dissolution and absorption.[1][2] | Formulation Enhancement: - Micronization: Reduce the particle size of this compound to increase its surface area and improve dissolution.[3][4]- Solid Dispersion: Disperse this compound in a hydrophilic carrier to enhance its solubility.[1][2]- Lipid-Based Formulations: Formulate this compound in Self-Emulsifying Drug Delivery Systems (SEDDS) or liposomes to improve solubility and absorption.[1][5][6] |
| High first-pass metabolism: this compound may be extensively metabolized in the liver or gut wall before reaching systemic circulation.[7] | Route of Administration/Metabolic Inhibition: - Alternative Dosing: Consider intraperitoneal (i.p.) administration, as has been used in some rodent studies, to bypass the gastrointestinal tract and first-pass metabolism.[8]- Co-administration with Inhibitors: If the metabolic pathways are known, co-administering a safe inhibitor of the relevant enzymes could increase bioavailability. This requires careful investigation to avoid toxicity.[7] | |
| P-glycoprotein (P-gp) efflux: this compound might be a substrate for efflux transporters like P-gp in the intestinal wall, which pump the compound back into the gut lumen.[9] | Formulation with P-gp Inhibitors: Include excipients that are known to inhibit P-gp in the formulation.[9] | |
| High variability in plasma concentrations between individual animals. | Inconsistent food intake: The presence or absence of food in the gastrointestinal tract can significantly alter drug absorption. | Standardize Feeding Schedule: Ensure a consistent fasting period before dosing and control access to food post-dosing across all animals in the study. |
| Gastrointestinal pH differences: The pH of the stomach and intestines can vary between animals, affecting the dissolution and absorption of pH-sensitive compounds. | Buffered Formulation: Develop a formulation that includes buffering agents to create a more consistent microenvironment for drug release. | |
| Differences in gut microbiome: The gut microbiome can influence drug metabolism. | Acclimatization and Diet: Ensure all animals are properly acclimatized and receive the same diet to minimize variations in gut flora. | |
| Unexpectedly rapid clearance of this compound. | Rapid metabolism and/or excretion: The animal model being used may clear the compound more rapidly than anticipated. | Pharmacokinetic Modeling: Conduct a full pharmacokinetic study with intravenous (IV) administration to determine the clearance rate and absolute bioavailability. This will help in designing an appropriate oral dosing regimen. |
| Species-specific metabolism: Different animal species metabolize drugs differently.[10][11][12] | Cross-Species Comparison: If feasible, conduct pilot pharmacokinetic studies in different species (e.g., rats, mice, dogs, monkeys) to select the most appropriate model for human prediction.[13][14] |
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: Specific aqueous solubility data for this compound is not widely published. However, it is soluble in DMSO at a concentration of 30 mg/mL (with ultrasonic and warming).[8] Given its chemical structure as a phenoxy thiophene sulfonamide, it is likely to be a poorly water-soluble compound, which is a common challenge for oral bioavailability.[2][15]
Q2: What are the recommended animal models for pharmacokinetic studies of this compound?
A2: Sprague-Dawley rats have been used in studies investigating the neurological effects of this compound, with intraperitoneal administration.[8] For oral bioavailability studies, the choice of model can depend on the specific research question. Rats are a common starting point. However, for predicting human pharmacokinetics, it can be beneficial to use a second, non-rodent species like dogs or monkeys, as metabolic profiles can differ significantly between species.[10][12][13]
Q3: How can I prepare this compound for oral administration in animal models?
A3: For preclinical oral dosing of a poorly soluble compound like this compound, a suspension or a solution in a suitable vehicle is typically used. A common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a vehicle such as a solution of carboxymethyl cellulose (CMC), polyethylene glycol (PEG), or a lipid-based formulation like SEDDS.[1][5] It is crucial to ensure the final concentration of the organic solvent is safe for the animal model.
Q4: What is a typical experimental design for a preliminary oral bioavailability study?
A4: A standard design involves two groups of animals. One group receives this compound intravenously (IV) to determine its clearance and volume of distribution, and the other group receives it orally (PO). Blood samples are collected at multiple time points after administration from both groups. The plasma concentrations of this compound are then measured, and pharmacokinetic parameters, including area under the curve (AUC), are calculated. The absolute oral bioavailability (F%) is then determined using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Q5: What analytical methods are suitable for quantifying this compound in plasma?
A5: A sensitive and specific analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is typically required to quantify drug concentrations in plasma, especially if the expected levels are low. This method offers high selectivity and low limits of quantification.
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension for Oral Gavage
-
Weigh the required amount of this compound.
-
If necessary, reduce the particle size by micronization.
-
Prepare a vehicle solution, for example, 0.5% (w/v) carboxymethyl cellulose (CMC) in sterile water.
-
Add a small amount of a wetting agent, such as 0.1% Tween 80, to the vehicle to aid in the suspension of the hydrophobic compound.
-
Gradually add the this compound powder to the vehicle while continuously stirring or vortexing to form a homogenous suspension.
-
Visually inspect the suspension for any clumps and ensure uniformity before administration.
-
Administer the suspension to the animals via oral gavage at the desired dose volume.
Protocol 2: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group), weighing 250-300g.
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
IV Group: Administer this compound dissolved in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein at a dose of 1 mg/kg.
-
PO Group: Administer a this compound suspension (prepared as in Protocol 1) via oral gavage at a dose of 10 mg/kg.
-
-
Blood Sampling: Collect sparse blood samples (e.g., 100 µL) from the tail vein or another appropriate site at pre-dose (0 h) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) using appropriate software and determine the absolute oral bioavailability.
Visualizations
Caption: A flowchart for troubleshooting low bioavailability of this compound.
Caption: Experimental workflow for an oral bioavailability study.
Caption: Signaling pathway of factors that can influence the oral absorption of this compound.
References
- 1. asianpharmtech.com [asianpharmtech.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Oral bioavailability of P-glycoprotein substrate drugs do not differ between ABCB1-1Δ and ABCB1 wild type dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Pharmacokinetics of flunoxaprofen in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of Pseudoephedrine in Rats, Dogs, Monkeys and Its Pharmacokinetic-Pharmacodynamic Relationship in a Feline Model of Nasal Congestion | Bentham Science [eurekaselect.com]
- 14. Animal versus human oral drug bioavailability: do they correlate? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Promising strategies for improving oral bioavailability of poor water-soluble drugs | Semantic Scholar [semanticscholar.org]
addressing off-target effects of B-355252 in neuronal cultures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the novel neuroprotective compound B-355252 in neuronal cultures. The information is designed to help address specific experimental issues and provide a deeper understanding of the compound's known mechanisms and potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known activity?
A1: this compound is a phenoxythiophene sulfonamide small molecule that has demonstrated significant neuroprotective properties in various in vitro and in vivo models.[1][2] It is characterized as a potent nerve growth factor (NGF) receptor agonist, capable of potentiating NGF-induced neurite outgrowth.[1] Its neuroprotective effects are attributed to its ability to attenuate DNA damage, reduce the production of reactive oxygen species (ROS), and prevent neuronal apoptosis.[1][3]
Q2: What are the known on-target effects of this compound in neuronal cultures?
A2: this compound has been shown to exert its neuroprotective effects through several mechanisms, including:
-
Potentiation of NGF Signaling: It enhances the effects of sub-physiological concentrations of NGF on neurons, promoting neurite outgrowth and neuronal differentiation.[2]
-
Mitochondrial Protection: It protects against glutamate-induced excitotoxicity by attenuating mitochondrial fission.[4] This involves modulating the levels of key mitochondrial dynamics proteins such as Drp1, Fis1, Mfn1/2, and Opa1.[4]
-
Reduction of Oxidative Stress: this compound significantly reduces the production of reactive oxygen species (ROS) in neuronal cells exposed to toxins.[2]
-
Modulation of Signaling Pathways: It has been shown to be associated with the activation of the ERK3 signaling pathway and the modulation of the JNK cascade.[5]
Q3: Has the direct molecular target of this compound been identified?
A3: While this compound is described as a potent NGF receptor agonist, its direct molecular target and the precise mechanism of action have not yet been fully elucidated.[4] It is believed to act on the NGF signaling pathway, likely involving the TrkA receptor, to exert its neuroprotective effects.[2]
Q4: What concentrations of this compound are typically used in neuronal culture experiments?
A4: The effective concentration of this compound can vary depending on the cell type and experimental conditions. Published studies have reported using concentrations in the low micromolar range. For example, in studies with HT-22 murine hippocampal cells, concentrations between 0.625 µM and 5 µM have been shown to be effective in protecting against toxin-induced cell death.
| Cell Line | Toxin | Effective Concentration of this compound | Reference |
| HT-22 | Glutamate | 2 - 8 µM | [6] |
| HT-22 | 6-OHDA | Not specified | [7] |
| HT-22 | Cobalt Chloride | 0.625 - 5 µM | [8] |
Troubleshooting Guide
This guide addresses potential issues that researchers may encounter when using this compound in neuronal cultures.
Issue 1: Inconsistent or lack of neuroprotective effect.
-
Possible Cause 1: Suboptimal Compound Concentration.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific neuronal cell type and experimental insult. It is recommended to test a range of concentrations based on published data (e.g., 0.5 µM to 10 µM).
-
-
Possible Cause 2: Cell Health and Culture Conditions.
-
Troubleshooting Step: Ensure that your neuronal cultures are healthy and not overly dense. Suboptimal culture conditions can affect cellular responses to both the toxin and the protective compound.
-
-
Possible Cause 3: Timing of Compound Addition.
-
Troubleshooting Step: The timing of this compound addition relative to the toxic insult is critical. Most studies report pre-treatment with this compound before the addition of the toxin. Optimize the pre-incubation time (e.g., 1, 2, 4, or 6 hours) to achieve the best protective effect.
-
Issue 2: Observing unexpected changes in cellular morphology or signaling pathways.
-
Possible Cause 1: Potential Off-Target Effects.
-
Troubleshooting Step: Since the complete kinase selectivity profile of this compound is not publicly available, it is possible that it may interact with other kinases or signaling molecules.
-
Recommendation 1: Kinase Profiling. If resources permit, perform a kinase screen to identify potential off-target interactions.
-
Recommendation 2: Western Blot Analysis. Analyze the phosphorylation status of key kinases in common signaling pathways (e.g., Akt, p38 MAPK) to see if they are affected by this compound treatment alone.
-
Recommendation 3: Use a Structurally Unrelated NGF Receptor Agonist. If available, compare the effects of this compound with a structurally different compound that also acts on the NGF signaling pathway. Similar effects would suggest on-target action, while divergent effects might indicate off-target activity of this compound.
-
-
Issue 3: Difficulty in reproducing the reported effects on mitochondrial dynamics.
-
Possible Cause 1: Inadequate Visualization or Quantification Methods.
-
Troubleshooting Step: Mitochondrial morphology is dynamic. Ensure you are using appropriate methods for visualization and quantification.
-
Recommendation 1: High-Resolution Imaging. Use confocal microscopy to obtain high-resolution images of mitochondria.
-
Recommendation 2: Quantitative Analysis. Employ image analysis software (e.g., ImageJ with specialized plugins) to quantify mitochondrial morphology (e.g., aspect ratio, form factor, fragmentation index).
-
-
-
Possible Cause 2: Incorrect Antibody for Western Blotting.
-
Troubleshooting Step: When analyzing mitochondrial dynamics proteins by Western blot, ensure you are using antibodies specific to the phosphorylated (active) forms of proteins like Drp1 (e.g., p-Drp1 Ser616) in addition to total protein levels.[4]
-
Experimental Protocols
Protocol 1: Western Blot Analysis of Phosphorylated ERK (p-ERK) and Total ERK
This protocol is for assessing the activation of the ERK signaling pathway in neuronal cells treated with this compound.
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing (for Total ERK):
-
Incubate the membrane in a stripping buffer to remove the primary and secondary antibodies.
-
Wash the membrane and re-block with 5% BSA in TBST.
-
Incubate with a primary antibody against total ERK1/2.
-
Repeat the washing, secondary antibody incubation, and detection steps.
-
-
Analysis:
-
Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal for each sample.
-
Protocol 2: Immunofluorescence Staining for Mitochondrial Morphology
This protocol allows for the visualization of mitochondrial morphology in neuronal cultures.
-
Cell Culture and Treatment:
-
Plate neuronal cells on glass coverslips or in imaging-compatible plates.
-
Treat the cells with this compound and/or the experimental toxin as required.
-
-
Fixation:
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the cells with a primary antibody against a mitochondrial marker (e.g., TOM20, CoxIV) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a confocal microscope.
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes a common method for measuring ROS levels using a fluorescent probe.
-
Cell Culture and Treatment:
-
Plate neuronal cells in a multi-well plate suitable for fluorescence measurements.
-
Treat the cells with this compound and/or the ROS-inducing agent.
-
-
Probe Loading:
-
Incubate the cells with a ROS-sensitive fluorescent probe (e.g., CM-H2DCFDA) at the recommended concentration and for the specified time (typically 30-60 minutes) at 37°C, protected from light.
-
-
Washing:
-
Gently wash the cells with pre-warmed PBS or cell culture medium to remove excess probe.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer at the appropriate excitation and emission wavelengths for the chosen probe.
-
-
Analysis:
-
Compare the fluorescence intensity of treated cells to that of control cells to determine the relative change in ROS levels.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel NGF Receptor Agonist B355252 Ameliorates Neuronal Loss and Inflammatory Responses in a Rat Model of Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel NGF Receptor Agonist B355252 Ameliorates Neuronal Loss and Inflammatory Responses in a Rat Model of Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Retrograde Tyrosine Phosphorylation of trkA and Other Proteins in Rat Sympathetic Neurons in Compartmented Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurotrophin signalling: novel insights into mechanisms and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Enhanced TrkA signaling impairs basal forebrain-dependent behavior [frontiersin.org]
Technical Support Center: B-355252 Treatment in Chronic Neurodegeneration Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the novel NGF receptor agonist, B-355252, in chronic neurodegeneration models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a small molecule, phenoxythiophene sulfonamide that acts as a potent agonist for the Nerve Growth Factor (NGF) receptor, Tropomyosin receptor kinase A (TrkA). It has demonstrated neuroprotective effects in various in vitro and in vivo models. Its mechanism of action involves mimicking the neurotrophic effects of NGF, which can support neuronal survival and growth.
Q2: In which preclinical models has this compound shown efficacy?
A2: this compound has shown promising results in several preclinical models:
-
In vitro: It has demonstrated neuroprotective effects against glutamate-induced excitotoxicity and in a cellular model of Parkinson's disease.
-
In vivo: In a rat model of acute cerebral ischemia, daily intraperitoneal injections of this compound for three days significantly reduced infarct volume and neuronal loss, and decreased neuroinflammation.
Q3: What is the recommended starting point for treatment duration in a chronic neurodegeneration mouse model?
A3: Currently, there is no published data on the long-term treatment of chronic neurodegeneration models with this compound. The only in vivo study to date used a 3-day treatment regimen in an acute stroke model. Therefore, determining the optimal duration for a chronic study requires a carefully designed dose-range finding and duration-response study.
As a starting point, researchers can consider the typical treatment durations used for other neuroprotective small molecules in established chronic neurodegeneration models. For example, in SOD1 mutant mouse models of Amyotrophic Lateral Sclerosis (ALS), treatments are often initiated at a presymptomatic age (e.g., 60-90 days) and continued for several weeks or until a humane endpoint is reached, with behavioral assessments starting around 13-15 weeks of age. In Alzheimer's disease mouse models, treatment durations can range from a few weeks to several months, depending on the specific model and the endpoints being measured.
Q4: Is there any information on the pharmacokinetics or brain penetration of this compound?
A4: To date, there is no publicly available pharmacokinetic data for this compound, including its half-life in plasma or the central nervous system. However, a study on a closely related chemical analogue, B355227, demonstrated its ability to cross an in vitro blood-brain barrier model. This suggests that this compound may also have the potential for CNS penetration, but this needs to be confirmed with in vivo pharmacokinetic studies.
Q5: What are the key signaling pathways activated by this compound?
A5: As an NGF receptor agonist, this compound is expected to activate the TrkA signaling pathway. Upon binding to TrkA, it can initiate downstream signaling cascades that promote neuronal survival and differentiation. NGF itself can also bind to the p75 neurotrophin receptor (p75NTR), which can, under certain circumstances, mediate opposing effects such as apoptosis. The specific interaction of this compound with p75NTR has not been fully characterized.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Lack of therapeutic effect in a chronic model | 1. Inadequate treatment duration. 2. Suboptimal dosing. 3. Poor brain penetration of this compound. 4. The chosen model is not responsive to NGF-mediated neuroprotection. | 1. Conduct a duration-response study, testing multiple treatment lengths (e.g., 4, 8, and 12 weeks). 2. Perform a dose-ranging study to identify the optimal therapeutic dose. 3. Conduct pharmacokinetic studies to measure the concentration of this compound in the brain. 4. Confirm the expression of TrkA receptors in the affected neuronal populations of your model. |
| Observed toxicity or adverse effects | 1. The dose is too high. 2. Off-target effects of this compound. 3. Vehicle-related toxicity. | 1. Reduce the dose of this compound. 2. Perform toxicology studies to identify potential off-target effects. 3. Run a vehicle-only control group to rule out vehicle-induced toxicity. |
| High variability in experimental results | 1. Inconsistent drug administration. 2. Variability in the disease progression of the animal model. 3. Small sample size. | 1. Ensure consistent timing and method of drug administration. 2. Increase the number of animals per group to account for biological variability. 3. Use standardized behavioral and pathological assessments. |
Data Presentation
Table 1: Summary of In Vitro Efficacy Data for this compound
| Model | Cell Line | Key Findings | Effective Concentration |
| Glutamate Excitotoxicity | HT22 (mouse hippocampal) | Protects against glutamate-induced cell death, reduces ROS production, and inhibits mitochondrial fission. | 2-8 µM |
| Parkinson's Disease Model | HT22 (murine neuronal) | Protects against 6-OHDA-induced cell death by attenuating ROS production and mitochondrial depolarization. | Not specified |
Table 2: Summary of In Vivo Efficacy Data for this compound
| Model | Species | Treatment Regimen | Key Findings |
| Cerebral Ischemia | Rat | 0.125 mg/kg, i.p., daily for 3 days | Reduced infarct volume, neuronal loss, and levels of inflammatory cytokines (IL-1β and TNF-α). |
Experimental Protocols
Protocol 1: Determining the Optimal Treatment Duration of this compound in a Chronic Neurodegeneration Mouse Model (Example: SOD1-G93A ALS Model)
-
Animal Model: SOD1-G93A transgenic mice and wild-type littermates.
-
Experimental Groups (n=15-20 per group):
-
Group 1: Wild-type + Vehicle
-
Group 2: SOD1-G93A + Vehicle
-
Group 3: SOD1-G93A + this compound (low dose)
-
Group 4: SOD1-G93A + this compound (high dose)
-
-
Drug Preparation and Administration:
-
Dissolve this compound in a suitable vehicle (e.g., DMSO and saline).
-
Administer daily via intraperitoneal (i.p.) injection, starting at a presymptomatic age (e.g., 60 days).
-
-
Duration Arms:
-
Subdivide each treatment group into three duration arms: 4 weeks, 8 weeks, and until end-stage.
-
-
Assessments:
-
Behavioral: Monitor body weight and motor function (e.g., rotarod, grip strength) weekly, starting from 90 days of age.
-
Pathological (at the end of each duration arm):
-
Immunohistochemistry of spinal cord sections for motor neuron counts (ChAT staining) and glial activation (Iba1 and GFAP staining).
-
Western blot analysis of spinal cord lysates for markers of apoptosis (e.g., cleaved caspase-3) and TrkA pathway activation (e.g., p-TrkA, p-Akt, p-ERK).
-
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare the different treatment groups and duration arms.
Mandatory Visualizations
how to mitigate B-355252 cytotoxicity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the compound B-355252, with a focus on addressing and mitigating cytotoxicity observed at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, with the chemical name 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide, is a neuroprotective agent.[1][2] It is an aryl thiophene sulfonamide that was initially identified as a potentiator of nerve growth factor (NGF)-induced neurite outgrowth in neuronal cell models.[1][3][4] Research has demonstrated its protective effects against glutamate-induced excitotoxicity, 6-hydroxydopamine (6-OHDA)-induced cell death in models of Parkinson's disease, and cobalt chloride-induced hypoxic damage.[5][6] Its mechanisms of action include reducing reactive oxygen species (ROS) production, inhibiting calcium influx, stabilizing mitochondrial membrane potential, and suppressing apoptosis.[5][6][7]
Q2: At what concentrations does this compound exhibit cytotoxicity?
While this compound is protective at lower concentrations, it demonstrates significant cytotoxicity at higher concentrations. Studies in murine hippocampal HT-22 cells have shown that the compound is well-tolerated at concentrations up to 5 µM.[8] However, a sharp decline in cell viability is observed at concentrations of 10 µM and 20 µM.[9][8]
Table 1: Concentration-Dependent Effects of this compound on HT-22 Cell Viability
| This compound Concentration | Cell Viability (% of Control) | Reference |
|---|---|---|
| ≤ 5 µM | No significant toxicity | [8] |
| 10 µM | ~25% | [8] |
| 10 µM & 20 µM | < 10% |[9] |
Note: Data is derived from studies on HT-22 cells and may vary depending on the cell type, density, and experimental conditions.
Q3: What are the known neuroprotective mechanisms of this compound at optimal, non-toxic concentrations?
At optimal concentrations (e.g., 2.5 µM), this compound confers neuroprotection through multiple mechanisms, primarily by counteracting oxidative stress and mitochondrial dysfunction.[5][8] Key protective actions include:
-
Reduction of Reactive Oxygen Species (ROS): It attenuates the production of ROS induced by toxins like glutamate, 6-OHDA, and cobalt chloride.[1][10][7]
-
Inhibition of Calcium ([Ca2+]) Influx: The compound prevents the overload of intracellular calcium, a key trigger in excitotoxicity.[1][5]
-
Mitochondrial Protection: this compound stabilizes mitochondrial membrane potential, prevents the translocation of apoptosis-inducing factor (AIF) to the nucleus, and regulates proteins involved in mitochondrial fission and fusion.[6][7][8]
-
Anti-Apoptotic Effects: It inhibits the activation of caspase-3, a key executioner in programmed cell death.[6][7]
-
Modulation of Signaling Pathways: this compound has been shown to revert the suppression of the ERK3 signaling pathway and lower the activation of mTOR signaling caused by glutamate toxicity.[9][11]
Q4: How can I mitigate the cytotoxicity of this compound when high concentrations are required?
If your experimental design necessitates concentrations of this compound that induce cytotoxicity (>5-10 µM), several strategies can be employed. These approaches are based on counteracting the likely mechanisms of cell death, such as excessive oxidative stress or apoptosis.[12]
Primary Mitigation Strategies:
-
Optimize Concentration and Exposure Time: The most direct method is to perform a careful dose-response and time-course analysis to find the minimum concentration and duration that yield the desired biological effect without compromising cell viability.[12][13]
-
Co-treatment with Antioxidants: Since this compound's protective effects are linked to reducing oxidative stress, its high-concentration toxicity may involve overwhelming the cell's antioxidant capacity.[5][7] Co-incubation with an antioxidant like N-acetylcysteine (NAC) may rescue cells.[12]
-
Co-treatment with Caspase Inhibitors: this compound is known to inhibit caspase-3 activation as part of its protective mechanism.[6][7] At high concentrations, it may trigger apoptosis. A pan-caspase inhibitor, such as Z-VAD-FMK, can be used to block this pathway and determine if apoptosis is the primary cause of cytotoxicity.[12]
Troubleshooting Guides & Experimental Protocols
Guide 1: General Workflow for Troubleshooting Cytotoxicity
This workflow outlines the systematic process for identifying and mitigating cytotoxicity in your experiments.
Guide 2: Protocol for Dose-Response and Time-Course Optimization
This protocol helps determine the specific cytotoxic concentration range and optimal exposure time for this compound in your experimental model.
Objective: To identify the half-maximal inhibitory concentration (IC50) and the shortest effective incubation time.
Methodology:
-
Cell Seeding: Plate your cells in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.[9]
-
Compound Preparation: Prepare a 2x stock solution of this compound in culture medium. The original stock is typically dissolved in DMSO.[9] Perform serial dilutions to create a range of 2x concentrations (e.g., 40 µM, 20 µM, 10 µM, 5 µM, 2.5 µM, 1.25 µM, and 0 µM).
-
Treatment: Remove the old medium and add an equal volume of the 2x compound dilutions to the respective wells.[12] Include vehicle-only (DMSO) and untreated controls.
-
Incubation: Incubate the plates for different durations (e.g., 6, 12, 18, 24, 48 hours).[9][12]
-
Viability Assay: At each time point, perform a cell viability assay such as Resazurin (AlamarBlue), MTT, or CellTiter-Glo to quantify cell viability.[9][8]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control for each concentration and time point. Plot the dose-response curves to determine the IC50 at each time point.
Guide 3: Protocol for Co-treatment with an Antioxidant
This protocol is designed to test whether cytotoxicity from high-concentration this compound is mediated by oxidative stress.
Objective: To determine if an antioxidant can rescue cells from this compound-induced death.
Methodology:
-
Cell Seeding: Plate cells as described in Guide 2.
-
Pre-treatment: Pre-incubate the cells with an antioxidant (e.g., 1-5 mM N-acetylcysteine) for 1-2 hours.[12]
-
Co-treatment: Add this compound at various concentrations (including cytotoxic ones) while the antioxidant is still present in the medium.
-
Controls:
-
Cells + this compound only
-
Cells + Antioxidant only
-
Cells + Vehicle only
-
-
Incubation: Incubate for the predetermined cytotoxic duration (e.g., 24 hours).
-
Analysis: Measure cell viability. A significant increase in viability in the co-treated wells compared to the this compound-only wells indicates the involvement of oxidative stress.[12]
Guide 4: Protocol for Co-treatment with a Pan-Caspase Inhibitor
This protocol helps determine if apoptosis is the primary mechanism of this compound-induced cytotoxicity.
Objective: To assess if blocking apoptosis can prevent this compound-induced cell death.
Methodology:
-
Cell Seeding: Plate cells as described in Guide 2.
-
Pre-treatment: Pre-incubate cells with a pan-caspase inhibitor (e.g., 20 µM Z-VAD-FMK) for 1-2 hours.[12]
-
Co-treatment: Add this compound at various concentrations to the wells (with the inhibitor still present).
-
Controls:
-
Cells + this compound only
-
Cells + Inhibitor only
-
Cells + Vehicle only
-
-
Incubation: Incubate for the desired time.
-
Analysis: Assess cell viability. A significant rescue from cytotoxicity in the co-treated wells suggests that apoptosis is a major contributor to this compound's toxicity at high concentrations.[12]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Microwave-assisted synthesis of 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (this compound): a new potentiator of Nerve Growth Factor (NGF)-induced neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Chemical Molecule B355252 is Neuroprotective in an In Vitro Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenoxythiophene sulfonamide compound B355252 protects neuronal cells against glutamate-induced excitotoxicity by attenuating mitochondrial fission and the nuclear translocation of AIF - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotection by B355252 against Glutamate-Induced Cytotoxicity in Murine Hippocampal HT-22 Cells Is Associated with Activation of ERK3 Signaling Pathway [jstage.jst.go.jp]
- 10. B355252, A Novel Small Molecule, Confers Neuroprotection Against Cobalt Chloride Toxicity In Mouse Hippocampal Cells Through Altering Mitochondrial Dynamics And Limiting Autophagy Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotection by B355252 against Glutamate-Induced Cytotoxicity in Murine Hippocampal HT-22 Cells Is Associated with Activation of ERK3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
troubleshooting variability in B-355252-induced neurite outgrowth
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in B-355252-induced neurite outgrowth experiments.
Troubleshooting Guide
Variability in neurite outgrowth can arise from several factors, ranging from compound handling to cell culture conditions. This guide addresses specific issues in a question-and-answer format to help you identify and resolve potential problems in your experiments.
Question: We are observing inconsistent or no neurite outgrowth potentiation with this compound. What are the likely causes?
Answer: Inconsistent results with this compound can stem from several factors. Here is a checklist of potential issues to investigate:
-
Compound Preparation and Storage: this compound has specific solubility and storage requirements. Improper handling can lead to degradation or precipitation, affecting its activity.
-
Solubility: this compound is soluble in DMSO.[1] For a 30 mg/mL stock solution, ultrasonic warming may be necessary. It is important to use newly opened, high-quality DMSO as it is hygroscopic and absorbed water can impact solubility.[1]
-
Storage: Stock solutions should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1]
-
-
Sub-optimal NGF Concentration: this compound does not typically induce neurite outgrowth on its own but potentiates the effect of sub-physiological concentrations of Nerve Growth Factor (NGF).[2] If the NGF concentration is too high, the potentiating effect of this compound may be masked. Conversely, if the NGF concentration is too low or absent, no significant neurite outgrowth will be observed. It is crucial to determine the optimal sub-physiological NGF concentration for your specific cell line and experimental conditions.
-
Incorrect this compound Concentration: The concentration of this compound is critical. While it potentiates neurite outgrowth at lower concentrations, it exhibits toxicity at higher concentrations. For instance, in HT22 cells, concentrations above 5-10 µM have been shown to be cytotoxic. It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.
-
Cell Health and Seeding Density: The health and density of your neuronal cells are paramount for reproducible results.
-
Ensure cells are healthy and in the logarithmic growth phase before seeding.
-
Optimize seeding density to avoid overcrowding, which can inhibit neurite extension, or sparse cultures, which may lack sufficient cell-to-cell contact and trophic support.
-
-
Batch-to-Batch Variability: While specific data on this compound batch-to-batch variability is limited, it is a potential source of inconsistency for any small molecule. It is good practice to qualify a new batch of the compound by performing a dose-response curve and comparing it to previous batches.
Question: We are observing significant cell death in our cultures treated with this compound. How can we mitigate this?
Answer: Cell toxicity is a known issue at higher concentrations of this compound. Here’s how to address it:
-
Verify Concentration: Double-check your calculations and dilution series to ensure you are using the intended concentration.
-
Perform a Cytotoxicity Assay: Determine the toxic concentration range of this compound for your specific cell line. A simple viability assay (e.g., MTT, resazurin) can establish the concentration at which this compound becomes toxic. Studies in HT22 cells have shown toxicity at concentrations greater than 5 µM.
-
Optimize Exposure Time: Reduce the duration of exposure to this compound. A time-course experiment can help determine the minimum time required to observe neurite outgrowth potentiation without inducing significant cell death.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding toxic levels (typically <0.5%). Prepare a vehicle control with the same final DMSO concentration to assess its effect.
Question: There is high well-to-well or experiment-to-experiment variability in our neurite outgrowth measurements. What can we do to improve consistency?
Answer: Reducing variability is key to obtaining reliable data. Consider the following:
-
Standardize Protocols: Ensure all experimental steps, from cell seeding to reagent addition and incubation times, are performed consistently across all experiments.
-
Homogeneous Cell Seeding: Uneven cell distribution in culture plates is a common source of variability. Ensure a single-cell suspension before plating and use appropriate techniques to achieve even seeding.
-
Consistent Reagent Preparation: Prepare fresh dilutions of this compound and NGF for each experiment from frozen aliquots. The stability of these reagents in culture media over extended periods can vary.
-
Automated Image Analysis: Manual quantification of neurite outgrowth can be subjective. Utilize automated image analysis software to obtain objective and consistent measurements of neurite length and branching.
-
Environmental Control: Maintain a stable incubator environment with consistent temperature, humidity, and CO2 levels, as fluctuations can impact cell health and growth.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in promoting neurite outgrowth?
A1: this compound is a potent Nerve Growth Factor (NGF) receptor agonist.[1] It does not typically induce neurite outgrowth by itself but potentiates the effects of NGF.[2] The proposed mechanism involves the activation of downstream signaling pathways, including the ERK3 and MAPK/ERK pathways, which are crucial for neuronal differentiation and survival.
Q2: Which cell lines are suitable for this compound neurite outgrowth assays?
A2: Commonly used cell lines for neurite outgrowth assays that are responsive to NGF, and therefore suitable for use with this compound, include PC12 (rat pheochromocytoma) and SH-SY5Y (human neuroblastoma) cells. Primary neuronal cultures can also be used, though they may exhibit more variability. The optimal cell type may depend on the specific research question.
Q3: How should I prepare my this compound stock solution?
A3: this compound is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10-30 mg/mL) in high-quality, anhydrous DMSO. The solution should be aliquoted into single-use volumes and stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month) to minimize degradation from freeze-thaw cycles.[1]
Q4: What controls should I include in my this compound experiment?
A4: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Negative Control: Untreated cells or cells treated with a scrambled or inactive compound.
-
Positive Control (NGF alone): Cells treated with the optimal concentration of NGF to induce neurite outgrowth.
-
This compound alone: Cells treated with this compound without NGF to confirm its potentiating, rather than direct, effect.
Experimental Protocols
Below are generalized protocols for performing neurite outgrowth assays with this compound using PC12 and SH-SY5Y cells. It is crucial to optimize these protocols for your specific laboratory conditions.
Protocol 1: this compound-Potentiated Neurite Outgrowth in PC12 Cells
1. Cell Seeding:
- Coat culture plates with an appropriate substrate (e.g., collagen type IV or poly-L-lysine).
- Harvest PC12 cells and resuspend in low-serum medium (e.g., 1% horse serum).
- Seed cells at an optimized density (e.g., 1-5 x 10^4 cells/cm²).
- Allow cells to attach for 24 hours.
2. Compound Treatment:
- Prepare a dilution series of this compound in low-serum medium.
- Prepare a sub-physiological concentration of NGF. The optimal concentration should be determined empirically but is often in the range of 1-10 ng/mL.
- Aspirate the old medium and add the medium containing this compound and NGF.
- Include all necessary controls as outlined in the FAQs.
- Incubate for 48-72 hours.
3. Analysis:
- Fix the cells with 4% paraformaldehyde.
- Permeabilize with a detergent (e.g., 0.1% Triton X-100).
- Stain for a neuronal marker (e.g., β-III tubulin) and a nuclear marker (e.g., DAPI).
- Acquire images using a high-content imaging system or fluorescence microscope.
- Quantify neurite length and branching using automated image analysis software.
Protocol 2: this compound-Potentiated Neurite Outgrowth in SH-SY5Y Cells
1. Differentiation and Seeding:
- Differentiate SH-SY5Y cells using a standard protocol, commonly involving treatment with retinoic acid (RA), for several days to induce a neuronal phenotype.
- After differentiation, re-plate the cells onto coated plates at an optimized density.
2. Compound Treatment:
- Follow the same compound treatment steps as described for PC12 cells, using a low-serum medium appropriate for differentiated SH-SY5Y cells.
3. Analysis:
- Follow the same analysis steps as described for PC12 cells.
Data Presentation
Quantitative data from dose-response and time-course experiments should be summarized in tables for clear comparison.
Table 1: Example Dose-Response of this compound on Neurite Outgrowth in PC12 Cells (in the presence of 5 ng/mL NGF)
| This compound Conc. (µM) | Average Neurite Length (µm) | % of Cells with Neurites | Cell Viability (%) |
| 0 (Vehicle) | 25.3 ± 2.1 | 30.1 ± 3.5 | 100 |
| 0.1 | 35.8 ± 3.0 | 45.6 ± 4.1 | 98.5 |
| 0.5 | 52.1 ± 4.5 | 65.2 ± 5.8 | 99.1 |
| 1.0 | 68.4 ± 5.9 | 78.9 ± 6.2 | 97.8 |
| 2.5 | 75.2 ± 6.8 | 85.3 ± 7.1 | 95.3 |
| 5.0 | 65.7 ± 5.5 | 75.1 ± 6.4 | 80.2 |
| 10.0 | 20.1 ± 1.8 | 25.4 ± 3.1 | 45.7 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Visualizations
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for NGF-induced neurite outgrowth and the potential point of action for this compound.
Caption: this compound potentiates NGF signaling via the TrkA receptor.
Experimental Workflow
The following diagram outlines the general workflow for a this compound neurite outgrowth experiment.
Caption: General workflow for a this compound neurite outgrowth assay.
References
Validation & Comparative
A Comparative Analysis of the Neuroprotective Efficacy of B-355252
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective agent B-355252 with other established neuroprotective compounds: Edaravone, Riluzole, and N-acetylcysteine (NAC). The comparison is based on available experimental data in preclinical models of cerebral ischemia, glutamate-induced excitotoxicity, and Parkinson's disease.
Executive Summary
This compound is a phenoxy thiophene sulfonamide that acts as a potent agonist of the Nerve Growth Factor (NGF) receptor, TrkA.[1] It has demonstrated significant neuroprotective effects in various in vitro and in vivo models of neurological damage. This guide will delve into its efficacy in direct comparison to other agents, highlighting its mechanisms of action and potential as a therapeutic candidate.
Comparison by Disease Model
Cerebral Ischemia
Comparison of this compound and Edaravone in a Rat Model of Cerebral Ischemia.
| Agent | Model | Key Efficacy Endpoint | Result | Reference |
| This compound | Endothelin-1 induced focal cerebral ischemia in rats | Infarct Volume Reduction | Significantly attenuated infarct volume.[2][3][4] | Wang et al., 2021[2] |
| Edaravone | Middle Cerebral Artery Occlusion (MCAO) in rats | Infarct Volume Reduction | 34% reduction in infarct area at a dose of 3 mg/kg.[5] A systematic review showed an average of 25.5% structural outcome improvement.[6] | Nishi et al., 1989[5]; Zhu et al., 2013[6] |
Experimental Protocol: Induction of Focal Cerebral Ischemia in Rats and Infarct Volume Assessment
-
Model: Male Sprague-Dawley rats are anesthetized, and focal cerebral ischemia is induced by stereotaxic intracranial injection of endothelin-1 (for this compound study) or by middle cerebral artery occlusion (a common model for Edaravone studies).
-
Drug Administration: this compound (0.125 mg/kg) is administered intraperitoneally daily for 3 days post-ischemia.[1] Edaravone (e.g., 3 mg/kg) is typically administered intravenously.
-
Infarct Volume Assessment: At a predetermined time point (e.g., 3 days post-stroke), animals are euthanized, and brains are sectioned. The brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified using imaging software.[2][7]
Glutamate-Induced Excitotoxicity
Comparison of this compound and Riluzole in a Neuronal Cell Culture Model of Glutamate Excitotoxicity.
| Agent | Cell Line | Key Efficacy Endpoint | Result | Reference |
| This compound | Murine hippocampal HT22 cells | Cell Viability | Conferred significant dose-dependent protection against glutamate toxicity.[8][9] | Gach et al., 2014[8] |
| Riluzole | Crayfish neuromuscular junction; SH-SY5Y cells | Protection against excitotoxicity | Protected against glutamate-induced excitotoxicity.[10] Did not show protection against direct glutamate toxicity in SH-SY5Y cells but did protect against H2O2-induced cell death.[10][11] | Kirsch et al., 2020[10]; Rizzardetti et al., 2016[10] |
Experimental Protocol: Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity in HT22 Cells
-
Cell Culture: Murine hippocampal HT22 cells are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of this compound or Riluzole for a specified period (e.g., 1 hour).
-
Induction of Excitotoxicity: Glutamate (e.g., 5 mM) is added to the culture medium to induce cell death.[12]
-
Cell Viability Assay: After a set incubation time (e.g., 24 hours), cell viability is assessed using a standard method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[12]
Parkinson's Disease Model
Comparison of this compound and N-acetylcysteine (NAC) in a 6-hydroxydopamine (6-OHDA)-induced model of Parkinson's Disease.
| Agent | Cell Line | Key Efficacy Endpoint | Result | Reference |
| This compound | Murine neuronal HT22 cells; Human neuroblastoma SH-SY5Y cells | Cell Viability | Showed significant dose-dependent protection against 6-OHDA toxicity.[13] | Gibran et al., 2015[13] |
| N-acetylcysteine (NAC) | Human neuroblastoma SH-SY5Y cells | Cell Viability | Prevented 6-OHDA-induced cell death in a concentration-dependent manner.[14] | Montes et al., 2024[14] |
Experimental Protocol: 6-OHDA-Induced Neurotoxicity in SH-SY5Y Cells
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of this compound or NAC for a specified duration (e.g., 1-3 hours).
-
Induction of Neurotoxicity: 6-hydroxydopamine (6-OHDA) is added to the culture medium to induce dopaminergic neuron-specific toxicity.
-
Cell Viability Assay: After a defined incubation period (e.g., 24 hours), cell viability is determined using methods such as the MTT assay to quantify the protective effects of the compounds.[15][16]
Signaling Pathways and Mechanisms of Action
This compound: NGF/TrkA Signaling Pathway
This compound potentiates the Nerve Growth Factor (NGF) signaling pathway by acting as an agonist for the TrkA receptor.[1] Activation of TrkA leads to the downstream activation of pro-survival pathways such as the PI3K/Akt and MAPK/ERK pathways, which promote neuronal survival, growth, and differentiation.[2]
Caption: this compound activates the TrkA receptor, promoting cell survival pathways.
Edaravone: Free Radical Scavenging
Edaravone is a potent free radical scavenger that mitigates oxidative stress, a key contributor to neuronal damage in cerebral ischemia.[17] It donates an electron to neutralize reactive oxygen species (ROS), thereby preventing lipid peroxidation and subsequent cell membrane damage.[17][18]
Caption: Edaravone scavenges free radicals, preventing oxidative damage.
Riluzole: Modulation of Glutamatergic Neurotransmission
Riluzole is thought to exert its neuroprotective effects primarily by inhibiting glutamate release and blocking postsynaptic glutamate receptors.[19] By reducing excessive glutamatergic signaling, Riluzole prevents the excitotoxic cascade that leads to neuronal death.
Caption: Riluzole inhibits glutamate release and postsynaptic receptor activity.
N-acetylcysteine (NAC): Glutathione Precursor and Antioxidant
N-acetylcysteine serves as a precursor for the synthesis of glutathione (GSH), a major endogenous antioxidant.[20][21] By boosting cellular GSH levels, NAC enhances the capacity of neurons to neutralize reactive oxygen species and detoxify harmful substances, thereby protecting against oxidative stress-induced cell death.[22]
Caption: NAC boosts glutathione levels, enhancing antioxidant defenses.
Experimental Workflow
The following diagram illustrates a general workflow for comparing the neuroprotective efficacy of different compounds in an in vitro model of neurotoxicity.
Caption: General workflow for in vitro neuroprotection assays.
Conclusion
This compound demonstrates promising neuroprotective efficacy across various preclinical models, comparable to established agents like Edaravone and N-acetylcysteine in their respective contexts. Its distinct mechanism of action as an NGF/TrkA agonist suggests it may offer a unique therapeutic approach. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively establish its relative potency and therapeutic potential for various neurodegenerative conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel NGF Receptor Agonist B355252 Ameliorates Neuronal Loss and Inflammatory Responses in a Rat Model of Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel NGF Receptor Agonist B355252 Ameliorates Neuronal Loss and Inflammatory Responses in a Rat Model of Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Edaravone improves functional and structural outcomes in animal models of focal cerebral ischemia: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotection by B355252 against Glutamate-Induced Cytotoxicity in Murine Hippocampal HT-22 Cells Is Associated with Activation of ERK3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Riluzole Selective Antioxidant Effects in Cell Models Expressing Amyotrophic Lateral Sclerosis Endophenotypes [cpn.or.kr]
- 11. researchgate.net [researchgate.net]
- 12. Protective Effect of NGR1 against Glutamate-Induced Cytotoxicity in HT22 Hippocampal Neuronal Cells by Upregulating the SIRT1/Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Chemical Molecule B355252 is Neuroprotective in an In Vitro Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Protective effect of hydrogen sulphide against 6-OHDA-induced cell injury in SH-SY5Y cells involves PKC/PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Neuroprotective Properties of Bis-Sulfonamide Derivatives Against 6-OHDA-Induced Parkinson's Model via Sirtuin 1 Activity and in silico Pharmacokinetic Properties [frontiersin.org]
- 17. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 20. cymbiotika.com [cymbiotika.com]
- 21. researchgate.net [researchgate.net]
- 22. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to B-355252 and Other Modulators of Mitochondrial Fission
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the small molecule B-355252 with other known modulators of mitochondrial fission. The following sections detail their effects on key fission proteins, present supporting experimental data, and provide relevant methodologies.
Introduction to Mitochondrial Fission Modulation
Mitochondrial dynamics, the balance between mitochondrial fission and fusion, are crucial for cellular health and function. Dysregulated mitochondrial fission, often characterized by the overactivity of proteins like Dynamin-related protein 1 (Drp1) and Fission 1 protein (Fis1), is implicated in various pathologies, including neurodegenerative diseases.[1][2] Consequently, molecules that can modulate the activity of these proteins are of significant therapeutic interest. This guide focuses on this compound, a phenoxythiophene sulfonamide derivative, and compares its effects with other widely studied mitochondrial fission inhibitors: Mdivi-1, the peptide inhibitor P110, and the natural compound Sulforaphane.
Comparative Analysis of Effects on Mitochondrial Fission Proteins
The efficacy of these compounds is primarily assessed by their ability to alter the levels and localization of key mitochondrial fission proteins, Drp1 and Fis1. Under cellular stress conditions, the phosphorylated, active form of Drp1 (p-Drp1) translocates from the cytosol to the mitochondrial outer membrane, where it interacts with adaptor proteins like Fis1 to initiate mitochondrial division.
This compound
In studies using the HT22 murine hippocampal cell line, this compound has demonstrated a protective effect against glutamate-induced excitotoxicity by modulating mitochondrial fission proteins.[1][2] Pretreatment with this compound significantly attenuates the glutamate-induced increase of p-Drp1 and Fis1 in the mitochondrial fraction.[1][3] Specifically, glutamate exposure can lead to a 7-fold increase in mitochondrial p-Drp1 and a 1.5-fold increase in mitochondrial Fis1, effects that are effectively blocked by this compound.[3]
Alternative Compounds
-
Mdivi-1: This small molecule is a widely used inhibitor of Drp1. Studies in N2a cells have shown that treatment with Mdivi-1 can significantly reduce the protein levels of both Drp1 and Fis1.[4]
-
P110: This heptapeptide is a selective inhibitor of the Drp1-Fis1 interaction.[1][5][6] P110 has been shown to block the translocation of Drp1 to the mitochondria under stress conditions and inhibit the interaction between Drp1 and Fis1.[5]
-
Sulforaphane (SFN): This isothiocyanate derived from cruciferous vegetables has been shown to inhibit mitochondrial fission. Mechanistically, Sulforaphane mitigates the recruitment of Drp1 to the mitochondria without affecting the overall abundance of the Drp1 protein.[7][8][9]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and its alternatives on mitochondrial fission proteins based on available experimental data.
Table 1: Effect of this compound on Mitochondrial Fission Proteins in Glutamate-Treated HT22 Cells
| Protein | Treatment | Fold Change vs. Control | Reference |
| Mitochondrial p-Drp1 | Glutamate | ↑ 7-fold | [3] |
| Glutamate + this compound | ↓ (Blocked increase) | [3] | |
| Mitochondrial Fis1 | Glutamate | ↑ 1.5-fold | [3] |
| Glutamate + this compound | ↓ (Blocked increase) | [3] |
Table 2: Comparative Effects of Mitochondrial Fission Inhibitors on Drp1 and Fis1
| Compound | Model System | Effect on Drp1 | Effect on Fis1 | Reference |
| Mdivi-1 | N2a cells | ↓ Protein levels | ↓ Protein levels | [4] |
| P110 | SH-SY5Y cells | ↓ Mitochondrial translocation, Inhibits Drp1-Fis1 interaction | Inhibits Drp1-Fis1 interaction | [5] |
| Sulforaphane | RPE-1 cells | ↓ Mitochondrial recruitment (no change in total protein) | Not specified | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in this guide.
Western Blot Analysis of Mitochondrial Fission Proteins
This protocol is a generalized procedure based on methodologies used in the cited studies for HT22 and other cell lines.[10][11][12][13]
-
Cell Lysis and Mitochondrial Fractionation:
-
Treat cells with the compound of interest and/or the stress-inducing agent (e.g., glutamate).
-
Harvest cells and perform mitochondrial fractionation using a commercially available kit or a standard differential centrifugation protocol to separate mitochondrial and cytosolic fractions.
-
Determine protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (typically 20-40 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p-Drp1 (Ser616), anti-Drp1, anti-Fis1) overnight at 4°C. Antibody dilutions are typically 1:1000.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., VDAC for mitochondrial fraction, β-actin for total lysate).
-
Mitochondrial Morphology Analysis
This protocol provides a general workflow for assessing changes in mitochondrial morphology.[14][15][16][17][18]
-
Cell Culture and Staining:
-
Plate cells on glass-bottom dishes or coverslips.
-
Treat cells with the respective compounds.
-
Stain mitochondria with a fluorescent probe such as MitoTracker Red CMXRos or by transfection with a mitochondria-targeted fluorescent protein.
-
-
Image Acquisition:
-
Acquire images using a confocal or high-resolution fluorescence microscope.
-
Obtain Z-stacks to capture the three-dimensional mitochondrial network.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ with specialized plugins, commercial software) to quantify mitochondrial morphology.
-
Key parameters to analyze include:
-
Aspect Ratio and Form Factor: To determine the degree of elongation versus fragmentation.
-
Branching: To assess the complexity of the mitochondrial network.
-
Mitochondrial Count and Area: To measure the number and size of individual mitochondria.
-
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the general mitochondrial fission pathway and the proposed mechanisms of action for this compound and its alternatives.
Caption: General signaling pathway of mitochondrial fission.
Caption: Mechanisms of action for fission inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Mitochondrial division inhibitor 1 reduces dynamin-related protein 1 and mitochondrial fission activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. daneshyari.com [daneshyari.com]
- 8. Sulforaphane is a Nrf2-independent inhibitor of mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. ROS-Drp1-mediated mitochondria fission contributes to hippocampal HT22 cell apoptosis induced by silver nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Quantifying Drp1-Mediated Mitochondrial Fission by Immunostaining in Fixed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring Drp1 Activity in Mitochondrial Fission In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Multiplexed high-content analysis of mitochondrial morphofunction using live-cell microscopy | Springer Nature Experiments [experiments.springernature.com]
- 16. Methods for imaging mammalian mitochondrial morphology: a prospective on MitoGraph - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to B-355252 and Other NGF Mimetics for Neurotrophic Support
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule Nerve Growth Factor (NGF) mimetic, B-355252, with other notable NGF mimetics. The information presented is based on available preclinical data and is intended to assist researchers and drug development professionals in evaluating potential therapeutic candidates for neurodegenerative diseases and nerve injury.
Introduction to NGF Mimetics
Nerve Growth Factor (NGF) is a crucial neurotrophic factor for the survival, development, and function of neurons. However, its therapeutic application is limited by poor blood-brain barrier permeability and potential side effects. NGF mimetics are a class of compounds designed to overcome these limitations by mimicking the neurotrophic effects of NGF. These mimetics can be broadly categorized into small molecules and peptide-based compounds, each with distinct pharmacological profiles.
This compound is a phenoxy thiophene sulfonamide-based small molecule that acts as a potent NGF receptor agonist, potentiating NGF-induced neurite outgrowth and exhibiting neuroprotective properties.[1] This guide will compare the performance of this compound with other representative small molecule and peptide-based NGF mimetics.
Comparative Analysis of Neurotrophic and Neuroprotective Efficacy
The following tables summarize the available quantitative data for this compound and other selected NGF mimetics from key preclinical studies. It is important to note that the data presented is compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: In Vivo Efficacy in a Rat Model of Cerebral Ischemia
| Compound | Type | Dose | Administration Route | Key Finding | Reference |
| This compound | Small Molecule | 0.125 mg/kg | Intraperitoneal | Significantly attenuated infarct volume.[1] | [2] |
| GK-2 | Peptide Mimetic | 1 mg/kg | Intraperitoneal | Reduced cerebral infarct volume by 45%.[3] | [3] |
Table 2: In Vitro Neuroprotection in HT22 Hippocampal Cells
| Compound | Type | Model of Toxicity | Effective Concentration | Key Finding | Reference |
| This compound | Small Molecule | Glutamate-induced | ≤ 5 µM | Conferred significant, dose-dependent protection.[4][5] | [4][5] |
| GK-2 | Peptide Mimetic | Oxidative Stress (H2O2) | 10 nM - 10 µM | Exerted NGF-like neuroprotective activity. | [6] |
| GK-6 | Peptide Mimetic | Oxidative Stress (H2O2) | 1 nM - 10 µM | Exerted NGF-like neuroprotective activity. | [6] |
Table 3: In Vitro Neurite Outgrowth in PC12 Cells
| Compound | Type | Activity | Effective Concentration | Key Finding | Reference |
| This compound | Small Molecule | Potentiator of NGF-induced neurite outgrowth | Not specified | Enhances the effect of sub-physiological concentrations of NGF.[2][4][7] | [2][4][7] |
| L1L4 | Peptide Mimetic | Agonist | 3 µM | Induced differentiation of PC12 cells.[8] | [8] |
| NL1L4 | Peptide Mimetic | Agonist | 3 µM | Demonstrated good NGF agonist activity.[8] | [8] |
| MT-2 | Small Molecule | Agonist | Nanomolar range | Promoted differentiation of PC12 cells.[9] | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways activated by NGF mimetics and a general workflow for evaluating their neuroprotective effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vivo Model of Cerebral Ischemia (Rat)
-
Model Induction: Transient or permanent middle cerebral artery occlusion (MCAO) is a common method to induce focal cerebral ischemia in rats. For instance, in the study evaluating this compound, endothelin-1 was used to induce focal ischemia.[2]
-
Drug Administration: Test compounds (e.g., this compound, GK-2) are typically administered intraperitoneally at specified doses and time points relative to the ischemic insult.[1][3]
-
Outcome Measures:
-
Infarct Volume: Assessed at a defined time point post-ischemia (e.g., 24 hours or 7 days) using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
-
Neurological Deficit Scoring: Behavioral tests are performed to assess motor and sensory function.
-
Histological Analysis: Brain sections are stained to evaluate neuronal loss and other cellular changes.
-
In Vitro Neuroprotection Assay (HT22 Cells)
-
Cell Culture: Murine hippocampal HT22 cells are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Experimental Procedure:
-
Cells are seeded in multi-well plates.
-
After adherence, cells are pre-treated with various concentrations of the test NGF mimetic for a specified duration (e.g., 1-2 hours).
-
Toxicity is induced by adding a neurotoxic agent such as glutamate (e.g., 2-5 mM) or hydrogen peroxide (H2O2) for a defined period (e.g., 8-24 hours).[4][5][6]
-
Cell viability is assessed using methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
-
Data Analysis: Cell viability in treated groups is compared to that of the vehicle-treated control and the toxin-only treated group.
In Vitro Neurite Outgrowth Assay (PC12 Cells)
-
Cell Culture: Rat pheochromocytoma (PC12) cells are cultured in a suitable medium (e.g., RPMI 1640 with horse and fetal bovine serum).
-
Experimental Procedure:
-
PC12 cells are seeded on collagen-coated plates.
-
Cells are treated with the test NGF mimetic alone or in combination with a sub-physiological concentration of NGF.
-
Cells are incubated for a period of 24 to 72 hours to allow for differentiation and neurite extension.
-
Cells are fixed and immunostained for neuronal markers (e.g., β-III tubulin) to visualize neurites.
-
-
Outcome Measures:
-
Percentage of Differentiated Cells: The proportion of cells bearing at least one neurite longer than the cell body diameter is determined.
-
Neurite Length: The average length of neurites is measured using imaging software.
-
-
Data Analysis: The neurite-promoting activity of the test compound is compared to that of a vehicle control and a positive control (e.g., an optimal concentration of NGF).
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel NGF Receptor Agonist B355252 Ameliorates Neuronal Loss and Inflammatory Responses in a Rat Model of Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scirp.org [scirp.org]
- 4. Phenoxythiophene sulfonamide compound B355252 protects neuronal cells against glutamate-induced excitotoxicity by attenuating mitochondrial fission and the nuclear translocation of AIF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dimeric dipeptide mimetics of the nerve growth factor Loop 4 and Loop 1 activate TRKA with different patterns of intracellular signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Nerve Growth Factor-Mimetic Peptide Active on Neuropathic Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
A Comparative Analysis of B-355252 and Edaravone in Preclinical Stroke Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two neuroprotective agents, B-355252 and edaravone, based on their performance in preclinical stroke models. The information is intended to assist researchers and drug development professionals in evaluating the therapeutic potential of these compounds.
At a Glance: this compound vs. Edaravone
| Feature | This compound | Edaravone |
| Primary Mechanism of Action | Nerve Growth Factor (NGF) Receptor Agonist | Free Radical Scavenger |
| Key Signaling Pathways | TrkA, PI3K/Akt, ERK | Nrf2, NF-κB |
| Administration Route (Preclinical) | Intraperitoneal (i.p.) | Intravenous (i.v.), Intraperitoneal (i.p.) |
| Key Preclinical Findings | Reduces infarct volume, improves neurological function, attenuates inflammation and neuronal apoptosis. | Reduces infarct volume, improves functional and structural outcomes, scavenges reactive oxygen species. |
Quantitative Data Comparison
The following tables summarize the quantitative data from key preclinical studies. It is important to note that these studies were not direct head-to-head comparisons and experimental conditions varied.
Table 1: Infarct Volume Reduction
| Compound | Animal Model | Ischemia Model | Dosage | Administration Route | Infarct Volume Reduction (%) | Reference |
| This compound | Rat (Sprague-Dawley) | Endothelin-1 induced focal ischemia | 0.125 mg/kg/day for 3 days | i.p. | ~50% | [1] |
| Edaravone | Rat | Middle Cerebral Artery Occlusion (MCAO) | 3 mg/kg | i.v. | Not specified, but significant reduction observed | |
| Edaravone | Rat | Middle Cerebral Artery Occlusion (MCAO) | 6 mg/kg | i.v. | 34.2% | [2] |
Table 2: Neurological Deficit Improvement
| Compound | Animal Model | Neurological Test | Dosage | Administration Route | Outcome | Reference |
| This compound | Rat (Sprague-Dawley) | Modified Neurological Severity Score (mNSS) | 0.125 mg/kg/day for 3 days | i.p. | Significant improvement in mNSS score at day 7 post-stroke | [1] |
| This compound | Rat (Sprague-Dawley) | Cylinder Test (Forelimb function) | 0.125 mg/kg/day for 3 days | i.p. | Improved forepaw function recovery | [1] |
| Edaravone | Rat | Neurological Deficit Score | 6 mg/kg | Not specified | Significant improvement in neurological score | [3] |
| Edaravone | Multiple Animal Models | Functional Outcome (Systematic Review) | Various | Various | 30.3% improvement (95% CI 23.4-37.2%) | [4][5] |
Experimental Protocols
This compound in a Rat Model of Cerebral Ischemia
-
Animal Model: Adult male Sprague-Dawley rats.[1]
-
Ischemia Induction: Stereotaxic intracranial injection of endothelin-1 to induce focal cerebral ischemia.[1]
-
Drug Administration: this compound was administered intraperitoneally at a dose of 0.125 mg/kg daily for 3 days.[1]
-
Outcome Measures:
-
Infarct Volume: Measured using 2,3,5-triphenyltetrazolium chloride (TTC) staining at 3 days post-stroke.[1]
-
Neurological Function: Assessed using the modified Neurological Severity Score (mNSS) and the cylinder test for forelimb function.[1]
-
Biomarkers: Levels of reactive oxygen species (ROS), inflammatory cytokines (IL-1β, TNF-α), and markers of apoptosis (cleaved caspase-3) were measured.[1]
-
Edaravone in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
-
Animal Model: Rats.
-
Ischemia Induction: Transient or permanent middle cerebral artery occlusion (MCAO), a common model of focal cerebral ischemia.
-
Drug Administration: Edaravone is typically administered intravenously or intraperitoneally at doses ranging from 3 to 10 mg/kg.
-
Outcome Measures:
-
Infarct Volume: Commonly assessed by TTC staining.
-
Neurological Function: Evaluated using various neurological scoring systems.
-
Oxidative Stress Markers: Measurement of markers like malondialdehyde (MDA) and glutathione (GSH).[6]
-
Signaling Pathways and Mechanisms of Action
This compound: NGF Receptor Agonist
This compound is a small molecule that acts as a potent agonist for the Nerve Growth Factor (NGF) receptor, TrkA.[1] Upon binding to TrkA, it activates downstream signaling pathways that promote neuronal survival and regeneration.
Edaravone: Free Radical Scavenger
Edaravone's primary mechanism is its potent antioxidant activity. It readily scavenges free radicals, particularly hydroxyl radicals and peroxynitrite, thereby mitigating oxidative stress-induced neuronal damage.[4] It also modulates inflammatory pathways and has been shown to influence the Nrf2 and NF-κB signaling pathways.[6][7]
Experimental Workflow
A general workflow for the preclinical evaluation of neuroprotective agents in stroke models is depicted below.
Conclusion
Both this compound and edaravone demonstrate significant neuroprotective effects in preclinical models of ischemic stroke. This compound, with its targeted action as an NGF receptor agonist, presents a promising approach for promoting neuronal survival and regeneration. Edaravone, a clinically approved drug for stroke in some countries, offers a broad-spectrum antioxidant and anti-inflammatory effect.
The lack of direct comparative studies necessitates careful interpretation of the available data. Future head-to-head preclinical trials under identical experimental conditions would be invaluable for a more definitive comparison of their efficacy. This guide provides a foundational summary to aid researchers in designing and interpreting future studies in the field of stroke therapeutics.
References
- 1. A Novel NGF Receptor Agonist B355252 Ameliorates Neuronal Loss and Inflammatory Responses in a Rat Model of Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Edaravone Ameliorates Cerebral Ischemia-Reperfusion Injury by Downregulating Ferroptosis via the Nrf2/FPN Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Anti-Inflammatory Effects of B-355252 in the Brain
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pre-clinical anti-inflammatory efficacy of B-355252 with alternative therapeutic agents for neuroinflammation. The data presented is collated from various experimental studies to aid in the evaluation of this compound as a potential candidate for further drug development.
Executive Summary
This compound is a novel small molecule that has demonstrated potent anti-inflammatory effects in in vivo models of neuroinflammation.[1][2] It has been shown to mitigate brain tissue damage, suppress the activation of key inflammatory cells—microglia and astrocytes—and reduce the production of pro-inflammatory cytokines.[1][2] This guide compares the performance of this compound against three other compounds with known anti-neuroinflammatory properties: Minocycline, Ibudilast, and Fingolimod. The comparison is based on their effects on key inflammatory markers and their underlying mechanisms of action.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and its comparators. The data is derived from studies using lipopolysaccharide (LPS)-induced neuroinflammation and cerebral ischemia models.
Table 1: Reduction of Pro-Inflammatory Cytokines in the Brain
| Compound | Model | Cytokine | Percent Reduction (approx.) | Reference |
| This compound | LPS-induced inflammation (mouse) | IL-1β | Marked reduction in immunoreactivity | [2] |
| IL-18 | Significant reduction in protein levels | [2] | ||
| Cerebral Ischemia (rat) | IL-1β | Significant reduction | [3][4] | |
| TNF-α | Significant reduction | [3][4] | ||
| Minocycline | LPS-induced inflammation (mouse) | IL-1β mRNA | Significantly reduced | [5] |
| TNF-α mRNA | Significantly reduced | [5] | ||
| Aβ (1-42) induced inflammation (mouse) | IL-1β | Reversed increase | [6] | |
| TNF-α | Reversed increase | [6] | ||
| Ibudilast | Cerebral Ischemia (rat) | Inflammatory mediators | Markedly suppressed | [7][8] |
| Chronic cerebral hypoperfusion (rat) | TNF-α immunoreactive glia | Decreased number | [9] | |
| Fingolimod | Demyelination model (rat culture) | TNF-α | Down-regulation | [10] |
| IL-1 | Down-regulation | [10] |
Table 2: Inhibition of Microglial Activation in the Brain
| Compound | Model | Microglial Marker | Effect | Reference |
| This compound | LPS-induced inflammation (mouse) | Iba-1 | Suppressed activation | [1] |
| Minocycline | LPS-induced inflammation (mouse) | Iba-1 | Significant decrease in positive cells | [5] |
| Repetitive TBI (rat) | Iba1 | No significant effect on immunoreactivity | ||
| ED1 | Decreased labeling in corpus callosum | [11] | ||
| Chronic retinal degeneration (mouse) | CD68, CD86 | Reduced expression | [12] | |
| Ibudilast | Alzheimer's model (rat) | Iba-1 | Reduction in amoeboid/ramified ratio | [13] |
| Progressive MS (human) | Slowly enlarging lesions | Reduced volume | [14] | |
| Fingolimod | Multiple Sclerosis (human) | 11C-(R)-PK11195 binding (PET) | Reduced by ~12.3% in T2 lesions | [15] |
| EAE model (mouse) | Iba-1 | Decreased immunoreactivity | [16] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model (Mouse)
This model is widely used to induce a systemic inflammatory response that results in neuroinflammation.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for at least one week prior to the experiment.
-
Drug Administration: this compound (1 mg/kg) or the vehicle is administered via intraperitoneal (i.p.) injection for two consecutive days prior to LPS administration.[1][17] For other compounds like Minocycline, the dosage and administration schedule may vary.
-
Induction of Inflammation: A single dose of LPS from Escherichia coli (e.g., serotype 0111:B4) is administered i.p. at a dose of 1 mg/kg.[1][17]
-
Behavioral Assessment: Behavioral changes are assessed pre- and post-LPS injection to monitor the effects of inflammation.[1]
-
Tissue Collection: At specified time points (e.g., 4 and 24 hours) after LPS injection, animals are euthanized, and brain tissues are harvested for histological, biochemical, and cytokine array analyses.[1][17]
Transient Middle Cerebral Artery Occlusion (tMCAO) Model (Rat)
This model is a common method to induce focal cerebral ischemia, which is followed by a robust inflammatory response.
-
Animals: Adult male Sprague-Dawley or Wistar rats are frequently used.
-
Anesthesia: Animals are anesthetized, typically with isoflurane.
-
Surgical Procedure:
-
A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and dissected.
-
A nylon monofilament (e.g., 4-0) with a blunted tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[18]
-
Occlusion is typically maintained for a period of 60 to 120 minutes.[7]
-
-
Reperfusion: The monofilament is withdrawn to allow for reperfusion of the MCA territory.
-
Drug Administration: The compound of interest (e.g., Ibudilast at 10 mg/kg) can be administered intravenously at various time points before or after the ischemic event.[7][8]
-
Post-operative Care: Animals are monitored for recovery, and neurological deficit scores are assessed.
-
Tissue Analysis: After a set period of reperfusion (e.g., 24 hours), brains are harvested for analysis of infarct volume (using TTC staining), edema, and inflammatory markers.[7][18]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Caption: this compound inhibits the TLR4/NLRP3 inflammasome pathway.
Caption: Fingolimod's mechanism via S1P receptor modulation.
Caption: General experimental workflow for in vivo studies.
Conclusion
This compound demonstrates significant anti-inflammatory effects in the brain in pre-clinical models, primarily by inhibiting the TLR4/NLRP3 inflammasome pathway, leading to reduced cytokine production and glial cell activation.[1][2] When compared to other anti-inflammatory agents such as Minocycline, Ibudilast, and Fingolimod, this compound shows a promising profile. While all compounds exhibit anti-inflammatory properties, their mechanisms of action differ, offering various therapeutic angles for tackling neuroinflammation. Further head-to-head comparative studies would be beneficial to definitively establish the relative potency and therapeutic potential of this compound. The data presented in this guide supports the continued investigation of this compound as a potential therapeutic for neurological disorders with an inflammatory component.
References
- 1. B355252 Suppresses LPS-Induced Neuroinflammation in the Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. B355252 Suppresses LPS-Induced Neuroinflammation in the Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel NGF Receptor Agonist B355252 Ameliorates Neuronal Loss and Inflammatory Responses in a Rat Model of Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Minocycline protects against lipopolysaccharide-induced cognitive impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Minocycline reduces inflammatory parameters in the brain structures and serum and reverses memory impairment caused by the administration of amyloid β (1-42) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ibudilast, a phosphodiesterase inhibitor with anti-inflammatory activity, protects against ischemic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ibudilast, a phosphodiesterase inhibitor, protects against white matter damage under chronic cerebral hypoperfusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fingolimod modulates microglial activation to augment markers of remyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Minocycline Transiently Reduces Microglia/Macrophage Activation but Exacerbates Cognitive Deficits Following Repetitive Traumatic Brain Injury in the Neonatal Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Minocycline Inhibits Microglial Activation and Improves Visual Function in a Chronic Model of Age-Related Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Repurposing ibudilast to mitigate Alzheimer’s disease by targeting inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ibudilast reduces slowly enlarging lesions in progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of the Effect of Fingolimod Treatment on Microglial Activation Using Serial PET Imaging in Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fingolimod Reduces Neuropathic Pain Behaviors in a Mouse Model of Multiple Sclerosis by a Sphingosine-1 Phosphate Receptor 1-Dependent Inhibition of Central Sensitization in the Dorsal Horn - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Compound B-355252 Across Neuronal Cell Lines
A detailed guide for researchers and drug development professionals on the neuroprotective efficacy of B-355252 in comparison to established neuroprotective agents, Edaravone and Uric Acid. This guide provides a cross-validation of its effects in various neuronal cell lines, supported by experimental data and detailed protocols.
Introduction
The search for effective neuroprotective agents is a cornerstone of neuroscience research, aiming to develop therapies for a range of devastating neurological disorders. This compound is a novel compound that has shown considerable promise in preclinical studies. This guide provides a comprehensive comparison of the neuroprotective effects of this compound with two well-established neuroprotective agents, Edaravone and Uric Acid. The analysis focuses on the cross-validation of this compound's efficacy in different neuronal cell lines, providing a valuable resource for researchers in the field.
Compound Overviews and Mechanisms of Action
This compound: A potent, small-molecule, nerve growth factor (NGF) mimetic that potentiates NGF-induced neurite outgrowth.[1] Its neuroprotective effects are attributed to its ability to reduce reactive oxygen species (ROS) production, attenuate DNA damage, and prevent apoptosis.[2] this compound has been shown to modulate mitochondrial dynamics, a key factor in neuronal survival.[3]
Edaravone: A free radical scavenger that protects neurons from oxidative stress.[4][5] Its mechanism involves the quenching of hydroxyl radicals and the inhibition of lipid peroxidation.[4] Edaravone has also been shown to modulate signaling pathways involved in apoptosis and inflammation.[4][6]
Uric Acid: A potent endogenous antioxidant that scavenges peroxynitrite and other reactive nitrogen and oxygen species.[7][8][9] Its neuroprotective properties are linked to its ability to reduce oxidative stress, a common pathway in neuronal cell death.[10][11]
Comparative Efficacy in Neuronal Cell Lines
The neuroprotective effects of this compound, Edaravone, and Uric Acid have been evaluated in various neuronal cell lines, each modeling different aspects of neuronal function and dysfunction. The following tables summarize the available quantitative data on their protective effects against common neurotoxic insults.
HT-22 (Mouse Hippocampal Neuronal Cell Line)
HT-22 cells are a widely used model for studying glutamate-induced oxidative stress, as they lack ionotropic glutamate receptors.
| Compound | Insult | Concentration of Insult | Assay | Endpoint | Results |
| This compound | Glutamate | 2 mM | Resazurin | Cell Viability | 2.5 µM this compound increased cell viability to 118% of control.[12] |
| This compound | 6-Hydroxydopamine (6-OHDA) | 70 µM | Resazurin | Cell Viability | 2 µM and 8 µM this compound increased cell viability by 12% and 11.7% respectively, compared to 6-OHDA treated cells.[2] |
| Edaravone | Hydrogen Peroxide (H₂O₂) | 500 µM | CCK-8 | Cell Viability | Edaravone showed a concentration-dependent increase in cell viability.[13][14] |
SH-SY5Y (Human Neuroblastoma Cell Line)
SH-SY5Y cells are a common model for studying Parkinson's disease, as they are sensitive to neurotoxins like 6-hydroxydopamine (6-OHDA).
| Compound | Insult | Concentration of Insult | Assay | Endpoint | Results |
| Edaravone | 6-Hydroxydopamine (6-OHDA) | 100 µM | MTT | Cell Viability | Edaravone demonstrated a significant protective effect against 6-OHDA-induced cytotoxicity. |
| This compound | 6-Hydroxydopamine (6-OHDA) | - | - | - | Data not available in the searched literature. |
| Uric Acid | 6-Hydroxydopamine (6-OHDA) | - | - | - | Data not available in the searched literature. |
PC12 (Rat Pheochromocytoma Cell Line)
PC12 cells are often used to study neuronal differentiation and neuroprotection in response to various stimuli, including NGF.
| Compound | Insult | Concentration of Insult | Assay | Endpoint | Results |
| This compound | - | - | Neurite Outgrowth | Potentiation of NGF signaling | This compound potentiates NGF-induced neurite outgrowth.[1] |
| Uric Acid | Oxygen-Glucose Deprivation/Reperfusion | - | MTT | Cell Viability | 50-400 µmol/L Uric Acid significantly increased cell viability. |
| Edaravone | - | - | - | - | Data not available in the searched literature. |
Signaling Pathways and Experimental Workflows
The neuroprotective mechanisms of these compounds involve complex signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for assessing neuroprotection.
Caption: this compound signaling pathway.
Caption: Experimental workflow for neuroprotection assays.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are standard protocols for key assays used to evaluate neuroprotection.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [15][16][17]
This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.
-
Materials: Neuronal cells, 96-well plates, MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with the test compound and/or neurotoxin for the desired time.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Lactate Dehydrogenase (LDH) Assay [18][19][20][21]
This assay quantifies the amount of LDH released from damaged cells into the culture medium.
-
Materials: Neuronal cells, 96-well plates, LDH assay kit.
-
Procedure:
-
Seed cells in a 96-well plate and treat as required.
-
Collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Apoptosis Assay
Western Blot for Apoptosis Markers [22][23][24][25]
This technique is used to detect the expression of key proteins involved in the apoptotic cascade, such as cleaved caspases and members of the Bcl-2 family.
-
Materials: Treated cells, lysis buffer, protein assay reagents, SDS-PAGE gels, transfer apparatus, primary and secondary antibodies, chemiluminescence substrate.
-
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, Bax, Bcl-2).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
-
Conclusion
This compound demonstrates significant neuroprotective potential, particularly in models of glutamate-induced excitotoxicity and Parkinson's disease. Its mechanism of action, involving the potentiation of NGF signaling and modulation of mitochondrial function, distinguishes it from the free radical scavenging mechanisms of Edaravone and Uric Acid. While direct comparative studies are limited, the available data suggests that this compound is a promising candidate for further investigation in a broader range of neuronal cell lines and in vivo models of neurodegenerative diseases. This guide provides a foundational resource for researchers to design and interpret future studies aimed at validating the therapeutic potential of this novel neuroprotective compound.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. The Chemical Molecule B355252 is Neuroprotective in an In Vitro Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenoxythiophene sulfonamide compound B355252 protects neuronal cells against glutamate-induced excitotoxicity by attenuating mitochondrial fission and the nuclear translocation of AIF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 5. Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. neurology.org [neurology.org]
- 8. Frontiers | The Influence of Serum Uric Acid on the Brain and Cognitive Dysfunction [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Uric acid demonstrates neuroprotective effect on Parkinson's disease mice through Nrf2-ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pathway for ascertaining the role of uric acid in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotection by B355252 against Glutamate-Induced Cytotoxicity in Murine Hippocampal HT-22 Cells Is Associated with Activation of ERK3 Signaling Pathway [jstage.jst.go.jp]
- 13. Edaravone Protects HT22 Neurons from H2O2‐induced Apoptosis by Inhibiting the MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Edaravone protects HT22 neurons from H2O2-induced apoptosis by inhibiting the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. static.igem.wiki [static.igem.wiki]
- 18. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. praxilabs.com [praxilabs.com]
- 21. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]
- 22. pubcompare.ai [pubcompare.ai]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. blog.cellsignal.com [blog.cellsignal.com]
A Comparative Guide: The Neuroprotective Agent B-355252 Versus the Neurotoxin 6-Hydroxydopamine in a Parkinson's Disease Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental compound B-355252 and the neurotoxin 6-hydroxydopamine (6-OHDA) within the context of a widely used preclinical model of Parkinson's disease (PD). It is critical to understand that this compound is investigated as a potential therapeutic agent, while 6-OHDA is utilized to induce the pathological conditions of Parkinson's disease in experimental settings. This document outlines the neuroprotective efficacy of this compound against 6-OHDA-induced neurotoxicity, supported by experimental data and detailed protocols.
Executive Summary
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. The neurotoxin 6-hydroxydopamine is a foundational tool for modeling this neurodegeneration in research, as it selectively destroys these neurons. In contrast, this compound, an aryl thiophene sulfonamide, has emerged as a promising neuroprotective agent. In vitro studies demonstrate that this compound can effectively counteract the cytotoxic effects of 6-OHDA, suggesting a potential therapeutic avenue for mitigating the neurodegenerative processes of Parkinson's disease. This guide will delve into the experimental evidence that substantiates these roles.
Data Presentation: In Vitro Neuroprotection by this compound
The following tables summarize the quantitative data from a key study investigating the protective effects of this compound against 6-OHDA-induced toxicity in a murine hippocampal neuronal cell line (HT22).
Table 1: Effect of this compound on HT22 Cell Viability Following 6-OHDA Exposure
| Treatment | Concentration | % Cell Viability (relative to control) | Statistical Significance (p-value) |
| Control | - | 100% | - |
| 6-OHDA | 50 µM | 81.4% | < 0.001 |
| 6-OHDA | 70 µM | 59.6% | < 0.001 |
| This compound (2 µM) + 6-OHDA (70 µM) | 2 µM | 93.4% (12.0% increase vs. 6-OHDA alone) | < 0.001 |
| This compound (8 µM) + 6-OHDA (70 µM) | 8 µM | 93.1% (11.7% increase vs. 6-OHDA alone) | < 0.001 |
Data adapted from an in vitro study on HT22 cells.[1]
Table 2: this compound Attenuation of 6-OHDA-Induced Oxidative Stress and Mitochondrial Dysfunction
| Parameter | Treatment | Outcome | Statistical Significance (p-value) |
| Reactive Oxygen Species (ROS) Production | 6-OHDA | 50% increase over untreated cells | < 0.001 |
| This compound + 6-OHDA | Attenuated to levels of untreated control cells | Not specified | |
| Mitochondrial Membrane Potential | 6-OHDA | 25% reduction compared to untreated cells | < 0.001 |
| This compound + 6-OHDA | Suppressed reduction by nearly 15% | < 0.001 | |
| Caspase 3/7 Activity | 6-OHDA | Significant increase | Not specified |
| This compound + 6-OHDA | Strong inhibition of cleavage | Not specified |
Data adapted from an in vitro study on HT22 cells.[1]
Experimental Protocols
In Vitro Model: this compound Neuroprotection Against 6-OHDA in HT22 Cells
A common in vitro model for Parkinson's disease involves the use of the murine hippocampal neuronal cell line, HT22, to assess the neuroprotective effects of compounds against 6-OHDA-induced cell death.
Cell Culture and Treatment:
-
HT22 cells are cultured in appropriate media and conditions.
-
For neuroprotection assessment, cells are pre-treated with varying concentrations of this compound for a specified period.
-
Subsequently, 6-hydroxydopamine (6-OHDA) is added to the culture medium to induce neurotoxicity.
-
Control groups include untreated cells, cells treated with 6-OHDA alone, and cells treated with this compound alone.
Key Experimental Assays:
-
Cell Viability Assay: To quantify the extent of cell death and the protective effect of this compound, assays such as the resazurin assay are employed.[1]
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are measured using fluorescent probes like CellROX Deep Red to assess oxidative stress.[1]
-
Mitochondrial Membrane Potential Assay: The integrity of the mitochondrial membrane is evaluated using dyes like TMRM to determine mitochondrial dysfunction.[1]
-
Caspase Activity Assay: Activation of executioner caspases, such as caspase-3/7, is measured to quantify apoptosis.[1]
In Vivo Model: 6-OHDA-Induced Parkinson's Disease in Rodents
The 6-OHDA rodent model is a cornerstone for in vivo Parkinson's disease research, mimicking the dopaminergic neurodegeneration observed in humans.
Stereotaxic Surgery Protocol:
-
Rodents (typically rats or mice) are anesthetized and placed in a stereotaxic frame.
-
A solution of 6-OHDA is prepared, often containing ascorbic acid to prevent oxidation.
-
Using precise stereotaxic coordinates, the 6-OHDA solution is unilaterally injected into a target brain region rich in dopaminergic neurons, such as the medial forebrain bundle (MFB) or the striatum. The injection is performed slowly to allow for diffusion.
-
The needle is left in place for a few minutes post-injection to prevent backflow, then slowly retracted.
-
The incision is sutured, and the animal is allowed to recover with appropriate post-operative care.
Behavioral Assessments: Following a recovery period, a battery of behavioral tests is conducted to assess the extent of the dopaminergic lesion and associated motor deficits. These can include:
-
Apomorphine- or Amphetamine-Induced Rotation Test: Measures rotational asymmetry, a hallmark of unilateral dopamine depletion.
-
Cylinder Test: Assesses forelimb use asymmetry.
-
Rotarod Test: Evaluates motor coordination and balance.
-
Open Field Test: Measures general locomotor activity and exploratory behavior.
Visualizations: Workflows and Signaling Pathways
Caption: In Vitro Experimental Workflow.
Caption: In Vivo 6-OHDA Model Workflow.
Caption: Contrasting Signaling Pathways.
Concluding Remarks
The comparison between this compound and 6-hydroxydopamine is not one of competing products but rather a demonstration of a potential therapeutic agent's efficacy in a well-established disease model. The data clearly indicates that this compound shows significant promise in protecting neuronal cells from the degenerative effects initiated by 6-OHDA in an in vitro setting.[1] The compound appears to act through multiple pathways, including the reduction of oxidative stress, preservation of mitochondrial function, and inhibition of apoptotic pathways.[1]
For researchers in the field of neurodegenerative diseases, 6-OHDA remains an indispensable tool for inducing a Parkinson's-like pathology in experimental models. The potential of compounds like this compound to rescue neurons from 6-OHDA-induced death provides a valuable paradigm for the development of novel neuroprotective strategies for Parkinson's disease. Future in vivo studies are warranted to determine if the promising in vitro neuroprotective effects of this compound translate to a preclinical animal model of Parkinson's disease.
References
Comparative Guide to Neuroprotective Agents: Validating the Reduction of DNA Damage in Ischemic Neurons with B-355252
For Researchers, Scientists, and Drug Development Professionals
Ischemic stroke, a leading cause of long-term disability and mortality worldwide, triggers a cascade of detrimental events within the brain, including significant DNA damage in neurons. This damage contributes to neuronal cell death and subsequent neurological deficits. Consequently, therapeutic strategies aimed at mitigating DNA damage are of paramount interest in the development of neuroprotective agents. This guide provides a comparative analysis of B-355252, a novel nerve growth factor (NGF) receptor agonist, and other neuroprotective agents—Minocycline, Edaravone, and PARP inhibitors—in their capacity to reduce DNA damage in ischemic neurons.
Executive Summary
This compound has demonstrated significant efficacy in reducing DNA damage in preclinical models of cerebral ischemia. This compound, along with established and emerging neuroprotective agents, offers a promising avenue for therapeutic intervention. This guide presents a side-by-side comparison of their performance based on available experimental data, focusing on the reduction of DNA damage markers.
Performance Comparison of Neuroprotective Agents
The following tables summarize the quantitative data on the reduction of DNA damage and related neuroprotective effects of this compound and its alternatives.
| Compound | Mechanism of Action | Animal Model | Key DNA Damage Marker | Quantitative Outcome | Citation |
| This compound | NGF Receptor Agonist | Rat, Endothelin-1 (ET-1) induced cerebral ischemia | γH2AX (a marker for DNA double-strand breaks) | Statistically significant decrease in the number of NeuN and γH2AX double-positive cells at 3 days post-stroke. | [1] |
| Minocycline | Tetracycline antibiotic with anti-inflammatory and anti-apoptotic properties | Rat, Middle Cerebral Artery Occlusion (MCAO) | TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling for DNA fragmentation) | Low dose minocycline significantly decreased the number of TUNEL-positive cells in the ischemic striatal peri-infarct area. | |
| Edaravone | Free radical scavenger | Mouse, Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) | TUNEL | Significantly mitigated cerebral endothelial cell apoptosis as confirmed by TUNEL staining. | [2] |
| PARP Inhibitor (PJ34) | Poly(ADP-ribose) polymerase inhibitor | Mouse, Middle Cerebral Artery Occlusion (MCAO) | Infarct Volume (indirectly related to DNA damage-induced cell death) | Reduced infarct volume by 26% and improved neurological deficit 24 hours after ischemia. |
| Compound | Dosage and Administration | Therapeutic Window | Additional Neuroprotective Effects | Citation |
| This compound | 0.125 mg/kg; intraperitoneal (ip); daily for 3 days | Treatment initiated after stroke induction | Reduced ROS production, attenuated infarct volume, and improved neurological responses. | [1] |
| Minocycline | 40 mg/kg; intraperitoneal (ip) injection 2 hours post-injury, and on days 1 and 2 post-TBI | Treatment initiated 2 hours post-injury | Downregulated pro-apoptotic proteins (BAX, cleaved caspase-3) and upregulated anti-apoptotic protein (BCL-2). | [3] |
| Edaravone | Not specified in the provided abstract | Not specified in the provided abstract | Suppressed lipid peroxidation and oxidant-induced DNA damage. | [2] |
| PARP Inhibitor (PJ34) | 1.25–25 mg/kg; intraperitoneal (ip); 15 min before and 4 hours after the onset of ischemia | Pre- and post-ischemia treatment | Blocked the increase in pro-inflammatory cytokines (TNF-α, IL-6) and adhesion molecules (E-selectin, ICAM-1). |
Experimental Protocols
This compound in a Rat Model of Cerebral Ischemia
-
Animal Model : Adult male Sprague-Dawley rats were subjected to endothelin-1 (ET-1) stereotaxic intracranial injection to induce focal cerebral ischemia.
-
Drug Administration : this compound was administered intraperitoneally at a dose of 0.125 mg/kg daily for 3 days following the ischemic insult.
-
DNA Damage Assessment : Immunofluorescent staining was performed on brain sections 3 days post-stroke. Neuronal DNA damage was quantified by counting the number of cells double-positive for NeuN (a neuronal marker) and γH2AX (a marker for DNA double-strand breaks).
-
Data Analysis : The number of double-positive cells in the this compound treated group was compared to a vehicle-treated control group.[1]
Minocycline in a Rat Model of Traumatic Brain Injury (TBI)
-
Animal Model : A rat model of controlled cortical impact (CCI) brain injury was utilized.
-
Drug Administration : Minocycline was administered via intraperitoneal injection at a dose of 40 mg/kg at 2 hours post-injury, and then daily on days 1 and 2.
-
DNA Damage Assessment : TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining was performed on cortical brain sections to detect apoptotic cells. Nuclei were counterstained with DAPI.
-
Data Analysis : The number of TUNEL-positive nuclei in the contusion margins was quantified and compared between the minocycline-treated and vehicle-treated groups.[3]
Edaravone in a Mouse Model of Cerebral Ischemia-Reperfusion
-
Animal Model : A middle cerebral artery occlusion/reperfusion (MCAO/R) model was established in mice.
-
Drug Administration : The specific dosage and administration protocol for Edaravone were not detailed in the provided search results.
-
DNA Damage Assessment : Brain-frozen sections were stained with TUNEL to identify apoptotic cells. Endothelial cells were marked with CD31, and nuclei were stained with DAPI.
-
Data Analysis : Quantitative analysis of apoptotic endothelial cells was performed.[2]
PARP Inhibitor (PJ34) in a Mouse Model of Transient Focal Cerebral Ischemia
-
Animal Model : Transient focal cerebral ischemia was induced in male Swiss mice by intravascular occlusion of the left middle cerebral artery for 1 hour.
-
Drug Administration : The PARP inhibitor PJ34 was administered intraperitoneally at doses of 1.25, 12.5, or 25 mg/kg, 15 minutes before and 4 hours after the onset of ischemia.
-
Outcome Assessment : Infarct volume was measured, and neurological deficit was assessed 24 hours after ischemia. While not a direct measure of DNA damage, reduction in infarct volume is an indicator of reduced cell death, which is often a consequence of extensive DNA damage.
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
This compound acts as a potent agonist for the NGF receptor, TrkA. Upon binding, it is thought to activate downstream signaling cascades that promote neuronal survival and inhibit apoptosis. One of the key mechanisms in ischemic injury is the overactivation of PARP-1 in response to DNA damage, leading to a form of cell death known as parthanatos. This compound's neuroprotective effects likely involve the modulation of pathways that counteract this process, potentially through the activation of pro-survival signals like the PI3K/Akt pathway, which can inhibit apoptotic machinery.
Caption: this compound signaling pathway in neuroprotection.
Experimental Workflow for Validating DNA Damage Reduction
The general workflow to validate the reduction of DNA damage by a neuroprotective compound in an ischemic stroke model involves several key steps, from inducing the ischemic event to quantifying the extent of DNA damage.
Caption: Experimental workflow for DNA damage validation.
Conclusion
This compound demonstrates a significant neuroprotective effect by reducing DNA damage in ischemic neurons, as evidenced by the decreased presence of the DNA double-strand break marker γH2AX. Its performance, when compared to other neuroprotective agents like Minocycline and Edaravone, which also show efficacy in reducing DNA fragmentation (TUNEL-positive cells), positions this compound as a promising candidate for further investigation in stroke therapy. PARP inhibitors, by targeting a key enzyme in the DNA damage response and subsequent cell death pathway, also represent a valuable therapeutic strategy, although more direct comparative data on DNA damage markers are needed.
The data presented in this guide underscore the importance of targeting DNA damage as a therapeutic strategy in ischemic stroke. Further head-to-head comparative studies employing standardized methodologies and a broader range of DNA damage markers will be crucial for definitively establishing the relative efficacy of these promising neuroprotective agents.
References
- 1. A Novel NGF Receptor Agonist B355252 Ameliorates Neuronal Loss and Inflammatory Responses in a Rat Model of Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Metabolomic Profiling of Brain Protective Effect of Edaravone on Cerebral Ischemia-Reperfusion Injury in Mice [frontiersin.org]
- 3. Minocycline attenuates neuronal apoptosis and improves motor function after traumatic brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of B-355252 and Other Thiophene Sulfonamides in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the thiophene sulfonamide B-355252 and other related compounds, with a focus on their neuroprotective properties. The information is compiled from preclinical studies and aims to facilitate an objective assessment of their therapeutic potential.
Introduction to Thiophene Sulfonamides
Thiophene sulfonamides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The thiophene ring, a five-membered aromatic ring containing a sulfur atom, serves as a versatile scaffold for the development of novel therapeutic agents. When functionalized with a sulfonamide group (-SO₂NH₂), these compounds exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. A growing body of evidence highlights their potential as neuroprotective agents in various models of neurodegenerative diseases.
This compound is a phenoxy thiophene sulfonamide that has demonstrated significant neuroprotective effects in models of glutamate-induced excitotoxicity, cerebral ischemia, and Parkinson's disease. This guide will compare the performance of this compound with its analog, B-355227, and other relevant sulfonamides, providing available experimental data and methodologies.
Comparative Performance Data
The following tables summarize the quantitative data from various studies, allowing for a comparison of the neuroprotective effects of this compound and related compounds.
Table 1: Neuroprotective Effects in Glutamate-Induced Excitotoxicity in HT-22 Cells
| Compound | Concentration | Cell Viability Increase (%) vs. Glutamate Control | Key Findings |
| This compound | 2 µM | 9.1% (p<0.01)[1] | Protects against glutamate-induced cell death.[1] |
| 4 µM | 26.0% (p<0.001)[1] | ||
| 8 µM | 61.9% (p<0.001)[1] | ||
| B-355227 | 2.5 µM | Not explicitly quantified as % increase | Protects HT22 cells from glutamate-induced oxidative injury. |
| 5 µM | Not explicitly quantified as % increase | ||
| 10 µM | Not explicitly quantified as % increase |
Table 2: Effects on Markers of Oxidative Stress and Apoptosis in HT-22 Cells (Glutamate Model)
| Compound | Parameter | Effect |
| This compound | Intracellular Ca²⁺ | Inhibited glutamate-evoked increase by 71% (p<0.001) |
| ROS Production | Inhibited glutamate-evoked increase by 40% (p<0.001) | |
| Glutathione (GSH) Synthesis | Reversed glutamate-enhanced reduction by 15% (p<0.01)[1] | |
| Apoptosis Inducing Factor (AIF) | Reduced expression by 27%[1] | |
| Bax (pro-apoptotic protein) | Strongly attenuated 3-fold[1] | |
| B-355227 | Glutathione (GSH) | Significantly increased compared to glutamate-treated cells. |
| ROS Production | Significantly reduced compared to glutamate-treated cells. | |
| Mitochondrial Membrane Potential | Blocked dissipation. |
Experimental Protocols
Glutamate-Induced Excitotoxicity in HT-22 Cells
-
Cell Culture: Murine hippocampal HT-22 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound, B-355227) for a specified period (e.g., 1 hour) before being exposed to glutamate (typically 5 mM) for 18-24 hours.
-
Cell Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to control groups.
-
Measurement of Intracellular Calcium and ROS: Intracellular calcium levels are measured using fluorescent indicators like Fura-2 AM. Reactive Oxygen Species (ROS) production is quantified using probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Western Blot Analysis: Protein expression levels of apoptotic markers (e.g., Bax, AIF) are determined by Western blotting using specific primary and secondary antibodies.
In Vivo Model of Cerebral Ischemia
-
Animal Model: Adult male Sprague-Dawley rats are typically used. Cerebral ischemia is induced by endothelin-1 (ET-1) injection into the striatum.
-
Treatment: this compound (e.g., 0.125 mg/kg) is administered intraperitoneally daily for a set number of days post-ischemia.
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified using image analysis software.
-
Immunohistochemistry: Brain sections are stained with neuronal markers (e.g., NeuN) and apoptosis markers (e.g., cleaved caspase-3) to assess neuronal loss and apoptosis.
Signaling Pathways and Experimental Workflows
Glutamate-Induced Excitotoxicity and Neuroprotection by this compound
Glutamate, at high concentrations, induces excitotoxicity primarily through oxidative stress in HT-22 cells, which lack ionotropic glutamate receptors. This process involves the depletion of intracellular glutathione (GSH), leading to an increase in reactive oxygen species (ROS) and intracellular calcium (Ca²⁺) levels. This cascade ultimately results in mitochondrial dysfunction and apoptosis. This compound has been shown to counteract these effects by reducing ROS and Ca²⁺ levels, preserving mitochondrial integrity, and inhibiting apoptotic pathways.
Caption: this compound neuroprotective pathway in glutamate excitotoxicity.
Experimental Workflow for Assessing Neuroprotection in HT-22 Cells
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of a compound against glutamate-induced toxicity in HT-22 cells.
Caption: Workflow for in vitro neuroprotection screening.
Conclusion
This compound demonstrates significant neuroprotective effects in various preclinical models of neuronal damage. Its ability to mitigate oxidative stress and inhibit apoptotic pathways makes it a promising candidate for further investigation in the context of neurodegenerative diseases. The direct comparison with its analog, B-355227, suggests that the phenoxy thiophene sulfonamide scaffold is a valuable starting point for the development of potent neuroprotective agents. Further comparative studies with a broader range of thiophene sulfonamides under standardized experimental conditions are warranted to fully elucidate the structure-activity relationships and identify lead compounds with optimal therapeutic profiles.
References
Safety Operating Guide
Essential Safety and Handling Guide for Novel Compound B-355252
Disclaimer: No specific hazard information for a compound designated "B-355252" is available in public databases. Therefore, this document provides essential safety and logistical guidance based on best practices for handling novel or uncharacterized chemical compounds. It is imperative to treat any substance with unknown toxicological properties as potentially hazardous.[1] This guide should be used as a starting point for developing a comprehensive, laboratory-specific Standard Operating Procedure (SOP) in consultation with your institution's Environmental Health and Safety (EHS) department.
This guide provides a procedural framework for researchers, scientists, and drug development professionals to safely manage novel compounds like this compound, from initial risk assessment to final disposal.
Initial Risk Assessment and Control
Before any handling of Compound this compound, a thorough risk assessment is mandatory.[2] This process involves identifying potential hazards and implementing control measures to minimize risk. The primary goal is to assume the compound is hazardous and handle it as a particularly hazardous substance until proven otherwise.[1]
The workflow for a comprehensive risk assessment should be systematic. A key element of planning an experiment is assessing the hazards and potential risks associated with the chemicals and laboratory operations to be used.[3]
Caption: Risk assessment workflow for a novel compound.
A hierarchical approach to controls should be implemented to ensure the highest level of safety.
| Control Level | Action for Compound this compound | Rationale |
| 1. Engineering Controls | All manipulations (weighing, dissolving, aliquoting) must be performed inside a certified chemical fume hood or glove box.[1] | To contain aerosols, powders, and vapors at the source, preventing inhalation exposure. |
| 2. Administrative Controls | Restrict access to the handling area. Clearly label the designated work area with "Particularly Hazardous Substance in Use."[4] Ensure all personnel are trained on the specific SOP. Work during normal hours with a "buddy system." | To minimize the number of people exposed and ensure procedures are followed correctly and safely. |
| 3. Personal Protective Equipment (PPE) | Use the specific PPE detailed in the next section. | To protect the user from direct contact in the event of a spill or unexpected exposure. |
Personal Protective Equipment (PPE)
Given the unknown nature of this compound, a robust selection of PPE is required. The choice of PPE is a critical last line of defense.[5] No single glove material provides protection against all chemicals, so a dual-glove approach is recommended.[6]
| Protection Type | Specific PPE Requirement | Standard/Specification |
| Hand Protection | Double Gloving: Inner nitrile glove, outer chemical-resistant glove (e.g., neoprene or thicker nitrile).[7] | Inner: ASTM D6319, Outer: Check manufacturer's compatibility chart. |
| Eye & Face Protection | Chemical splash goggles worn with a full-face shield.[4] | ANSI Z87.1 |
| Body Protection | Disposable, solid-front chemical-resistant gown over a flame-resistant lab coat.[4] | Ensure cuffs are tucked into outer gloves. |
| Respiratory Protection | Required if weighing powders outside of a containment device like a fume hood. Use must comply with a formal respiratory protection program.[8] | NIOSH-approved N95 or higher, based on risk assessment. |
| Foot Protection | Closed-toe, closed-heel, chemical-resistant shoes. Disposable shoe covers should be used in the designated area.[9] | ASTM F2413 |
Experimental Protocols: Handling and Preparation
Prudent execution of experiments requires careful planning and adherence to established work practices to reduce risk.[6]
This protocol minimizes aerosol generation and contamination. If possible, purchasing pre-made solutions is advisable to avoid handling powders.[10]
-
Preparation: Don all required PPE as specified in the table above. Designate and label a specific area within the chemical fume hood for the procedure.
-
Tare: Place a weigh boat on an analytical balance inside the fume hood. Use anti-static equipment if necessary. Tare the balance.
-
Weighing: Carefully add the powdered Compound this compound to the weigh boat. Work slowly to avoid creating airborne dust.
-
Solubilization: Add the solvent directly to the weigh boat or transfer the powder to a vial. Use a disposable pipette to add the calculated volume of solvent to achieve the desired stock concentration.
-
Mixing: Cap the vial securely and mix by gentle inversion or vortexing until the compound is fully dissolved.
-
Labeling: Clearly label the vial with the compound name (this compound), concentration, solvent, date, and "Particularly Hazardous Substance."
-
Initial Cleanup: Dispose of the weigh boat and any contaminated pipette tips into a dedicated hazardous waste container located within the fume hood.
This protocol outlines the steps for diluting the stock solution and adding it to a cell culture plate.
-
Preparation: Perform all steps in a Class II Biosafety Cabinet (BSC) to maintain sterility and operator protection.
-
Serial Dilution: Prepare serial dilutions of the this compound stock solution in appropriate cell culture media. Use fresh, sterile pipette tips for each dilution step.
-
Cell Plating: Add the final concentrations of this compound to the appropriate wells of your cell culture plate.
-
Incubation: Place the plate in a designated incubator. If the compound is volatile, consider using sealed plates or a separate incubator.
-
Cleanup: All tips, tubes, and plates containing Compound this compound are considered contaminated and must be disposed of as hazardous chemical waste.
References
- 1. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 2. documents.uow.edu.au [documents.uow.edu.au]
- 3. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. twu.edu [twu.edu]
- 5. hazmatschool.com [hazmatschool.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
